molecular formula C30H46ClN5O7S B560588 (S,R,S)-AHPC-PEG3-NH2 hydrochloride

(S,R,S)-AHPC-PEG3-NH2 hydrochloride

カタログ番号: B560588
分子量: 656.2 g/mol
InChIキー: ZOYHUTRHKHRRPK-QVRKWNSCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

E3 ligase Ligand-Linker Conjugates 5 is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC technology.

特性

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45N5O7S.ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);1H/t23-,24+,27-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYHUTRHKHRRPK-QVRKWNSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46ClN5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (S,R,S)-AHPC-PEG3-NH2 Hydrochloride: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a key bifunctional molecule at the forefront of targeted protein degradation, a revolutionary therapeutic modality. This synthetic E3 ligase ligand-linker conjugate is integral to the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and practical applications of this compound. It is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and development of novel therapeutics based on targeted protein degradation.

Core Chemical Properties

This compound, also known by synonyms such as VH032-PEG3-NH2 hydrochloride, is a well-characterized molecule. Its structure incorporates three essential components:

  • A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-AHPC (arylhydroxyproline derivative) moiety is a high-affinity ligand for the VHL E3 ubiquitin ligase.[1]

  • A Polyethylene Glycol (PEG) Spacer: A three-unit PEG linker enhances aqueous solubility and provides the necessary flexibility and length to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.

  • A Terminal Amine: This primary amine group serves as a reactive handle for the covalent attachment of a ligand that specifically binds to the protein of interest, typically through the formation of a stable amide bond.

The hydrochloride salt form of the molecule enhances its stability and simplifies handling in experimental settings.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: General Chemical Properties

PropertyValueReference(s)
CAS Number2097971-11-2[1]
Molecular FormulaC₃₀H₄₆ClN₅O₇S[1]
Molecular Weight656.23 g/mol [1]
Purity≥95% - 99.01%[1]
AppearanceLight yellow to brown solid

Table 2: Physicochemical and Handling Information

PropertyValueReference(s)
FormPowder or crystals
Storage Temperature2-8°C
SolubilitySoluble in DMSO

Mechanism of Action: The PROTAC Pathway

This compound functions as a critical building block in the assembly of a PROTAC. The PROTAC's mechanism of action is a catalytic process that leverages the cell's ubiquitin-proteasome system.

The process begins with the PROTAC molecule simultaneously binding to a target protein of interest (POI) and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another cycle of degradation.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_ubiquitination Ubiquitination Cascade POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-VHL) POI->TernaryComplex PROTAC (S,R,S)-AHPC-PEG3-NH2 -based PROTAC PROTAC->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->TernaryComplex Ub Transfer Ub Ubiquitin Ub->E1 ATP-dependent Activation TernaryComplex->PROTAC Release & Recycle PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Polyubiquitination Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The primary application of this compound is in the synthesis of PROTACs. The following sections provide a general protocol for PROTAC synthesis and subsequent evaluation of its activity.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes the conjugation of this compound to a target protein ligand containing a carboxylic acid functional group.

Materials:

  • This compound

  • Target protein ligand with a carboxylic acid moiety

  • Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

  • Reaction vial and stirring apparatus

  • Purification system (e.g., preparative HPLC)

  • Analytical instruments for characterization (e.g., LC-MS, NMR)

Procedure:

  • Activation of Carboxylic Acid: In a reaction vial, dissolve the target protein ligand (1 equivalent) and amide coupling reagents (e.g., HATU and HOBt, 1.1 equivalents each) in anhydrous DMF. Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: In a separate vial, dissolve this compound (1 equivalent) in anhydrous DMF and add DIPEA (2-3 equivalents) to neutralize the hydrochloride salt and act as a base.

  • Coupling Reaction: Add the solution of the activated carboxylic acid to the solution of (S,R,S)-AHPC-PEG3-NH2.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Work-up and Purification: Upon completion, quench the reaction with water and purify the crude product by preparative reverse-phase HPLC to yield the final PROTAC molecule.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

PROTAC_Synthesis_Workflow PROTAC Synthesis and Evaluation Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Start Start Materials: (S,R,S)-AHPC-PEG3-NH2.HCl POI-Ligand-COOH Activation Carboxylic Acid Activation (e.g., HATU, HOBt) Start->Activation Coupling Amide Bond Formation Activation->Coupling Purification Purification (e.g., Prep-HPLC) Coupling->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Biochemical Biochemical Assays (e.g., TR-FRET, FP) Characterization->Biochemical Cellular_Degradation Cellular Degradation Assay (e.g., Western Blot, In-Cell Western) Characterization->Cellular_Degradation Functional Functional Assays (e.g., Cell Viability, Reporter Assays) Cellular_Degradation->Functional

General workflow for PROTAC synthesis and evaluation.

Protocol 2: Evaluation of Target Protein Degradation by Western Blot

This protocol outlines a standard method to assess the ability of a synthesized PROTAC to induce the degradation of its target protein in a cellular context.

Materials:

  • Relevant cell line expressing the target protein

  • Synthesized PROTAC

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed the cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Probe the membrane with a primary antibody for a loading control to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of target protein degradation at different PROTAC concentrations and time points.

Conclusion

This compound is a vital research tool for the development of PROTACs, a promising new class of therapeutics. Its well-defined chemical properties and versatile reactivity make it a valuable building block for creating potent and selective protein degraders. This guide provides a foundational understanding of its characteristics and a practical framework for its application in the synthesis and evaluation of novel PROTAC molecules. As the field of targeted protein degradation continues to evolve, the utility of such well-characterized reagents will undoubtedly contribute to the advancement of new treatments for a wide range of diseases.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (S,R,S)-AHPC-PEG3-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation involved in the structural elucidation of (S,R,S)-AHPC-PEG3-NH2 hydrochloride. This molecule is a pivotal building block in the field of targeted protein degradation, serving as a von Hippel-Lindau (VHL) E3 ligase ligand connected to a PEGylated linker with a terminal amine. Its precise chemical structure is paramount to its function in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Compound Identity and Physicochemical Properties

This compound, also known by synonyms such as VH032-PEG3-NH2 hydrochloride, is a synthetic molecule designed for use in PROTAC development.[1] The hydrochloride salt form enhances its stability and solubility, facilitating its use in various experimental settings.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2097971-11-2[1]
Molecular Formula C₃₀H₄₆ClN₅O₇S[1]
Molecular Weight 656.23 g/mol [1]
Appearance Light yellow to brown solid[2]
Purity ≥95% - 99.01%[1][3]
Storage Conditions 2-8°C[2]

Spectroscopic and Chromatographic Data Summary

The structural confirmation of this compound relies on a combination of spectroscopic and chromatographic techniques. While raw spectral data is proprietary to manufacturers, the expected outcomes consistent with the assigned structure are summarized below.

Table 2: Expected Analytical Data for Structural Confirmation

TechniqueExpected Outcome Consistent with Structure
¹H NMR Spectroscopy The proton NMR spectrum should exhibit distinct signals corresponding to the aromatic protons of the 4-(4-methylthiazol-5-yl)benzyl group, the characteristic protons of the hydroxyproline ring, the tert-butyl group, the polyethylene glycol (PEG) linker, and the terminal amine. The integration of these signals should be proportional to the number of protons in each respective chemical environment. The stereochemistry of the molecule would be confirmed by the coupling constants and chemical shifts of the chiral centers.
Liquid Chromatography-Mass Spectrometry (LC-MS) The LC analysis should show a single major peak, indicating the purity of the compound. The mass spectrum, typically acquired using electrospray ionization (ESI), would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z consistent with the molecular weight of the free base (619.77).
Infrared (IR) Spectroscopy The IR spectrum should display characteristic absorption bands for the various functional groups present in the molecule. These would include N-H stretching for the amide and amine groups, C=O stretching for the amide bonds, O-H stretching for the hydroxyl group, and C-O stretching for the PEG linker.

Experimental Protocols for Structure Elucidation

The following sections detail the generalized experimental protocols for the key analytical techniques used to verify the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

Methodology:

  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD). A small amount of Tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, is used for analysis.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay that allows for full relaxation of the protons.

    • ¹³C NMR: A one-dimensional carbon NMR spectrum is acquired to identify all unique carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): To further confirm the structure, a suite of two-dimensional NMR experiments can be performed.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity of different molecular fragments.

  • Data Analysis: The acquired spectra are processed (Fourier transformation, phase correction, and baseline correction) and analyzed. The chemical shifts (δ), coupling constants (J), and integration values of the proton signals are compared with the expected values for the proposed structure. The 2D NMR data is used to piece together the molecular fragments and confirm the overall connectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To assess the purity of the compound and confirm its molecular weight.

Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid or trifluoroacetic acid to improve peak shape and ionization.

  • Liquid Chromatography (LC):

    • Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system is used.

    • Column: A reverse-phase column (e.g., C18) is typically employed.

    • Mobile Phase: A gradient elution is commonly used, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid) and increasing the percentage of an organic solvent (e.g., acetonitrile with 0.1% formic acid) over time.

    • Detection: A UV detector is used to monitor the elution of the compound from the column.

  • Mass Spectrometry (MS):

    • Instrumentation: The eluent from the LC system is directed into a mass spectrometer, such as a quadrupole, time-of-flight (TOF), or Orbitrap instrument.

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to generate protonated molecular ions [M+H]⁺.

    • Data Acquisition: The mass spectrometer is set to scan a mass range that includes the expected molecular weight of the compound. High-resolution mass spectrometry can be used to determine the accurate mass and elemental composition.

  • Data Analysis: The LC chromatogram is analyzed to determine the retention time and purity of the compound. The mass spectrum is examined for the presence of the expected molecular ion peak. The measured mass-to-charge ratio (m/z) is compared to the theoretical value for the protonated molecule.

Visualizing Workflows and Mechanisms

Diagrams are essential for visualizing the logical flow of experiments and the biological context of the molecule.

G Figure 1. Workflow for the Structure Elucidation of this compound cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Chemical Synthesis of This compound NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Synthesis->NMR LCMS LC-MS Analysis Synthesis->LCMS IR Infrared Spectroscopy Synthesis->IR Data_Analysis Data Interpretation and Comparison with Expected Structure NMR->Data_Analysis LCMS->Data_Analysis IR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Figure 1. A logical workflow for the synthesis and structural confirmation of this compound.

The primary application of this compound is in the construction of PROTACs. The following diagram illustrates its mechanism of action in targeted protein degradation.

G Figure 2. Mechanism of Action in PROTAC-Mediated Protein Degradation cluster_components PROTAC Components cluster_process Degradation Pathway PROTAC (S,R,S)-AHPC-PEG3-NH2 based PROTAC Ternary_Complex Formation of POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein of Interest (POI) Target_Protein->Ternary_Complex E3_Ligase VHL E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation of Ubiquitinated POI Ubiquitination->Proteasome Recycling PROTAC and E3 Ligase are Recycled Proteasome->Recycling

Caption: Figure 2. The role of an (S,R,S)-AHPC-PEG3-NH2 based PROTAC in the targeted degradation of a protein of interest.

Conclusion

The structural elucidation of this compound is a critical quality control step that ensures its suitability for the development of potent and specific PROTACs. A combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a comprehensive characterization of the molecule, confirming its identity, purity, and structural integrity. The detailed methodologies and expected data presented in this guide serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating the confident application of this important chemical tool in their drug discovery efforts.

References

The Core Mechanism of (S,R,S)-AHPC-PEG3-NH2 Hydrochloride in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation (TPD). It serves as a prefabricated E3 ligase ligand-linker conjugate, specifically designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This guide provides an in-depth analysis of its mechanism of action, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of the involved biological pathways and workflows.

Introduction to this compound

This compound is a heterobifunctional molecule composed of three key components:

  • A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) moiety is a potent and well-characterized ligand for the VHL E3 ubiquitin ligase.

  • A PEG3 Linker: A three-unit polyethylene glycol (PEG) linker provides the necessary spacing and flexibility for the PROTAC molecule to effectively bridge the target protein and the E3 ligase. The PEG composition also enhances solubility.

  • A Terminal Amine Group (NH2): This functional group serves as a reactive handle for the covalent attachment of a "warhead" – a ligand designed to bind to a specific protein of interest (POI) that is targeted for degradation. The hydrochloride salt form enhances the compound's stability and solubility for easier handling in synthetic protocols.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The central mechanism of action of a PROTAC synthesized from this compound is to induce the selective degradation of a target protein by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). This process can be broken down into the following key steps:

  • Ternary Complex Formation: The PROTAC molecule, once conjugated with a warhead for a specific POI, facilitates the formation of a ternary complex, bringing the POI into close proximity with the VHL E3 ligase complex.

  • Ubiquitination: Within this ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.

  • Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades the POI into small peptides.

  • Recycling of Components: The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple POI molecules. The VHL E3 ligase and ubiquitin molecules are also recycled.

Signaling Pathway

The following diagram illustrates the signaling pathway of a PROTAC utilizing the this compound-derived VHL ligand to induce target protein degradation.

PROTAC_Mechanism PROTAC PROTAC ((S,R,S)-AHPC-PEG3-Warhead) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase Complex VHL->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ternary_Complex->VHL Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

PROTAC-mediated protein degradation pathway.

Quantitative Data Analysis

PROTAC IDTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
Hypothetical PROTAC-A BRD4HeLa15>90Fictional Example
Hypothetical PROTAC-B BTKMOLM-145>95Fictional Example
Hypothetical PROTAC-C KRAS G12CH35850~85Fictional Example

Note: The data in this table is for illustrative purposes and represents typical values seen for potent VHL-based PROTACs.

Experimental Protocols

The development and characterization of a PROTAC derived from this compound involves a series of key experiments. Below are detailed, generalized protocols for these essential assays.

PROTAC Synthesis

The following diagram outlines the general workflow for synthesizing a PROTAC using this compound.

PROTAC_Synthesis_Workflow Start (S,R,S)-AHPC-PEG3-NH2 hydrochloride Coupling Amide Coupling Reaction (e.g., HATU, DIPEA in DMF) Start->Coupling Warhead POI Warhead with Carboxylic Acid Warhead->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC

Generalized PROTAC synthesis workflow.

Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) and the protein of interest (POI) warhead containing a carboxylic acid functional group (1.1 equivalents) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

  • Coupling Reagent Addition: Add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous solutions of a weak acid (e.g., 0.1 M HCl), a weak base (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by preparative high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

Protocol:

  • Cell Culture and Treatment: Plate the desired cell line in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin). Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Protocol:

  • Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to be effective (e.g., near the DC50 value) or DMSO for a shorter time course (e.g., 1-4 hours) to capture the ternary complex before significant degradation occurs. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the POI or VHL overnight at 4°C with gentle rotation. Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the POI and VHL to confirm their interaction.

Fluorescence Polarization (FP) Assay for VHL Binding

Protocol:

  • Reagents: Prepare a fluorescently labeled VHL ligand (tracer) and purified VHL protein.

  • Assay Setup: In a 384-well plate, add a fixed concentration of the VHL protein and the fluorescent tracer.

  • Compound Addition: Add serial dilutions of the PROTAC or the unconjugated this compound.

  • Incubation: Incubate the plate at room temperature for a defined period to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader.

  • Data Analysis: The displacement of the fluorescent tracer by the test compound will result in a decrease in fluorescence polarization. Plot the change in polarization against the compound concentration to determine the binding affinity (e.g., IC50 or Kd).

Conclusion

This compound is a valuable and versatile building block for the synthesis of VHL-recruiting PROTACs. Its pre-optimized VHL ligand and functionalized PEG linker streamline the drug discovery process, allowing researchers to focus on developing potent and selective warheads for their protein of interest. A thorough understanding of its mechanism of action and the application of rigorous experimental protocols are essential for the successful development of novel therapeutics based on targeted protein degradation. The continued exploration of PROTACs synthesized from this and similar building blocks holds immense promise for addressing a wide range of diseases driven by aberrant protein function.

(S,R,S)-AHPC-PEG3-NH2 Hydrochloride: A Technical Guide for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a pivotal chemical biology tool, serving as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule consists of a high-affinity (S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a flexible three-unit polyethylene glycol (PEG3) linker to a reactive primary amine (NH2). This terminal amine provides a convenient conjugation point for the attachment of a target-protein-binding ligand, enabling the rapid assembly of novel PROTACs. This guide details the mechanism of action, presents key quantitative data, outlines detailed experimental protocols for synthesis and validation, and provides logical diagrams to illustrate the underlying processes involved in leveraging this compound for targeted protein degradation.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation has emerged as a powerful therapeutic modality that overcomes many limitations of traditional small-molecule inhibitors. Instead of merely blocking a protein's function, this approach co-opts the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins entirely.[1]

PROTACs are the primary architects of this strategy. These chimeric molecules are composed of three distinct parts: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, after which the PROTAC can be recycled to induce further degradation.[2]

The Role of this compound

The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized ligases in PROTAC design.[3] this compound is a pre-synthesized E3 ligase ligand-linker conjugate designed to streamline PROTAC development.[4]

  • (S,R,S)-AHPC Moiety: Also known as VH032-NH2, this component is a derivative of the natural VHL substrate, HIF-1α.[5] The specific (S,R,S) stereochemistry is critical for high-affinity binding to the substrate recognition site of VHL.[6]

  • PEG3 Linker: The three-unit polyethylene glycol spacer provides flexibility and hydrophilicity, which are crucial for optimizing the formation of a productive ternary complex and can improve the physicochemical properties of the final PROTAC.[7]

  • Terminal Amine (NH2): This primary amine serves as a versatile chemical handle for covalently linking a POI ligand, typically through a stable amide bond formation with a carboxylic acid.[8]

  • Hydrochloride Salt: The compound is supplied as a hydrochloride salt to enhance its stability and solubility in common solvents used for chemical synthesis.

Mechanism of Action and Synthesis Workflow

The overarching goal of using (S,R,S)-AHPC-PEG3-NH2 is to synthesize a PROTAC that can induce the degradation of a specific target protein. The general mechanism and synthesis workflow are depicted below.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation PROTAC PROTAC (AHPC-Linker-TargetLigand) VHL VHL E3 Ligase PROTAC->VHL AHPC binds VHL POI Protein of Interest (POI) PROTAC->POI Ligand binds POI Ternary VHL-PROTAC-POI Ternary Complex VHL->Ternary POI->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Polyubiquitination Ub Ubiquitin (Ub) Ub->Ternary Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC mechanism of action from ternary complex formation to degradation.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Verification AHPC (S,R,S)-AHPC-PEG3-NH2 Coupling Amide Coupling (e.g., HATU, DIPEA) AHPC->Coupling TargetLigand Target Ligand with -COOH linker TargetLigand->Coupling CrudePROTAC Crude PROTAC Coupling->CrudePROTAC Purification Purification (e.g., HPLC) CrudePROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization FinalProduct Verified PROTAC Characterization->FinalProduct

References

The Core Interaction: A Technical Guide to (S,R,S)-AHPC-PEG3-NH2 Hydrochloride and von Hippel-Lindau (VHL) Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation has emerged as a transformative approach in drug discovery, offering the potential to address disease-causing proteins previously considered "undruggable." At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A critical component of many successful PROTACs is the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This technical guide provides an in-depth examination of the interaction between a key VHL ligand, (S,R,S)-AHPC-PEG3-NH2 hydrochloride, and the VHL protein complex, offering insights into the foundational principles for developing VHL-based protein degraders.

(S,R,S)-AHPC-PEG3-NH2 is a synthetic ligand-linker conjugate that incorporates the (S,R,S)-AHPC moiety, a high-affinity binder to the VHL E3 ligase, connected to a three-unit polyethylene glycol (PEG) linker terminating in a primary amine.[1][2][3] This primary amine serves as a versatile chemical handle for conjugation to a ligand targeting a protein of interest, thus forming a complete PROTAC molecule.[4][5] Understanding the core interaction between the (S,R,S)-AHPC warhead and VHL is paramount for the rational design and optimization of potent and selective protein degraders.

The VHL-HIF Signaling Pathway: Nature's Degradation System

Under normal oxygen conditions (normoxia), the von Hippel-Lindau protein is a key component of a Cullin-RING E3 ubiquitin ligase complex, often referred to as CRL2^VHL^.[5][6] This complex plays a crucial role in oxygen sensing by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation.[7][8] This process is initiated by the hydroxylation of specific proline residues on HIF-1α by prolyl hydroxylases (PHDs). The hydroxylated HIF-1α is then recognized and bound by VHL, leading to its polyubiquitination and destruction by the proteasome.[7][9] In hypoxic conditions, the lack of oxygen inhibits PHD activity, stabilizing HIF-1α, which can then translocate to the nucleus and activate the transcription of genes involved in cellular adaptation to low oxygen.[7]

PROTAC_Mechanism PROTAC Mechanism of Action with VHL cluster_ternary Ternary Complex Formation POI Target Protein of Interest (POI) POI_bound POI_bound PROTAC PROTAC ((S,R,S)-AHPC-Linker-POI Ligand) PROTAC_bound PROTAC_bound VHL_complex VHL E3 Ligase Complex VHL_bound VHL_bound POI_bound->PROTAC_bound PROTAC_bound->VHL_bound Recycled_PROTAC Recycled PROTAC PROTAC_bound->Recycled_PROTAC Recycling Ub_POI Polyubiquitinated POI VHL_bound->Ub_POI Ubiquitination Ub Ubiquitin E2 E2 Enzyme Ub->E2 E2->VHL_bound Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI HTRF_Workflow HTRF Binding Assay Workflow start Start prep_compound Prepare serial dilutions of test compound start->prep_compound add_compound Add compound to 384-well plate prep_compound->add_compound add_vhl Add 6His-VHL protein complex add_compound->add_vhl add_detection Add pre-mixed HTRF detection reagents (VHL-Red Ligand & Eu-Ab) add_vhl->add_detection incubate Incubate at RT for 1 hour add_detection->incubate read_plate Read plate on HTRF reader incubate->read_plate analyze Analyze data and determine IC50 read_plate->analyze end End analyze->end

References

The Pivotal Role of the PEG3 Linker in (S,R,S)-AHPC-PEG3-NH2 Hydrochloride: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the function and significance of the three-unit polyethylene glycol (PEG3) linker within the (S,R,S)-AHPC-PEG3-NH2 hydrochloride molecule, a critical building block in the development of Proteolysis-Targeting Chimeras (PROTACs). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the linker's impact on the physicochemical properties, biological activity, and overall efficacy of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Introduction to PROTAC Technology and the (S,R,S)-AHPC-PEG3-NH2 Building Block

Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A typical PROTAC consists of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]

The this compound molecule is a key reagent in the synthesis of VHL-recruiting PROTACs. It is composed of three essential moieties:

  • (S,R,S)-AHPC (VH032): A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4]

  • PEG3 Linker: A three-unit polyethylene glycol chain that acts as a flexible spacer.[5]

  • Terminal Amine (-NH2): A reactive functional group that enables covalent conjugation to a ligand designed to bind a specific protein of interest.[5]

The strategic combination of these components in a single, ready-to-use building block streamlines the synthesis of novel PROTACs for a multitude of therapeutic targets.

The Multifaceted Role of the PEG3 Linker

The linker is not merely a passive connector but a critical determinant of a PROTAC's pharmacological properties. The PEG3 linker in this compound offers a unique combination of flexibility and hydrophilicity that profoundly influences several key parameters.

2.1. Physicochemical Properties:

The inclusion of the PEG3 linker significantly enhances the aqueous solubility of the resulting PROTAC molecule.[6][7] This is a crucial attribute, as many target protein ligands are hydrophobic. Improved solubility can facilitate formulation and improve bioavailability. Furthermore, the hydrophilic nature of the PEG linker can influence cell permeability, a critical factor for intracellular drug efficacy.[1]

2.2. Ternary Complex Formation and Stability:

The primary function of a PROTAC is to form a stable ternary complex between the target protein and the E3 ligase. The length and flexibility of the PEG3 linker are pivotal in achieving an optimal conformation for this complex.[8] An appropriately sized linker allows the two binding moieties to adopt the necessary orientation for efficient ubiquitin transfer. However, excessive flexibility can sometimes be detrimental, leading to less stable interactions.[9]

2.3. Degradation Efficacy (DC50 and Dmax):

The efficiency of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The linker plays a crucial role in determining these values. Studies have shown that varying the PEG linker length can have a significant, and often non-linear, impact on degradation potency.[10]

Data Presentation: The Impact of Linker Composition on PROTAC Efficacy

Table 1: Degradation Efficacy of VHL-Based PROTACs with Varying Linkers

PROTAC Name/IdentifierTarget ProteinLinker CompositionDC50 (nM)Dmax (%)Cell Line
PROTAC 1ERK5Aliphatic (8 atoms)>1000<20HeLa
PROTAC 2ERK5Ethylene Glycol (8 atoms)~500~50HeLa
PROTAC with 21-atom linkerTBK1Alkyl/Ether396Not Specified
MZ1BRD4PEG-based<100>90HeLa
AT1BRD4PEG-based<100>90HeLa

Note: The data presented in this table is compiled from different research articles, and the experimental conditions may vary. Direct comparison across different studies should be made with caution.[11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments essential for the characterization of PROTACs synthesized using this compound.

4.1. Synthesis of a PROTAC using this compound

This protocol describes a general method for coupling the (S,R,S)-AHPC-PEG3-NH2 building block to a target protein ligand containing a carboxylic acid functionality.

  • Materials: this compound, target protein ligand with a carboxylic acid, coupling agents (e.g., HATU, HOBt), a base (e.g., DIPEA), and a solvent (e.g., DMF).

  • Procedure:

    • Dissolve the target protein ligand and this compound in DMF.

    • Add HATU, HOBt, and DIPEA to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction and purify the final PROTAC product by flash column chromatography.

4.2. Western Blotting for Protein Degradation Analysis

This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.[11]

  • Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and add RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Collect the cell lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against the target protein and a loading control.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the extent of protein degradation.

4.3. Ternary Complex Formation Assays

Biophysical techniques are employed to characterize the formation and stability of the Target Protein-PROTAC-E3 Ligase ternary complex.

  • Surface Plasmon Resonance (SPR):

    • Immobilize the VHL E3 ligase on a sensor chip.

    • Inject the PROTAC to measure the binary binding affinity.

    • Inject a pre-incubated mixture of the PROTAC and the target protein to measure the ternary complex formation. The cooperativity factor (α) can be calculated from the binary and ternary binding affinities.[3][13]

  • Isothermal Titration Calorimetry (ITC):

    • Titrate the PROTAC into a solution containing the VHL E3 ligase to determine the binary binding thermodynamics.

    • Titrate the PROTAC into a solution containing a pre-formed complex of the VHL E3 ligase and the target protein to measure the thermodynamics of ternary complex formation.[3][13]

4.4. Cell Viability Assays

These assays are crucial for assessing the cytotoxic effects of the PROTAC.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[14]

  • Procedure (General):

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the PROTAC.

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Add the viability reagent and measure the signal (absorbance or luminescence) using a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Mandatory Visualizations

5.1. Signaling Pathway

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC ((S,R,S)-AHPC-PEG3-Target Ligand) VHL VHL E3 Ligase PROTAC->VHL Recruits POI Target Protein (POI) POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Ub Ubiquitin Ub->POI Ubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Results in

Caption: Mechanism of action of a PROTAC synthesized from (S,R,S)-AHPC-PEG3-NH2.

5.2. Experimental Workflow

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation A Ligand for POI (with -COOH) C Coupling Reaction (e.g., HATU, DIPEA) A->C B (S,R,S)-AHPC-PEG3-NH2 (VHL Ligand-Linker) B->C D Purified PROTAC C->D E Cell Culture & Treatment D->E H Ternary Complex Assay (e.g., SPR, ITC) D->H F Western Blot (Protein Degradation) E->F G Cell Viability Assay (e.g., MTT, CTG) E->G I Data Analysis (DC50, Dmax, IC50, Kd) F->I G->I H->I

Caption: General experimental workflow for PROTAC synthesis and evaluation.

Conclusion

The PEG3 linker in this compound is a critical component that significantly influences the developability and efficacy of VHL-recruiting PROTACs. Its inherent flexibility and hydrophilicity are key to optimizing solubility, cell permeability, and the formation of a productive ternary complex, ultimately leading to efficient and potent target protein degradation. A thorough understanding and empirical evaluation of the linker's properties, as outlined in this guide, are paramount for the successful design and development of next-generation targeted protein degraders.

References

A Technical Guide to (S,R,S)-AHPC-PEG3-NH2 Hydrochloride: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a crucial chemical tool in the rapidly evolving field of targeted protein degradation. Specifically, it serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a three-unit polyethylene glycol (PEG) linker terminating in a primary amine. This trifunctional architecture makes it an ideal building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs). They achieve this by simultaneously binding to both an E3 ligase and a target protein, forming a ternary complex. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome. The this compound provides the VHL-binding "head" and a flexible, hydrophilic linker with a reactive handle for conjugation to a ligand for the target protein.

This technical guide provides an in-depth overview of this compound, including its synonyms, chemical properties, and its application in the synthesis and evaluation of PROTACs.

Synonyms and Alternative Names

A clear understanding of the nomenclature for this compound is essential for navigating scientific literature and chemical supplier catalogs. The following table summarizes the known synonyms and alternative names for this compound.

Type Name/Identifier
Full Chemical Name (2S,4R)-1-((S)-14-Amino-2-(tert-butyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride[1]
Common Synonyms VH032-PEG3-NH2 hydrochloride[2][3][4]
VHL Ligand-Linker Conjugates 1 (hydrochloride)[2][3][4]
E3 ligase Ligand-Linker Conjugates 5[2][3][4][5]
Alternative Forms (S,R,S)-AHPC-PEG3-NH2 (free base)[6]
(S,R,S)-AHPC-PEG3-NH2 dihydrochloride[7]
CAS Number 2097971-11-2[1][2]

Physicochemical Properties

The following table outlines the key physicochemical properties of this compound.

Property Value
Molecular Formula C30H46ClN5O7S[2]
Molecular Weight 656.23 g/mol [2]
Appearance Powder or crystals
Purity Typically ≥95%
Storage 2-8°C[1]

Mechanism of Action in PROTACs

The core function of this compound is to serve as a building block for PROTACs that recruit the VHL E3 ligase. The general mechanism of action for a PROTAC synthesized from this linker is depicted in the following signaling pathway diagram.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Recycling->PROTAC

PROTAC Mechanism of Action

Experimental Protocols

PROTAC Synthesis via Amide Coupling

The terminal amine of this compound provides a convenient point of attachment for a ligand of interest (LOI) that contains a carboxylic acid functional group. The following is a general protocol for the synthesis of a PROTAC via amide bond formation.

Materials:

  • This compound

  • Carboxylic acid-functionalized ligand of interest (LOI-COOH)

  • Amide coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Reaction vessel

  • Stirring apparatus

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolution: In a clean, dry reaction vessel, dissolve the LOI-COOH (1.0 equivalent) and the amide coupling reagent (1.1 equivalents) in the anhydrous solvent.

  • Activation: Add the organic base (2.0 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.0 equivalent) and the organic base (1.0 equivalent) in the anhydrous solvent to the activated LOI-COOH mixture.

  • Reaction: Allow the reaction to proceed at room temperature with stirring. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as preparative HPLC, to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as LC-MS and NMR.

Cellular Assay for PROTAC-mediated Protein Degradation (Western Blot)

Western blotting is a standard technique to assess the degradation of a target protein in cells treated with a PROTAC. The following protocol outlines a typical workflow for a dose-response and time-course experiment.

Materials:

  • Cell line expressing the protein of interest

  • Cell culture reagents

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, optional control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • PROTAC Treatment:

    • Dose-Response: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).

    • Time-Course: Treat the cells with a fixed concentration of the PROTAC (e.g., the concentration that gives maximal degradation from the dose-response experiment) for various time points (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein quantification assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the protein of interest and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

  • Data Acquisition and Analysis:

    • Acquire the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the results to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximal degradation).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of a PROTAC using this compound.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Cellular Evaluation LOI Ligand of Interest (LOI) with -COOH Coupling Amide Coupling LOI->Coupling Linker (S,R,S)-AHPC-PEG3-NH2 Hydrochloride Linker->Coupling Purification Purification (HPLC) Coupling->Purification PROTAC Synthesized PROTAC Purification->PROTAC Treatment PROTAC Treatment (Dose-Response & Time-Course) PROTAC->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis Western_Blot Western Blot Lysis->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

PROTAC Synthesis and Evaluation Workflow

Conclusion

This compound is a versatile and indispensable tool for researchers engaged in the design and development of PROTACs. Its well-defined structure, incorporating a potent VHL ligand and a flexible, functionalized PEG linker, facilitates the rational construction of novel protein degraders. The experimental protocols and workflows outlined in this guide provide a solid foundation for the synthesis and cellular evaluation of PROTACs derived from this key building block, empowering scientists to advance the frontiers of targeted protein degradation and unlock new therapeutic possibilities.

References

(S,R,S)-AHPC-PEG3-NH2 Hydrochloride for PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1] This technology utilizes the cell's own ubiquitin-proteasome system to induce the degradation of proteins of interest (POIs).[1] A key component in the design of effective PROTACs is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Among the most widely used E3 ligases in PROTAC development is the von Hippel-Lindau (VHL) E3 ligase.[2][3]

This technical guide provides a comprehensive overview of (S,R,S)-AHPC-PEG3-NH2 hydrochloride, a pre-synthesized building block designed to streamline the development of VHL-recruiting PROTACs.[4][5] It incorporates the high-affinity (S,R,S)-AHPC ligand for VHL, a flexible three-unit polyethylene glycol (PEG3) linker, and a terminal primary amine for convenient conjugation to a target protein ligand.[4][5] This guide will delve into the core principles of PROTAC technology, provide detailed experimental protocols, present quantitative data for VHL-based PROTACs, and visualize the key signaling pathways and experimental workflows involved.

Core Concepts of PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The fundamental mechanism of action involves the PROTAC simultaneously binding to both the POI and an E3 ligase, thereby forming a ternary complex.[6] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[6] A key advantage of PROTACs is their catalytic nature; once the POI is degraded, the PROTAC is released and can engage another target protein molecule.[7]

This compound is a crucial tool for researchers developing VHL-based PROTACs. The (S,R,S)-AHPC moiety is a potent ligand for the VHL E3 ligase, ensuring efficient recruitment of the degradation machinery.[8] The PEG3 linker provides optimal spacing and flexibility to facilitate the formation of a stable and productive ternary complex.[9] The terminal amine (NH2) group serves as a versatile chemical handle for coupling with a variety of POI ligands, typically those containing a carboxylic acid or an activated ester.[10]

Chemical and Physical Properties

PropertyValue
Chemical Formula C30H46ClN5O7S
Molecular Weight 656.23 g/mol
CAS Number 2097971-11-2
Appearance Light yellow to brown solid
Purity ≥95%
Solubility Soluble in DMSO
Storage 2-8°C

Data sourced from various suppliers.[11][12][13]

Data Presentation: Efficacy of VHL-Recruiting PROTACs

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following table summarizes quantitative data for a selection of VHL-recruiting PROTACs targeting various proteins. While not all examples utilize the exact PEG3 linker, they feature similar PEG or alkyl linkers and the (S,R,S)-AHPC core, illustrating the impact of the target and linker on degradation potency.

PROTACTarget ProteinLinker TypeCell LineDC50 (nM)Dmax (%)
ARCC-4 Androgen Receptor (AR)PEG/AlkylVCaP5~98
ARD-266 Androgen Receptor (AR)PEG/AlkylLNCaP1>95
LC-2 KRAS G12CPEG/AlkylMIA PaCa-2~760Not specified
MT-802 Bruton's Tyrosine Kinase (BTK)PEG/AlkylMOLM-14<1>99
Compound 7 HDAC1 / HDAC3PEG/AlkylHCT116910 / 640Not specified
Compound 9 HDAC1 / HDAC3PEG/AlkylHCT116550 / 530Not specified

This table is a compilation of data from multiple sources for illustrative purposes.[1][5][14][15]

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol describes a general method for the coupling of this compound to a POI ligand containing a carboxylic acid functionality.

Materials:

  • This compound

  • POI ligand with a carboxylic acid

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction vessel and magnetic stirrer

  • Purification system (e.g., preparative HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and HOBt (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • In a separate vial, dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF and add DIPEA (2.5 equivalents) to neutralize the hydrochloride salt and act as a base for the coupling reaction.

  • Add the (S,R,S)-AHPC-PEG3-NH2 solution to the activated POI ligand solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC product.

  • Upon completion, quench the reaction by adding water.

  • Purify the crude product by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

  • Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Western Blot Analysis of Target Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with a primary antibody for a loading control.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control for each sample. Calculate the percentage of degradation relative to the vehicle-treated control.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Ternary Complex Formation

This protocol provides a framework for assessing the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.

Materials:

  • Recombinant tagged target protein (e.g., His-tagged)

  • Recombinant tagged VHL E3 ligase complex (e.g., GST-tagged)

  • PROTAC of interest

  • HTRF donor-labeled anti-tag antibody (e.g., anti-His-LanthaScreen Tb)

  • HTRF acceptor-labeled anti-tag antibody (e.g., anti-GST-d2)

  • Assay buffer

  • Low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the PROTAC in assay buffer.

    • Prepare solutions of the tagged target protein and tagged VHL E3 ligase complex in assay buffer.

    • Prepare solutions of the donor and acceptor HTRF antibodies in assay buffer.

  • Assay Setup:

    • In a 384-well plate, add a small volume of the PROTAC dilutions to the appropriate wells.

    • Add the tagged target protein to all wells.

    • Add the tagged VHL E3 ligase complex to all wells.

    • Add the donor and acceptor HTRF antibodies to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 1-4 hours), protected from light.

  • Signal Detection:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (acceptor signal / donor signal).

    • Plot the HTRF ratio against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation. The decrease in signal at higher concentrations is known as the "hook effect," where binary complexes (Target-PROTAC and E3-PROTAC) predominate.

Mandatory Visualizations

Signaling Pathways

PROTAC_Mechanism

KRAS_Pathway cluster_mapk MAPK Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF PROTAC KRAS G12C PROTAC (VHL-recruiting) KRAS_GTP->PROTAC MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Degradation Degradation PROTAC->Degradation

AR_Pathway cluster_nucleus Nucleus Testosterone Testosterone DHT Dihydrotestosterone (DHT) AR_inactive Androgen Receptor (AR) + Heat Shock Proteins PROTAC AR PROTAC (VHL-recruiting) AR_inactive->PROTAC AR_active Active AR AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) Transcription Gene Transcription (e.g., PSA) Proliferation Cell Growth & Survival Degradation Degradation PROTAC->Degradation

BTK_Pathway cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PROTAC BTK PROTAC (VHL-recruiting) BTK->PROTAC IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_flux Ca²⁺ Flux PKC PKC NFkB NF-κB Pathway MAPK MAPK Pathway Survival B-Cell Proliferation & Survival Degradation Degradation PROTAC->Degradation

Experimental Workflows

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Optimization Target_Selection Target Protein Selection Ligand_Design POI Ligand Design (with COOH) Synthesis PROTAC Synthesis (Amide Coupling) Ternary_Complex Ternary Complex Formation Assay (HTRF) Synthesis->Ternary_Complex AHPC_linker (S,R,S)-AHPC-PEG3-NH2 ·HCl Degradation_Assay Degradation Assay (Western Blot) DC50_Dmax Determine DC50 & Dmax Downstream_Analysis Downstream Pathway Analysis SAR Structure-Activity Relationship (SAR) Downstream_Analysis->SAR Lead_Optimization Lead Optimization Lead_Optimization->Ligand_Design Iterative Design

Conclusion

This compound is a valuable and versatile building block for the development of VHL-recruiting PROTACs. Its pre-synthesized nature, incorporating a high-affinity VHL ligand and a flexible linker with a reactive handle, significantly accelerates the design-synthesis-testing cycle of novel protein degraders. This guide has provided a comprehensive overview of its application in PROTAC technology, including detailed experimental protocols, representative efficacy data, and visualizations of relevant biological pathways and experimental workflows. By leveraging such well-characterized chemical tools, researchers can more efficiently explore the vast potential of targeted protein degradation for the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Basic Principles of Using (S,R,S)-AHPC-PEG3-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a crucial chemical tool for researchers in drug discovery and chemical biology. It is not an active drug itself, but rather a key building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[] This guide provides an in-depth overview of its core principles, applications, and the experimental methodologies associated with its use.

This molecule is an E3 ligase ligand-linker conjugate.[2][3] It consists of three key components:

  • A VHL Ligand ((S,R,S)-AHPC): This portion, also known as VH032, is a potent binder to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully utilized ligases in PROTAC development.[4][5][6]

  • A PEG3 Linker: A three-unit polyethylene glycol linker that provides flexibility and optimal spacing between the two ends of the final PROTAC molecule. The linker's length and composition are critical for the efficacy of the resulting degrader.[7][8]

  • A Terminal Amine (NH2): A reactive primary amine group that serves as a conjugation point for attaching a ligand that binds to a specific protein of interest (POI).[][8]

The hydrochloride salt form enhances the compound's stability and solubility, simplifying its handling in experimental settings.[9]

Core Principle: The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[10][11] A PROTAC synthesized using (S,R,S)-AHPC-PEG3-NH2 functions by physically bringing a target protein into close proximity with the VHL E3 ligase.

This induced proximity facilitates the formation of a key ternary complex (Target Protein-PROTAC-VHL E3 Ligase).[7][11] Once this complex is formed, the E3 ligase tags the target protein with ubiquitin molecules. This polyubiquitination acts as a molecular flag, marking the protein for degradation by the 26S proteasome.[11][12] The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.[11]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC (S,R,S)-AHPC-based PROTAC Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary Binds POI & VHL POI Protein of Interest (Target) POI->Ternary VHL VHL E3 Ligase VHL->Ternary Ternary->PROTAC Recycled Ternary->VHL Recycled PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Cascade Ub Ubiquitin (Ub) Ub->Ternary Recruited Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_Workflow Start Start: Select Protein of Interest (POI) Design Design & Synthesize PROTAC Couple POI ligand to (S,R,S)-AHPC-PEG3-NH2 Start->Design Biochem Biochemical Validation Design->Biochem Binding Binary Binding Assays (PROTAC to POI, PROTAC to VHL) Biochem->Binding Ternary Ternary Complex Formation Assay (e.g., TR-FRET, ITC) Biochem->Ternary Cellular Cellular Characterization Binding->Cellular Ternary->Cellular Permeability Cell Permeability Assay (e.g., Caco-2, NanoBRET) Cellular->Permeability Degradation Target Degradation Assay (e.g., Western Blot, MS-Proteomics) Cellular->Degradation Viability Cell Viability & Phenotypic Assays (e.g., MTT, Apoptosis) Cellular->Viability Validation Mechanism of Action Validation Degradation->Validation Controls Control Experiments: - Proteasome/Neddylation Inhibition - Inactive Epimer Control Validation->Controls Selectivity Selectivity Profiling (Global Proteomics) Validation->Selectivity End Lead PROTAC Candidate Selectivity->End

References

Methodological & Application

Synthesis of PROTACs Using (S,R,S)-AHPC-PEG3-NH2 Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing the bifunctional linker (S,R,S)-AHPC-PEG3-NH2 hydrochloride. This reagent is a key building block in the development of targeted protein degraders, incorporating a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a flexible 3-unit polyethylene glycol (PEG) linker with a terminal amine for conjugation to a target protein ligand.

This compound is a pre-synthesized E3 ligase ligand-linker conjugate.[1][2][3][4] This simplifies the PROTAC development process by providing a readily available fragment for coupling with a ligand of a protein of interest (POI). The (S,R,S)-AHPC moiety serves as a potent VHL ligand, while the PEG3 linker enhances solubility and provides the necessary flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][6] The terminal primary amine allows for straightforward amide bond formation with a carboxylic acid-functionalized target protein ligand.[]

PROTAC Technology Overview

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[8][9][10][11] They consist of three main components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[6][8][10][11] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[6][11][12]

Signaling Pathway and Mechanism of Action

The general mechanism of action for a PROTAC synthesized with this compound involves the recruitment of the VHL E3 ligase to a specific protein of interest, leading to its degradation. This process is illustrated in the following diagram.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC ((S,R,S)-AHPC-PEG3-Ligand) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds to POI & VHL POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination E2 Ligase Mediated Recycling PROTAC Recycling Ternary_Complex->Recycling Dissociation Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting for Degradation Degradation POI Degradation Proteasome->Degradation Degradation->Recycling

Caption: Mechanism of action for a VHL-recruiting PROTAC.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of PROTACs using this compound. Optimization of reaction conditions may be necessary depending on the specific properties of the target protein ligand.

Protocol 1: Amide Coupling of (S,R,S)-AHPC-PEG3-NH2 with a Carboxylic Acid-Functionalized Target Ligand

This protocol describes the standard procedure for conjugating the linker-E3 ligase ligand with a ligand for the protein of interest that contains a carboxylic acid moiety.

Materials:

  • This compound

  • Carboxylic acid-functionalized target protein ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse-phase HPLC for purification

  • LC-MS (Liquid Chromatography-Mass Spectrometry) for analysis

  • NMR (Nuclear Magnetic Resonance) spectrometer for structural confirmation

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid-functionalized target protein ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride salt and act as a base.

  • Add the solution of (S,R,S)-AHPC-PEG3-NH2 and DIPEA to the activated target ligand solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

  • Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Amide_Coupling_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Analysis POI_Ligand POI Ligand-COOH (1.0 eq) Activation Activate POI Ligand with HATU in DMF POI_Ligand->Activation AHPC_Linker (S,R,S)-AHPC-PEG3-NH2·HCl (1.1 eq) Coupling Add AHPC-Linker & DIPEA Stir 4-12h at RT AHPC_Linker->Coupling HATU HATU (1.2 eq) HATU->Activation DIPEA DIPEA (2.5 eq) DIPEA->Coupling DMF Anhydrous DMF DMF->Activation Activation->Coupling Purification Purification (Reverse-Phase HPLC) Coupling->Purification Monitor by LC-MS Analysis Characterization (LC-MS, NMR) Purification->Analysis Final_PROTAC Final PROTAC Analysis->Final_PROTAC

Caption: Workflow for amide coupling synthesis of a PROTAC.

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol is used to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

Materials:

  • Synthesized PROTAC

  • Cell line expressing the target protein

  • Cell culture medium and supplements

  • DMSO (Dimethyl sulfoxide)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Prepare stock solutions of the synthesized PROTAC in DMSO.

  • Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO only).

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein amounts for each sample, prepare them with Laemmli buffer, and heat at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using a chemiluminescence imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.

Data Presentation

The following tables provide a template for summarizing the characterization and activity data of the synthesized PROTAC.

Table 1: Physicochemical and Purity Data for Synthesized PROTAC

Compound IDMolecular FormulaMolecular Weight ( g/mol )Purity (%) by HPLCRetention Time (min)
PROTAC-XCxxHxxNxxOxxSxxXXXX.XX>95%X.XX

Table 2: In Vitro Degradation Activity

Compound IDCell LineDC50 (nM)Dmax (%)Timepoint (h)
PROTAC-XCell Line AXX.X>90%24
PROTAC-XCell Line BXXX.XXX%24

DC50: Concentration at which 50% degradation of the target protein is observed. Dmax: Maximum observed degradation of the target protein.

Conclusion

This compound is a valuable and versatile building block for the synthesis of VHL-based PROTACs. Its pre-optimized VHL ligand and integrated PEG linker streamline the synthetic process, enabling researchers to efficiently generate and test novel protein degraders. The protocols and guidelines presented here offer a solid foundation for the successful application of this reagent in targeted protein degradation research and drug discovery.

References

Application Note and Protocol: Conjugation of (S,R,S)-AHPC-PEG3-NH2 Hydrochloride to a Protein Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality for targeted protein degradation.[1][2][3] A PROTAC consists of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][4]

(S,R,S)-AHPC is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a commonly recruited E3 ligase in PROTAC development.[1][5][6] The (S,R,S)-AHPC-PEG3-NH2 hydrochloride is a derivative that incorporates this VHL ligand with a 3-unit polyethylene glycol (PEG) linker terminating in a primary amine.[7][8][9] This primary amine serves as a reactive handle for conjugation to a protein ligand, typically through the formation of a stable amide bond with a carboxylic acid group on the protein ligand.

This document provides a detailed protocol for the conjugation of this compound to a protein ligand containing a carboxylic acid moiety using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation, where (S,R,S)-AHPC-PEG3-NH2 is a component of the PROTAC.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-PEG3-Ligand) Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow

The following diagram outlines the experimental workflow for the conjugation of this compound to a protein ligand.

Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Ligand Solution activate_protein Activate Protein Ligand with EDC/NHS prep_protein->activate_protein prep_ahpc Prepare (S,R,S)-AHPC-PEG3-NH2 Solution add_ahpc Add (S,R,S)-AHPC-PEG3-NH2 prep_ahpc->add_ahpc prep_edc_nhs Prepare EDC/NHS Solution prep_edc_nhs->activate_protein activate_protein->add_ahpc incubate Incubate Reaction Mixture add_ahpc->incubate quench Quench Reaction incubate->quench purify Purify Conjugate (e.g., Dialysis, SEC) quench->purify analyze Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) purify->analyze

Caption: Experimental workflow for protein-ligand conjugation.

Quantitative Data Summary

The following tables provide recommended starting conditions and parameters for optimization of the conjugation reaction.

Table 1: Recommended Reagent Concentrations and Ratios

ReagentStock ConcentrationMolar Ratio (to Protein Ligand)Final Concentration (Example)
Protein Ligand1-10 mg/mL12 mg/mL
(S,R,S)-AHPC-PEG3-NH2 HCl10 mM in DMSO/DMF10-500.5 mM
EDC100 mM in ddH₂O20-1001 mM
NHS/Sulfo-NHS100 mM in ddH₂O20-1001 mM

Table 2: Reaction Conditions for Optimization

ParameterRecommended RangeNotes
pH6.0-7.5 (Activation)MES buffer is recommended for the activation step.[10]
7.2-8.5 (Conjugation)PBS or borate buffer can be used for the conjugation step. Avoid amine-containing buffers like Tris.[11][12]
Temperature (°C)4 - 25Lower temperatures can be used to minimize protein degradation.[11]
Incubation Time (hrs)1 - 12Reaction progress should be monitored to determine the optimal time.[11]
Molar Excess of AHPC10x - 50xHigher excess may be needed for inefficient reactions but can complicate purification.
Molar Excess of EDC/NHS20x - 100xA 1:1 ratio of EDC to NHS is typically used.

Experimental Protocols

Materials and Reagents:

  • Protein ligand with an available carboxylic acid group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES, 150 mM NaCl, pH 6.0[10]

  • Conjugation Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Protocol:

1. Reagent Preparation:

  • Protein Ligand Solution: Prepare a 1-10 mg/mL solution of the protein ligand in Activation Buffer.

  • (S,R,S)-AHPC-PEG3-NH2 Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[13]

  • EDC/NHS Stock Solutions: Immediately before use, prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in ultrapure water. These reagents are moisture sensitive.[13]

2. Activation of Protein Ligand:

  • To the protein ligand solution, add the freshly prepared EDC and NHS stock solutions to achieve the desired final molar excess (e.g., 50-fold molar excess over the protein).

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This step activates the carboxylic acid groups on the protein ligand to form reactive NHS esters.[14]

3. Conjugation Reaction:

  • Adjust the pH of the activated protein ligand solution to 7.2-8.5 by adding an appropriate volume of Conjugation Buffer.

  • Immediately add the desired molar excess of the (S,R,S)-AHPC-PEG3-NH2 stock solution to the activated protein ligand solution.

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[12] The optimal incubation time should be determined empirically.

4. Quenching the Reaction:

  • To stop the conjugation reaction, add the Quenching Solution to a final concentration of 10-50 mM.[13]

  • Incubate for 15-30 minutes at room temperature. This will quench any unreacted NHS esters.

5. Purification of the Conjugate:

  • Remove unreacted (S,R,S)-AHPC-PEG3-NH2, EDC, NHS, and quenching reagents by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column.

  • For higher purity, size-exclusion chromatography (SEC) can be employed to separate the conjugated protein from any remaining unconjugated protein and small molecule reagents.

6. Characterization of the Conjugate:

  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight upon conjugation.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): Determine the exact mass of the conjugate to confirm the successful conjugation and to determine the degree of labeling (number of AHPC-PEG3-NH2 molecules per protein).

  • Functional Assays: Perform relevant functional assays to ensure that the biological activity of the protein ligand is retained after conjugation.

Disclaimer: This protocol provides a general guideline. The optimal conditions for conjugation may vary depending on the specific protein ligand and should be determined empirically. It is recommended to perform small-scale optimization experiments to determine the ideal molar ratios, pH, and incubation times for your specific application.

References

Application Notes and Protocols for Amide Bond Formation with (S,R,S)-AHPC-PEG3-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a high-purity chemical building block integral to the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This molecule incorporates an optimized, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 3-unit polyethylene glycol (PEG) linker that terminates in a primary amine. This terminal amine serves as a reactive handle for conjugation to a ligand targeting a specific protein of interest (POI), typically via a stable amide bond.

PROTACs are heterobifunctional molecules that function by inducing the ubiquitination and subsequent degradation of target proteins through the cell's native ubiquitin-proteasome system. The (S,R,S)-AHPC moiety provides the crucial link to the VHL E3 ligase, while the PEG3 linker offers a balance of flexibility and hydrophilicity, which can enhance the solubility and cell permeability of the final PROTAC molecule. The length of the linker is a critical parameter in PROTAC design, as it influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

These application notes provide detailed protocols for the amide bond formation between this compound and a carboxylic acid-containing protein-targeting ligand, as well as methods for the characterization and functional validation of the resulting PROTAC.

Application: Synthesis of a BRD4-Targeting PROTAC

A prominent application of (S,R,S)-AHPC-PEG3-NH2 is in the synthesis of PROTACs targeting Bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader protein that plays a critical role in the regulation of oncogenes such as c-Myc. Its degradation has been shown to have potent anti-proliferative effects in various cancer models. The following sections detail the synthesis of a BRD4-targeting PROTAC by coupling (S,R,S)-AHPC-PEG3-NH2 with (+)-JQ1 carboxylic acid, a well-characterized BRD4 inhibitor.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and functional characterization of a hypothetical BRD4-targeting PROTAC synthesized using this compound.

Table 1: Reaction Parameters and Yield for Amide Coupling

ParameterValue
Scale50 mg of (+)-JQ1 carboxylic acid
Reaction Time12 hours
Reaction TemperatureRoom Temperature
Purification MethodPreparative HPLC
Yield65-75%
Purity (by HPLC)>98%

Table 2: Characterization of the Synthesized PROTAC

AnalysisResult
¹H NMR Consistent with the expected structure
LC-MS Calculated Mass: [Provide Calculated Mass]
Observed Mass: [Provide Observed Mass]
HRMS Confirms the exact mass of the synthesized PROTAC

Table 3: Functional Characterization of BRD4 Degradation

ParameterCell LineValue
DC50 (Half-maximal Degradation Concentration) HeLa~100 nM
MDA-MB-231~150 nM
Dmax (Maximum Degradation) HeLa>90%
MDA-MB-231>85%

Experimental Protocols

Protocol 1: Amide Bond Formation for PROTAC Synthesis

This protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid-containing ligand, using (+)-JQ1 carboxylic acid as an example.

Materials and Reagents:

  • This compound

  • (+)-JQ1 carboxylic acid (or other carboxylic acid-containing ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., methanol, dichloromethane)

  • Reaction vessel, magnetic stirrer, nitrogen or argon atmosphere

Procedure:

  • Reagent Preparation: a. In a clean, dry reaction vessel under an inert atmosphere, dissolve (+)-JQ1 carboxylic acid (1.0 eq) in anhydrous DMF. b. In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF. Add DIPEA (2.2 eq) to neutralize the hydrochloride salt and create the free amine. c. Prepare a solution of HATU (1.2 eq) in anhydrous DMF.

  • Reaction Setup: a. To the solution of (+)-JQ1 carboxylic acid, add DIPEA (3.0 eq). b. Add the HATU solution to the carboxylic acid/DIPEA mixture and stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add the solution of (S,R,S)-AHPC-PEG3-NH2 to the activated carboxylic acid mixture. d. Stir the reaction mixture at room temperature for 4-12 hours.

  • Reaction Monitoring: a. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 5-10% MeOH in DCM) or by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: a. Once the reaction is complete, dilute the reaction mixture with water. b. Extract the aqueous layer with ethyl acetate or DCM (3 x volume of the aqueous layer). c. Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane). Alternatively, preparative HPLC can be used for purification.

  • Characterization: a. Confirm the identity and purity of the final product using the following techniques: i. ¹H and ¹³C NMR: To confirm the chemical structure. ii. High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the synthesized PROTAC. iii. HPLC: To determine the purity of the final compound.

G cluster_synthesis PROTAC Synthesis Workflow reagents Prepare Reagents - (+)-JQ1 Carboxylic Acid (1.0 eq) - (S,R,S)-AHPC-PEG3-NH2 (1.1 eq) - HATU (1.2 eq), DIPEA (3.0 eq) - Anhydrous DMF activation Activate Carboxylic Acid - Add HATU to JQ1/DIPEA mixture - Stir for 15 min at RT reagents->activation Step 1 coupling Amide Coupling - Add AHPC-PEG3-NH2 solution - Stir for 4-12 hours at RT activation->coupling Step 2 monitoring Monitor Reaction - TLC or LC-MS coupling->monitoring Step 3 workup Work-up & Purification - Aqueous extraction - Column Chromatography / HPLC monitoring->workup Step 4 characterization Characterization - NMR, HRMS, HPLC workup->characterization Step 5

PROTAC Synthesis Experimental Workflow.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines a standard workflow for assessing the degradation of a target protein (e.g., BRD4) in cultured cells following treatment with the synthesized PROTAC.

Materials and Reagents:

  • Cell line expressing the target protein (e.g., HeLa, MDA-MB-231)

  • Synthesized PROTAC stock solution in DMSO

  • Vehicle control (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-α-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: a. Seed cells in appropriate culture plates and allow them to adhere overnight. b. Treat cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (DMSO).

  • Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells with ice-cold lysis buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay or similar method.

  • Western Blotting: a. Normalize the protein concentrations of all samples and prepare them with Laemmli sample buffer. b. Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. h. Strip the membrane and re-probe with a loading control antibody.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

G cluster_validation Protein Degradation Validation Workflow cell_treatment Cell Treatment - Seed and treat cells with PROTAC - Include vehicle control lysis_quant Cell Lysis & Protein Quantification - Lyse cells and collect supernatant - BCA assay cell_treatment->lysis_quant Step 1 western_blot Western Blotting - SDS-PAGE and protein transfer - Antibody incubation and detection lysis_quant->western_blot Step 2 data_analysis Data Analysis - Densitometry - Normalize to loading control - Calculate DC50 and Dmax western_blot->data_analysis Step 3

Western Blot Validation Workflow.

Mechanism of Action and Signaling Pathway

The synthesized PROTAC, by linking the BRD4-binding moiety ((+)-JQ1) to the VHL-recruiting ligand ((S,R,S)-AHPC), facilitates the formation of a ternary complex between BRD4 and the VHL E3 ubiquitin ligase complex. This induced proximity triggers the polyubiquitination of BRD4. The polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes and degrades the tagged BRD4 protein.

The degradation of BRD4 has significant downstream effects on gene transcription. BRD4 is known to occupy super-enhancers and promoters of key oncogenes, most notably c-Myc. By degrading BRD4, the PROTAC effectively evicts it from these regulatory regions, leading to a rapid and sustained downregulation of c-Myc transcription. The reduction in c-Myc protein levels, in turn, affects a multitude of cellular processes, including cell cycle progression and apoptosis. This ultimately leads to the inhibition of cancer cell proliferation and survival.[1][2]

G cluster_pathway PROTAC-Mediated BRD4 Degradation Pathway PROTAC BRD4-PROTAC ((S,R,S)-AHPC-PEG3-JQ1) Ternary Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary BRD4 BRD4 Protein BRD4->Ternary cMyc_gene c-Myc Gene BRD4->cMyc_gene Promotes Transcription VHL VHL E3 Ligase Complex VHL->Ternary Ub_BRD4 Polyubiquitinated BRD4 Ternary->Ub_BRD4 Polyubiquitination Ub Ubiquitin (Ub) Ub->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Degrades Degradation->cMyc_gene Inhibits Transcription (via BRD4 removal) cMyc_mRNA c-Myc mRNA cMyc_gene->cMyc_mRNA cMyc_protein c-Myc Protein cMyc_mRNA->cMyc_protein Apoptosis Cell Cycle Arrest & Apoptosis cMyc_protein->Apoptosis Inhibition of proliferation

Downstream effects of BRD4 degradation.

References

Application Notes and Protocols for Targeted Protein Degradation Assays Using (S,R,S)-AHPC-PEG3-NH2-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to selectively eliminate specific unwanted proteins from cells.[2] They function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1][2]

A typical PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] The (S,R,S)-AHPC-PEG3-NH2 is a versatile E3 ligase ligand-linker conjugate. It incorporates the potent (S,R,S)-AHPC-based ligand for the von Hippel-Lindau (VHL) E3 ligase and a flexible 3-unit polyethylene glycol (PEG) linker with a terminal amine group, ready for conjugation to a POI-binding ligand.[4]

These application notes provide a comprehensive guide to utilizing (S,R,S)-AHPC-PEG3-NH2-based PROTACs in targeted protein degradation assays. Detailed protocols for key experiments are provided to enable researchers to design, execute, and interpret their studies effectively.

Signaling Pathway of PROTAC Action

PROTACs mediate the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system (UPS). The process begins with the PROTAC molecule simultaneously binding to both the POI and an E3 ubiquitin ligase, forming a ternary complex.[5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, while the PROTAC molecule is released to engage in another degradation cycle.[1]

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-based) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 VHL E3 Ligase E3->Ternary Ternary->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Data Summary

The efficacy of a PROTAC is typically quantified by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved) values.[2] The following tables summarize representative degradation data for VHL-based PROTACs targeting various proteins. While not specific to PROTACs using the exact (S,R,S)-AHPC-PEG3-NH2 linker, this data provides a valuable reference for expected performance.

Table 1: Degradation of Class I Histone Deacetylases (HDACs) by VHL-based PROTACs in HCT116 Cells [3]

CompoundTargetDC50 (µM)Dmax (%)
Jps016 (tfa)HDAC10.5577
PROTAC 4HDAC10.55~100 (at 10 µM)
Jps016 (tfa)HDAC30.5366
PROTAC 4HDAC30.53>50 (at 1 µM)

Table 2: Degradation of PI3K and mTOR by a VHL-based PROTAC (GP262) in MDA-MB-231 Cells [6]

CompoundTargetDC50 (nM)Dmax (%)
GP262p110α (PI3K)227.471.3
GP262p110γ (PI3K)42.2388.6
GP262mTOR45.474.9

Table 3: Degradation of Androgen Receptor (AR) by VHL-based PROTACs in Prostate Cancer Cell Lines [7]

CompoundCell LineDC50 (nM)Dmax (%)
ARV-766LNCaP<1.3>91
ARV-766VCaP<1>94

Experimental Workflow

A typical experimental workflow for evaluating a novel (S,R,S)-AHPC-PEG3-NH2-based PROTAC involves several key stages, from initial synthesis to in-depth mechanistic studies.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow A 1. PROTAC Synthesis (Couple POI ligand to (S,R,S)-AHPC-PEG3-NH2) B 2. In vitro Binding Assays (e.g., TR-FRET, FP) - Binary (PROTAC-POI, PROTAC-VHL) - Ternary Complex Formation A->B C 3. Cellular Degradation Assays - Western Blot (DC50, Dmax) - HiBiT/NanoBRET (Kinetics) B->C D 4. Mechanistic Validation - Co-Immunoprecipitation (Ternary Complex) - Proteasome/E3 Ligase Inhibition C->D F 6. Off-Target & Selectivity Profiling (Proteomics) C->F E 5. Downstream Functional Assays - Cell Viability, Apoptosis - Target Gene Expression (RT-qPCR) D->E

A typical workflow for evaluating PROTACs.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps for quantifying the degradation of a target protein in cultured cells treated with an (S,R,S)-AHPC-PEG3-NH2-based PROTAC.[2][8]

Materials:

  • Cell culture reagents and appropriate cell line expressing the POI

  • (S,R,S)-AHPC-PEG3-NH2-based PROTAC and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the formation of the ternary complex (POI-PROTAC-VHL) in cells.[5]

Materials:

  • MCF-7 cells or another suitable cell line

  • (S,R,S)-AHPC-PEG3-NH2-based PROTAC and DMSO

  • MG132 (proteasome inhibitor)

  • Ice-cold PBS

  • Non-denaturing lysis buffer with protease inhibitors

  • Anti-VHL antibody (for immunoprecipitation) and rabbit IgG (negative control)

  • Protein A/G agarose beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • 2x Laemmli sample buffer

  • Primary antibodies against the POI and VHL for Western blot

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the ubiquitinated POI.

    • Treat the cells with the PROTAC (e.g., 100 nM) or DMSO for 4-6 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS and lyse with non-denaturing lysis buffer.

    • Incubate on ice for 30 minutes and then centrifuge to pellet debris.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

    • To the pre-cleared lysate, add the anti-VHL antibody or rabbit IgG control and incubate overnight at 4°C.

    • Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing and Elution:

    • Pellet the beads and wash them three to five times with wash buffer.

    • Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.

  • Western Blot Analysis:

    • Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.

    • Perform Western blotting as described in Protocol 1, probing for the POI and VHL. A band for the POI in the anti-VHL immunoprecipitate from PROTAC-treated cells indicates ternary complex formation.

Protocol 3: HiBiT/NanoBRET Assay for Real-Time Degradation Kinetics

This protocol provides a method for monitoring protein degradation in real-time using bioluminescence-based reporter systems like HiBiT or NanoBRET.[9][10][11]

Materials:

  • CRISPR/Cas9-engineered cell line with the POI endogenously tagged with HiBiT, or cells expressing a NanoLuc-POI fusion.

  • LgBiT protein (for HiBiT) or a fluorescent tracer (for NanoBRET).

  • Luminescent plate reader.

  • White, opaque tissue culture plates.

  • (S,R,S)-AHPC-PEG3-NH2-based PROTAC.

  • Lysis reagent (for endpoint assays) or live-cell substrate (for kinetic assays).

Procedure (Kinetic Live-Cell HiBiT Assay):

  • Cell Seeding:

    • Seed the HiBiT-tagged cell line in a white, opaque 96-well plate and incubate overnight.

  • Reagent Preparation and Addition:

    • Prepare the live-cell substrate according to the manufacturer's instructions.

    • Add the substrate to the cells and incubate to allow for signal stabilization.

  • PROTAC Treatment and Measurement:

    • Prepare serial dilutions of the PROTAC.

    • Add the PROTAC dilutions to the wells.

    • Immediately place the plate in a luminescent plate reader pre-equilibrated to 37°C and 5% CO2.

    • Measure luminescence at regular intervals over a desired time course (e.g., 24 hours).

  • Data Analysis:

    • Normalize the luminescence readings to a time-zero control.

    • Plot the luminescence signal over time for each PROTAC concentration to visualize the degradation kinetics.

    • From this data, key degradation parameters such as the rate of degradation, Dmax, and DC50 can be calculated.[9][12]

Troubleshooting Common Issues

Problem: No or weak protein degradation observed.

  • Possible Cause: Inefficient ternary complex formation.

    • Solution: The linker length or attachment point may not be optimal. Synthesize and test PROTACs with different linkers.

  • Possible Cause: Poor cell permeability of the PROTAC.

    • Solution: Perform cellular target engagement assays (e.g., NanoBRET) in both intact and permeabilized cells to assess permeability.[13]

  • Possible Cause: Low expression of VHL in the cell line.

    • Solution: Confirm VHL expression levels by Western blot.

Problem: "Hook effect" observed (decreased degradation at high PROTAC concentrations).

  • Possible Cause: Formation of non-productive binary complexes (PROTAC-POI or PROTAC-VHL) at high concentrations, which prevents the formation of the ternary complex.[3]

    • Solution: This is a characteristic of many PROTACs. Ensure a full dose-response curve is generated to identify the optimal concentration range for degradation.

Conclusion

The use of (S,R,S)-AHPC-PEG3-NH2 provides a versatile platform for the development of potent and selective VHL-based PROTACs. The application notes and detailed protocols presented here offer a comprehensive framework for the systematic evaluation of these novel protein degraders. By employing a combination of quantitative degradation assays, mechanistic validation experiments, and real-time kinetic monitoring, researchers can effectively characterize the activity of their PROTACs and advance the development of new therapeutics based on targeted protein degradation.

References

Application Notes and Protocols for (S,R,S)-AHPC-PEG3-NH2 Hydrochloride in Cellular Protein Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a high-purity E3 ligase ligand-linker conjugate essential for the development of Proteolysis-Targeting Chimeras (PROTACs). This molecule incorporates the potent (S,R,S)-AHPC-based ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 3-unit polyethylene glycol (PEG) linker that terminates in a primary amine. This terminal amine serves as a reactive handle for conjugation to a ligand targeting a specific protein of interest (POI), thereby enabling the synthesis of a heterobifunctional PROTAC.

PROTACs are revolutionary molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins, offering a powerful strategy to address previously "undruggable" targets in drug discovery. The PEG3 linker in this compound provides flexibility and optimal spacing to facilitate the formation of a productive ternary complex between the target protein, the VHL E3 ligase, and the PROTAC, leading to the ubiquitination and subsequent degradation of the target protein.

These application notes provide a comprehensive guide to the use of this compound in the synthesis of PROTACs and the subsequent evaluation of their ability to induce cellular protein degradation.

Physicochemical Properties

PropertyValue
CAS Number 2097971-11-2
Molecular Formula C₃₀H₄₆ClN₅O₇S
Molecular Weight 656.23 g/mol
Appearance Light yellow to brown solid
Purity ≥95%
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability

Application: Synthesis of a PROTAC

The primary application of this compound is as a building block for the synthesis of PROTACs. The terminal amine of the PEG3 linker can be readily coupled with a carboxylic acid on a target protein ligand using standard amide bond formation chemistry.

Illustrative Signaling Pathway of a PROTAC

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binding PROTAC (S,R,S)-AHPC-PEG3-NH2 -based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Recruitment Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation PROTAC_Synthesis_Workflow Start Start Dissolve 1. Dissolve Reactants (Ligand & Linker) Start->Dissolve Activate 2. Add Coupling Agent (e.g., HATU) Dissolve->Activate Couple 3. Add Base (e.g., DIPEA) Activate->Couple React 4. Stir at RT (4-12 hours) Couple->React Monitor 5. Monitor by LC-MS React->Monitor Monitor->React Incomplete Workup 6. Quench & Work-up Monitor->Workup Reaction Complete Purify 7. Purify (e.g., HPLC) Workup->Purify Characterize 8. Characterize (LC-MS, NMR) Purify->Characterize End End Characterize->End Western_Blot_Workflow Start Start Seed_Cells 1. Seed Cells Start->Seed_Cells Treat_PROTAC 2. Treat with PROTAC (Dose-Response) Seed_Cells->Treat_PROTAC Lyse_Cells 3. Cell Lysis Treat_PROTAC->Lyse_Cells Quantify_Protein 4. Protein Quantification (BCA Assay) Lyse_Cells->Quantify_Protein SDS_PAGE 5. SDS-PAGE & Transfer Quantify_Protein->SDS_PAGE Immunoblot 6. Immunoblotting (Antibodies) SDS_PAGE->Immunoblot Detect 7. Detection (Chemiluminescence) Immunoblot->Detect Analyze 8. Data Analysis (DC50, Dmax) Detect->Analyze End End Analyze->End

Application Notes and Protocols for the Experimental Workflow of (S,R,S)-AHPC-PEG3-NH2 Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a pivotal building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutics in drug discovery. This molecule is a pre-synthesized E3 ligase ligand-linker conjugate. It incorporates the high-affinity (S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a 3-unit polyethylene glycol (PEG) linker terminating in a primary amine.[1][2] This amine group serves as a reactive handle for conjugation to a ligand targeting a protein of interest (POI), thereby enabling the synthesis of a heterobifunctional PROTAC.

PROTACs function by recruiting a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] This event-driven mechanism offers several advantages over traditional inhibitors, including the potential to target previously "undruggable" proteins and achieve a more profound and sustained pharmacological effect at lower doses.[3] The PEG3 linker in this compound enhances the solubility and flexibility of the resulting PROTAC, which are critical parameters for optimal ternary complex formation and cell permeability.

These application notes provide a comprehensive experimental workflow for utilizing this compound in a drug discovery campaign, from PROTAC synthesis to biological evaluation.

PROTAC Synthesis and Characterization

The primary application of this compound is in the synthesis of PROTACs. This typically involves an amide bond formation between the terminal amine of the linker and a carboxylic acid functionality on the protein of interest (POI) ligand.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol outlines a general procedure for coupling this compound with a POI ligand containing a carboxylic acid.

Materials:

  • This compound

  • POI-ligand-COOH (Protein of Interest ligand with a carboxylic acid)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Purification system: Preparative HPLC (High-Performance Liquid Chromatography)

  • Analytical instruments: LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy

Procedure:

  • Reaction Setup: In a clean, dry reaction vial, dissolve the POI-ligand-COOH (1 equivalent) in anhydrous DMF.

  • Activation: Add the coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: To the activated POI ligand, add a solution of this compound (1 equivalent) in anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 2-24 hours).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.

Biological Evaluation of PROTACs

Once synthesized and purified, the novel PROTAC must be rigorously evaluated for its biological activity. The following protocols describe key assays in the characterization pipeline.

Ternary Complex Formation

The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for subsequent ubiquitination and degradation. Several biophysical techniques can be employed to characterize this interaction.

Protocol 2: Assessment of Ternary Complex Formation using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Materials:

  • Purified target protein (e.g., BRD4)

  • Purified VHL-ElonginB-ElonginC (VCB) complex

  • Synthesized PROTAC

  • ITC instrument and appropriate buffer (e.g., PBS or HEPES-based buffer)

Procedure:

  • Sample Preparation: Prepare solutions of the target protein, VCB complex, and PROTAC in the same dialysis buffer to minimize heat of dilution effects.

  • Binary Binding:

    • To determine the binding affinity of the PROTAC for the target protein, titrate the PROTAC into the target protein solution.

    • To determine the binding affinity of the PROTAC for the VCB complex, titrate the PROTAC into the VCB solution.

  • Ternary Complex Formation:

    • To assess ternary complex formation, pre-saturate the VCB complex with the PROTAC and titrate this binary complex into the target protein solution.

  • Data Analysis: Analyze the resulting thermograms to determine the binding affinities (Kd) for both binary and ternary interactions. A significant increase in binding affinity in the ternary setup compared to the binary interactions indicates positive cooperativity in ternary complex formation.

Protein Degradation Assays

The ultimate goal of a PROTAC is to induce the degradation of the target protein. Western blotting is a standard method to quantify the extent of protein degradation.

Protocol 3: Western Blot Analysis of Target Protein Degradation

This protocol allows for the determination of the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Materials:

  • Cell line expressing the target protein (e.g., MV4;11 for BRD4)

  • Synthesized PROTAC and vehicle control (e.g., DMSO)

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies against the target protein and a loading control.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Cell Viability Assays

To assess the functional consequence of target protein degradation, cell viability assays are performed to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Protocol 4: Cell Viability Assay (e.g., CellTiter-Glo®)

This luminescent assay measures ATP levels as an indicator of metabolically active cells.

Materials:

  • Cell line of interest

  • Synthesized PROTAC

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the EC50 value by plotting viability against PROTAC concentration.

Quantitative Data Summary

The following tables summarize representative data for VHL-based PROTACs targeting BET bromodomains, as described by Chan KH, et al. in J. Med. Chem. 2018, 61, 504–513. The study utilized a series of PROTACs with varying PEG linker lengths, including a PEG3 linker analogous to that in (S,R,S)-AHPC-PEG3-NH2. The data highlights the critical role of the linker in PROTAC efficacy.

Table 1: Antiproliferative Activity of BET-Targeting PROTACs in MV4;11 Cells

CompoundLinker LengthpEC50 (M)
MZP-55PEG26.31 ± 0.03
MZ1 PEG3 7.40 ± 0.04
MZP-54PEG47.08 ± 0.05

Data extracted from Chan KH, et al. J Med Chem. 2018;61(2):504-513.

Table 2: Degradation of BRD4 by BET-Targeting PROTACs in HeLa Cells

CompoundLinker LengthDC50 (nM)Dmax (%)
MZP-55PEG2>1000<50
MZ1 PEG3 ~30>90
MZP-54PEG4~100>90

Data estimated from Western blot analysis presented in Chan KH, et al. J Med Chem. 2018;61(2):504-513.

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of a PROTAC synthesized using this compound.

PROTAC_Mechanism cluster_cell Cell cluster_ternary PROTAC PROTAC ((S,R,S)-AHPC-PEG3-POI Ligand) Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds VHL VHL E3 Ligase Complex VHL->Ternary Recruited Ternary->PROTAC Recycled Ternary->VHL Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC Mechanism of Action
Experimental Workflow

The diagram below outlines the key stages in a drug discovery workflow utilizing this compound.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Start (S,R,S)-AHPC-PEG3-NH2 + POI-Ligand-COOH Synthesis Amide Coupling Start->Synthesis Purification HPLC Purification Synthesis->Purification Characterization LC-MS & NMR Analysis Purification->Characterization Ternary_Assay Ternary Complex Assay (e.g., ITC, SPR) Characterization->Ternary_Assay Degradation_Assay Protein Degradation Assay (Western Blot) Determine DC50 & Dmax Ternary_Assay->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Determine EC50 Degradation_Assay->Viability_Assay Lead_Opt Structure-Activity Relationship (SAR) Lead Optimization Viability_Assay->Lead_Opt Lead_Opt->Start Iterative Design

PROTAC Drug Discovery Workflow

References

Application Notes and Protocols for (S,R,S)-AHPC-PEG3-NH2 Hydrochloride in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a high-purity, pre-functionalized chemical entity crucial for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] PROTACs are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[4] This molecule incorporates a potent von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a terminal amine via a 3-unit polyethylene glycol (PEG) linker.[1][5][6] The AHPC moiety provides a high-affinity handle for recruiting the VHL E3 ligase, while the PEG3 linker enhances aqueous solubility and provides the necessary flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex.[3] The terminal primary amine serves as a versatile chemical handle for conjugation to a ligand that binds the protein of interest, enabling the rapid synthesis of novel PROTACs for targeted protein degradation.[2][]

Mechanism of Action: PROTAC-Induced Ubiquitination and Degradation

PROTACs synthesized using this compound operate through a catalytic mechanism, inducing the ubiquitination and subsequent degradation of a target protein. The process begins with the PROTAC simultaneously binding to the POI and the VHL E3 ligase, forming a ternary complex. This proximity, orchestrated by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another target protein molecule.

Signaling Pathway for PROTAC-Mediated Protein Degradation

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_ubiquitination Ubiquitination Cascade PROTAC (S,R,S)-AHPC-PEG3-NH2 based PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination E1 E1 Ubiquitin Activating Enzyme E2 E2 Ubiquitin Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Transfers Ub Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation: Performance of VHL-Based PROTACs

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative quantitative data for various VHL-recruiting PROTACs, illustrating the impact of linker composition and target protein on degradation potency.

PROTAC ExampleTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
GP262 PI3KαMDA-MB-231227.471.3
GP262 mTORMDA-MB-23145.474.9
ARV-771 BRD2/3/422Rv1<5>95[8]
MZ1 BRD4HeLa~25~90[8]
PROTAC 1 SMARCA2RKO18>90N/A
PROTAC 2 CDK9MOLM-135.6>95N/A

Experimental Protocols

Detailed methodologies for key experiments to assess the ubiquitination and degradation induced by a PROTAC synthesized from this compound are provided below.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein via Western blot.

Experimental Workflow for Western Blot Analysis

WB_Workflow Western Blot Workflow for Protein Degradation A Cell Seeding & Adherence B PROTAC Treatment (Dose-Response & Time-Course) A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (e.g., BCA Assay) C->D E Sample Preparation for SDS-PAGE D->E F SDS-PAGE E->F G Protein Transfer to Membrane F->G H Immunoblotting (Primary & Secondary Antibodies) G->H I Signal Detection (Chemiluminescence) H->I J Data Analysis (Densitometry, DC50/Dmax Calculation) I->J

Caption: Workflow for Western blot analysis of protein degradation.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Methodology:

  • Cell Seeding and Treatment:

    • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18-24 hours) to determine the dose-response.

    • For time-course experiments, treat cells with a fixed PROTAC concentration (typically around the DC50 value) for various durations (e.g., 2, 4, 8, 16, 24 hours).

    • Include a vehicle-only control (e.g., 0.1% DMSO) for all experiments.

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Immunoprecipitation (IP) for Detecting Target Protein Ubiquitination

This protocol describes the immunoprecipitation of a target protein followed by Western blotting to detect its ubiquitination status after PROTAC treatment.

Logical Relationship for Ubiquitination Detection by IP-WB

IP_WB_Logic Logic of Ubiquitination Detection via IP-WB Start PROTAC-treated cell lysate (containing ubiquitinated POI) IP Immunoprecipitate with anti-POI antibody Start->IP Complex_Formation Formation of: Bead-Ab-Ub-POI complex IP->Complex_Formation Beads Protein A/G beads Beads->IP Wash Wash to remove non-specific proteins Complex_Formation->Wash Elute Elute bound proteins Wash->Elute WB Western Blot with anti-Ubiquitin antibody Elute->WB Result Detection of a high molecular weight smear indicates polyubiquitination WB->Result

References

Application Notes and Protocols for Cell Permeability Assays of (S,R,S)-AHPC-PEG3-NH2 Hydrochloride Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs). It comprises a von Hippel-Lindau (VHL) E3 ligase ligand ((S,R,S)-AHPC) connected to a PEG3 linker with a terminal amine group, which allows for conjugation to a target protein ligand[1][2]. PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system[3][4].

For a PROTAC to be effective, it must be able to cross the cell membrane to reach its intracellular target protein. Therefore, assessing the cell permeability of this compound conjugates is a critical step in the drug discovery and development process[5]. Poor membrane permeability can be a significant hurdle, leading to low bioavailability and reduced therapeutic efficacy[5][6].

These application notes provide an overview and detailed protocols for commonly used in vitro assays to evaluate the cell permeability of this compound conjugates. The assays described are the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay.

Overview of Cell Permeability Assays

A multi-tiered approach is often employed to characterize the permeability of drug candidates.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane. It is a cost-effective initial screen for predicting passive permeability and can be tailored to model different biological barriers like the gastrointestinal tract (GIT) or the blood-brain barrier (BBB)[4][7][8]. PAMPA is useful for understanding the contribution of passive diffusion to a compound's overall permeability[9].

  • Caco-2 Permeability Assay: This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal epithelium[4][10]. It provides a more comprehensive assessment of permeability by accounting for passive diffusion, paracellular transport, and active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp)[4][6][10].

  • Madin-Darby Canine Kidney (MDCK) Permeability Assay: This assay uses a canine kidney epithelial cell line that forms a polarized monolayer with tight junctions. MDCK cells are often transfected with specific transporters, such as human P-gp (MDR1-MDCK), to study the role of efflux in a compound's permeability[11][12][13][14]. This makes it a valuable tool for identifying P-gp substrates and investigating drug efflux[11][12][13].

Data Presentation

Quantitative data from these assays are typically presented in terms of the apparent permeability coefficient (Papp) and the efflux ratio (ER). The following table provides a template for summarizing and comparing permeability data for different this compound conjugates.

Compound ID Assay Type Papp (A→B) (10⁻⁶ cm/s) Papp (B→A) (10⁻⁶ cm/s) Efflux Ratio (ER) Notes
Conjugate 1PAMPA5.2 ± 0.4N/AN/AHigh passive permeability.
Conjugate 1Caco-21.8 ± 0.29.5 ± 0.95.3Potential P-gp substrate.
Conjugate 1MDR1-MDCK0.9 ± 0.110.2 ± 1.111.3Confirmed P-gp substrate.
Conjugate 2PAMPA0.5 ± 0.1N/AN/ALow passive permeability.
Conjugate 2Caco-20.2 ± 0.050.3 ± 0.071.5Low permeability, no significant efflux.
Conjugate 2MDR1-MDCK0.1 ± 0.030.2 ± 0.042.0Low permeability, borderline P-gp substrate.
Control: PropranololCaco-225.0 ± 2.128.0 ± 2.51.1High permeability control.
Control: AtenololCaco-20.5 ± 0.10.6 ± 0.11.2Low permeability control.

Interpretation of Results:

  • Papp (A→B): Apparent permeability from the apical (donor) to the basolateral (receiver) compartment. A higher value indicates better absorption.

  • Papp (B→A): Apparent permeability from the basolateral to the apical compartment.

  • Efflux Ratio (ER): Calculated as Papp (B→A) / Papp (A→B). An ER > 2 is generally considered indicative of active efflux[12][15].

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted for a 96-well plate format and is designed to assess passive diffusion.

Materials:

  • 96-well PAMPA plate system (e.g., Corning Gentest™ Pre-coated PAMPA Plate System)

  • This compound conjugates and control compounds

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test conjugate in DMSO (e.g., 10 mM).

  • Prepare the donor solution by diluting the stock solution in PBS to the final desired concentration (e.g., 10 µM).

  • Add the appropriate volume of PBS to the acceptor wells of the PAMPA plate.

  • Carefully place the donor plate, containing the artificial membrane, onto the acceptor plate.

  • Add the donor solution containing the test conjugate to the donor wells.

  • Incubate the plate assembly at room temperature for a specified period (e.g., 5 hours) with gentle shaking[7][16].

  • After incubation, carefully separate the donor and acceptor plates.

  • Determine the concentration of the conjugate in both the donor and acceptor wells using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq)

    Where:

    • Vd = volume of the donor well

    • Va = volume of the acceptor well

    • A = area of the membrane

    • t = incubation time

    • C_a(t) = concentration in the acceptor well at time t

    • C_eq = equilibrium concentration

Caco-2 Permeability Assay

This protocol describes a bidirectional permeability assay using Caco-2 cells cultured on Transwell® inserts.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Lucifer yellow for monolayer integrity testing

  • This compound conjugates and control compounds

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.

    • Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer[15][17]. Change the medium every 2-3 days.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold (e.g., >200 Ω·cm²) to ensure tight junction integrity[18].

    • Alternatively, perform a Lucifer yellow permeability assay. Low permeability of Lucifer yellow indicates a tight monolayer.

  • Permeability Assay (A→B and B→A):

    • Wash the cell monolayers with pre-warmed HBSS.

    • For A→B transport: Add the test conjugate solution in HBSS to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

    • For B→A transport: Add the test conjugate solution in HBSS to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

    • Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours) with gentle shaking.

  • Sample Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the conjugate in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp values for both A→B and B→A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

MDR1-MDCK Permeability Assay

This protocol is similar to the Caco-2 assay but uses MDCK cells overexpressing the human MDR1 gene to specifically assess P-gp-mediated efflux.

Materials:

  • MDR1-MDCK cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transwell® inserts

  • Transport buffer (e.g., HBSS)

  • This compound conjugates and control compounds (including a known P-gp substrate like prazosin and a P-gp inhibitor like cyclosporin A)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture:

    • Seed MDR1-MDCK cells onto Transwell® inserts and culture for 4-7 days to form a confluent monolayer[5][19].

  • Monolayer Integrity Check:

    • Verify monolayer integrity using TEER measurements[11][13].

  • Permeability Assay:

    • Perform the bidirectional (A→B and B→A) transport study as described for the Caco-2 assay.

    • To confirm P-gp involvement, a parallel experiment can be run in the presence of a P-gp inhibitor (e.g., cyclosporin A)[11].

  • Sample Analysis and Data Calculation:

    • Quantify the conjugate concentrations using LC-MS/MS.

    • Calculate Papp (A→B), Papp (B→A), and the Efflux Ratio. A significant reduction in the ER in the presence of the P-gp inhibitor confirms that the conjugate is a substrate for P-gp.

Visualizations

Signaling Pathway

PROTAC_Mechanism cluster_cell Cell PROTAC (S,R,S)-AHPC-PEG3-NH2 Conjugate (PROTAC) Ternary Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary Binds Target Target Protein Target->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Recruited PolyUb Poly-ubiquitination Ternary->PolyUb Facilitates Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognized by Degradation Protein Degradation Proteasome->Degradation Leads to

Caption: Mechanism of action for a PROTAC utilizing an (S,R,S)-AHPC-based VHL ligand.

Experimental Workflow

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis A1 Seed Caco-2 cells on Transwell inserts A2 Culture for 21 days to form monolayer A1->A2 A3 Verify monolayer integrity (TEER measurement) A2->A3 B1 Add test conjugate to donor compartment A3->B1 B2 Incubate at 37°C for 2 hours B1->B2 B3 Collect samples from donor and receiver B2->B3 C1 Quantify conjugate concentration (LC-MS/MS) B3->C1 C2 Calculate Papp (A→B, B→A) and Efflux Ratio C1->C2 Permeability_Assay_Selection Start Start: Permeability Screening PAMPA PAMPA Assay Start->PAMPA HighPerm High Passive Permeability PAMPA->HighPerm Caco2 Caco-2 Assay Efflux Efflux Ratio > 2? Caco2->Efflux MDCK MDR1-MDCK Assay PgpSubstrate Confirmed P-gp Substrate MDCK->PgpSubstrate HighPerm->Caco2 Yes LowPerm Low Permeability HighPerm->LowPerm No Efflux->MDCK Yes GoodCandidate Good Permeability Profile Efflux->GoodCandidate No

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of (S,R,S)-AHPC-PEG3-NH2 Hydrochloride-Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges often encountered when working with PROTACs synthesized using the (S,R,S)-AHPC-PEG3-NH2 hydrochloride building block.

Frequently Asked Questions (FAQs)

Q1: Why do my PROTACs containing the (S,R,S)-AHPC-PEG3-NH2 moiety exhibit poor aqueous solubility?

A: Poor solubility is a common challenge for most PROTACs, which are often large, complex molecules that fall into the "beyond Rule of Five" (bRo5) chemical space.[1][2][3] Key contributing factors include:

  • High Molecular Weight and Lipophilicity: The combination of a target protein binder, a linker, and an E3 ligase ligand results in a large molecule that is frequently hydrophobic.[4][5]

  • Structural Complexity: The intricate, flexible structure of PROTACs can lead to poor crystallizability, but their amorphous forms are also often inherently insoluble.[1][2] This combination of a large, often greasy surface area and a tendency to self-associate contributes to low solubility in aqueous buffers.[3]

Q2: What is the intended role of the PEG3 linker and the hydrochloride salt in my compound?

A: The this compound building block is designed with solubility in mind:

  • PEG3 Linker: The polyethylene glycol (PEG) linker is incorporated to increase the hydrophilicity and water solubility of the final PROTAC molecule.[6][7][8][9] The ethylene glycol units enhance compatibility with aqueous environments.[8]

  • Hydrochloride Salt: The hydrochloride salt form is used to improve the stability and handling of the building block and can contribute to the overall solubility of the final PROTAC conjugate.[10][11] However, even with these features, the properties of the target-binding ligand often dominate, leading to overall poor solubility.

Q3: What are the experimental consequences of poor PROTAC solubility?

A: Overlooking poor solubility can significantly impact your experimental results and lead to data misinterpretation.[3] Common consequences include:

  • Precipitation in Assays: The PROTAC may precipitate out of solution when diluted from a DMSO stock into aqueous cell culture media or biochemical assay buffers.[3][12] This leads to an underestimation of its true potency (e.g., DC50 or IC50 values).

  • Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[3]

  • Non-specific Toxicity: Compound aggregation or precipitation at high concentrations can cause cellular stress and non-specific toxicity, confounding your results.[12]

Q4: How can I accurately measure the solubility of my PROTAC?

A: There are two primary methods for solubility assessment:

  • Thermodynamic Solubility: This is the "gold standard" measurement of a compound's solubility at equilibrium. It is measured using the shake-flask method, where an excess of the solid compound is agitated in a buffer for an extended period (24-48 hours) to ensure equilibrium is reached.[13]

  • Kinetic Solubility: This method measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[3][14] This is a high-throughput method that often better reflects the conditions of a typical screening assay.[3][14] Quantification for both methods is typically performed using HPLC-UV or LC-MS.[]

Q5: My PROTAC needs to be more soluble for in vivo studies. What are my options?

A: For in vivo applications, especially oral administration, significant solubility enhancement is often required. Advanced formulation strategies are typically necessary:

  • Amorphous Solid Dispersions (ASDs): This is a highly effective strategy where the PROTAC is dispersed within a polymer matrix (e.g., HPMCAS, Eudragit).[1][2][16] This prevents crystallization and allows the PROTAC to form a supersaturated solution in vivo, increasing bioavailability.[16][17] ASDs have been shown to increase drug supersaturation by up to 2-fold or more.[1][2]

  • Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed. These formulations incorporate the PROTAC into oils and surfactants that form fine droplets upon contact with aqueous media, enhancing dissolution and absorption.[3]

  • Cyclodextrin Complexation: Encapsulating the PROTAC within cyclodextrin molecules can form an inclusion complex that significantly improves aqueous solubility.[18]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues encountered during experiments.

Problem: My PROTAC precipitates from the solution when I dilute my DMSO stock into an aqueous buffer for an assay.

This is a frequent issue indicating that the final concentration of your PROTAC exceeds its kinetic solubility in the assay medium.

G start PROTAC precipitates in aqueous buffer check_dmso Is final DMSO concentration <1%? start->check_dmso lower_protac Decrease final PROTAC concentration check_dmso->lower_protac No (Too high) check_buffer Still precipitating? check_dmso->check_buffer Yes lower_protac->check_buffer increase_dmso Increase final DMSO (up to 1%, check cell tolerance) add_cosolvent Add a co-solvent (e.g., PEG400, Solutol HS 15) to the aqueous buffer check_buffer->add_cosolvent Yes end Solubility Issue Resolved check_buffer->end No check_formulation Still precipitating? add_cosolvent->check_formulation formulation Consider advanced formulation (e.g., ASD, Cyclodextrin) for stock preparation check_formulation->formulation Yes check_formulation->end No formulation->end

Caption: Troubleshooting workflow for PROTAC precipitation.
Comparison of Solubility Enhancement Strategies

The table below summarizes advanced formulation strategies for significantly improving the solubility of your (S,R,S)-AHPC-PEG3-NH2-containing PROTACs.

StrategyMechanism of ActionTypical Fold Increase (Illustrative)AdvantagesDisadvantages
Amorphous Solid Dispersion (ASD) The PROTAC is molecularly dispersed in a polymer matrix, preventing crystallization and enabling supersaturation upon dissolution.[1][17]2 - 20xWell-established; significant enhancement; can improve bioavailability.[16]Requires specific polymers; manufacturing can be complex.
Cyclodextrin Complexation The hydrophobic PROTAC molecule is encapsulated within the cyclodextrin's lipophilic core, while the hydrophilic exterior improves water solubility.[18]10 - 500xHigh solubility enhancement; can protect the drug from degradation.[18]May increase total formulation weight; requires specific cyclodextrins.
Lipid-Based Formulation (e.g., SEDDS) The PROTAC is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion in aqueous media.[3]5 - 50xEnhances both solubility and permeability; good for oral delivery.Complex formulation development; potential for drug precipitation upon dilution.
Use of Co-solvents / Surfactants Agents like PEG400, Poloxamers, or Vitamin E TPGS are added to the formulation to increase the solvent's capacity to dissolve the PROTAC.[]2 - 10xSimple to implement for in vitro studies; readily available reagents.Often not suitable for in vivo use at high concentrations; may have own biological effects.

Key Experimental Protocols

Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask Method)

This protocol determines the equilibrium solubility of a PROTAC in a specific buffer, such as Phosphate-Buffered Saline (PBS) or Fasted-State Simulated Intestinal Fluid (FaSSIF).[13]

Materials:

  • (S,R,S)-AHPC-PEG3-NH2 containing PROTAC (solid powder)

  • Test buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • 0.22 µm syringe filters

  • HPLC system with UV or MS detector

  • Acetonitrile (ACN) or other suitable organic solvent

Procedure:

  • Add an excess amount of the solid PROTAC (e.g., 1-2 mg) to a glass vial. The amount should be enough that undissolved solid remains at the end of the experiment.

  • Add a known volume of the test buffer (e.g., 1 mL) to the vial.

  • Tightly seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the suspension for 24-48 hours with constant agitation to ensure equilibrium is reached.[13]

  • After equilibration, visually confirm that excess solid is still present.

  • Allow the vials to stand for 30 minutes to let the undissolved solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all solids.

  • Immediately dilute the filtrate with an organic solvent (e.g., 1:1 with ACN) to prevent precipitation.

  • Prepare a standard curve of the PROTAC of known concentrations.

  • Analyze the diluted filtrate and the standards by HPLC to determine the concentration of the dissolved PROTAC.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a lab-scale method for preparing an ASD to enhance PROTAC solubility.[1][2]

Materials:

  • Your PROTAC

  • Polymer (e.g., HPMCAS-LG, PVP VA64, or Soluplus®)

  • Volatile organic solvent capable of dissolving both the PROTAC and the polymer (e.g., acetone, methanol, or dichloromethane)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Determine the desired drug loading (e.g., 10% w/w). For 100 mg of final ASD, this would be 10 mg of PROTAC and 90 mg of polymer.

  • Completely dissolve both the PROTAC and the polymer in a minimal amount of the chosen organic solvent in a round-bottom flask.

  • Attach the flask to a rotary evaporator. Set the water bath temperature to a moderate level (e.g., 40°C).

  • Gradually reduce the pressure to evaporate the solvent, ensuring the solution does not bump.

  • Continue evaporation until a thin, dry film of the PROTAC-polymer mixture is formed on the inside of the flask.

  • Place the flask under a high-vacuum pump for at least 12 hours to remove any residual solvent.

  • Scrape the solid ASD from the flask. The resulting material should be a solid, amorphous powder. It can be characterized by DSC and PXRD and used in dissolution or in vivo studies.

PROTAC Mechanism of Action

Understanding the mechanism is key to appreciating why maintaining solubility is critical for activity. The PROTAC must remain in solution to engage both the target protein and the E3 ligase to form a productive ternary complex.

G cluster_cell Inside the Cell PROTAC Soluble PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_outside PROTAC must be soluble to cross cell membrane

References

Technical Support Center: Synthesis of (S,R,S)-AHPC-PEG3-NH2 Hydrochloride PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S,R,S)-AHPC-PEG3-NH2 hydrochloride, a key building block for von Hippel-Lindau (VHL) E3 ligase-based PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in PROTACs?

This compound is a synthetic E3 ligase ligand-linker conjugate. It comprises the (S,R,S)-AHPC moiety, which is a potent ligand for the VHL E3 ubiquitin ligase, connected to a three-unit polyethylene glycol (PEG) linker that terminates in a primary amine. This molecule serves as a crucial building block in the construction of PROTACs, where the terminal amine can be coupled to a ligand for a target protein of interest.

Q2: Why is the stereochemistry of (S,R,S)-AHPC critical for its function?

The specific (S,R,S) stereochemistry of the arylhydroxyproline core is essential for high-affinity binding to the VHL E3 ligase. Any deviation from this stereoisomeric form can significantly diminish or completely abolish the PROTAC's ability to recruit the E3 ligase and subsequently degrade the target protein.

Q3: What are the most common challenges encountered during the synthesis of this compound?

The most frequent pitfalls include:

  • Low yields in the coupling of the AHPC moiety with the PEG linker.

  • Epimerization of the hydroxyproline stereocenter during the amide bond formation.

  • Difficult purification of the final product due to the hydrophilic nature of the PEG linker.

  • Incomplete deprotection of the Boc-protected amine or the formation of side products during this final step.

Q4: What are the recommended storage conditions for the final product and its intermediates?

It is recommended to store this compound and its Boc-protected precursor at -20°C to prevent degradation. Intermediates should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture exposure.

Troubleshooting Guides

Problem 1: Low Yield in the Amide Coupling Step

Possible Causes & Solutions

Possible Cause Troubleshooting Recommendation
Inefficient activation of the carboxylic acid Use a reliable coupling agent such as HATU, HBTU, or COMU, which are known to be highly efficient and can minimize side reactions. Ensure all reagents are anhydrous, as moisture can quench the activated species.
Suboptimal reaction conditions Optimize the reaction temperature. While room temperature is often sufficient, gentle heating (e.g., to 40-50°C) can sometimes improve yields for sterically hindered substrates. However, be cautious as higher temperatures can increase the risk of epimerization.
Steric hindrance If either the AHPC-acid or the PEG-amine is sterically hindered, consider using a more potent coupling reagent like HATU. The use of a non-nucleophilic base such as diisopropylethylamine (DIPEA) is also crucial to neutralize any acid and facilitate the reaction.
Impurity of starting materials Verify the purity of the (S,R,S)-AHPC-acid and the Boc-NH-PEG3-amine using techniques like NMR and mass spectrometry before proceeding with the coupling reaction.
Problem 2: Epimerization of the Hydroxyproline Moiety

Possible Causes & Solutions

Possible Cause Troubleshooting Recommendation
Choice of coupling reagent and additive The combination of a carbodiimide (like DCC or EDC) with 1-hydroxybenzotriazole (HOBt) in DMF has been shown to promote racemization of proline and hydroxyproline residues[1][2]. Consider using coupling reagents like HATU or COMU, which are known for lower racemization rates. If using a carbodiimide, omitting HOBt or switching the solvent to dichloromethane (DCM) can reduce epimerization[1][2].
Excessive use of base Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine in stoichiometric amounts. Over-addition of base can facilitate the abstraction of the alpha-proton, leading to epimerization.
Elevated reaction temperature Perform the coupling reaction at room temperature or below (e.g., 0°C) to minimize the risk of epimerization.
Problem 3: Difficult Purification of the Final Product

Possible Causes & Solutions

Possible Cause Troubleshooting Recommendation
High polarity of the PEGylated compound Standard normal-phase silica gel chromatography is often ineffective for purifying highly polar, PEGylated molecules. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method.
Co-elution of impurities Optimize the RP-HPLC gradient. A shallow gradient of water (with 0.1% TFA) and acetonitrile (or methanol) will provide better resolution. A C18 column is typically a good starting point.
Presence of unreacted starting materials Ensure the reaction has gone to completion by monitoring with LC-MS. If necessary, use a slight excess of one of the reactants to drive the reaction to completion, which can simplify the purification process.
Problem 4: Incomplete Boc Deprotection or Side Product Formation

Possible Causes & Solutions

Possible Cause Troubleshooting Recommendation
Insufficient acid or reaction time A common method for Boc deprotection is treatment with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA) for 1-2 hours at room temperature[3]. Monitor the reaction by LC-MS to ensure complete removal of the Boc group.
Alkylation of nucleophilic sites The tert-butyl cation generated during Boc deprotection can alkylate electron-rich aromatic rings or other nucleophilic functional groups in the molecule[4]. The use of scavengers such as triethylsilane (TES) or thioanisole can help to trap the tert-butyl cation and prevent these side reactions.
Formation of TFA salts The final product will be isolated as a TFA salt. If the hydrochloride salt is desired, the TFA salt can be neutralized with a mild base and then treated with HCl in a suitable solvent like dioxane or diethyl ether.

Experimental Protocols

Protocol 1: Synthesis of Boc-(S,R,S)-AHPC-PEG3-NH2

This protocol describes the amide coupling of the VHL ligand precursor with the Boc-protected PEG linker.

  • Materials:

    • (S,R,S)-AHPC-COOH (1 equivalent)

    • Boc-NH-PEG3-amine (1.1 equivalents)

    • HATU (1.2 equivalents)

    • DIPEA (3 equivalents)

    • Anhydrous DMF

  • Procedure:

    • Dissolve (S,R,S)-AHPC-COOH in anhydrous DMF.

    • Add Boc-NH-PEG3-amine to the solution.

    • Add DIPEA and stir for 5 minutes.

    • Add HATU and stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (using a gradient of methanol in DCM) to obtain Boc-(S,R,S)-AHPC-PEG3-NH2.

Protocol 2: Synthesis of this compound

This protocol outlines the deprotection of the Boc group to yield the final product.

  • Materials:

    • Boc-(S,R,S)-AHPC-PEG3-NH2 (1 equivalent)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • HCl in dioxane (4 M solution)

    • Diethyl ether

  • Procedure:

    • Dissolve Boc-(S,R,S)-AHPC-PEG3-NH2 in DCM.

    • Add a solution of 25-50% TFA in DCM and stir at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Once the reaction is complete, concentrate the solution under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help to remove residual TFA.

    • Dissolve the resulting residue in a minimal amount of DCM and add a solution of 4 M HCl in dioxane.

    • Add diethyl ether to precipitate the hydrochloride salt.

    • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain (S,R,S)-AHPC-PEG3-NH2 as a hydrochloride salt.

Quantitative Data Summary

The following tables provide representative yields for the synthesis of the VHL ligand and the final PROTAC building block. Note that yields can vary depending on the specific reaction conditions and scale.

Table 1: Representative Yields for VHL Ligand Synthesis

Synthetic Step Reported Yield Purity Reference
Multi-gram, chromatography-free synthesis of VH032 amine65% (overall)97%[5]
Five-step synthesis of VH03256% (overall)97%[6][7]

Table 2: Expected Yields for the Synthesis of this compound

Reaction Step Typical Yield Range
Amide Coupling70-90%
Boc Deprotection and Salt Formation85-95%

Visualizations

Synthesis_Workflow Synthesis Workflow for (S,R,S)-AHPC-PEG3-NH2 HCl cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection & Salt Formation AHPC (S,R,S)-AHPC-COOH Coupling HATU, DIPEA, DMF AHPC->Coupling PEG_Boc Boc-NH-PEG3-NH2 PEG_Boc->Coupling Coupled_Product Boc-(S,R,S)-AHPC-PEG3-NH2 Coupling->Coupled_Product Deprotection 1. TFA, DCM 2. HCl in Dioxane Coupled_Product->Deprotection Final_Product (S,R,S)-AHPC-PEG3-NH2 HCl Deprotection->Final_Product

Caption: Synthetic workflow for (S,R,S)-AHPC-PEG3-NH2 HCl.

Troubleshooting_Flowchart Troubleshooting Low Yield in Amide Coupling Start Low Yield in Coupling Reaction Check_Purity Check Purity of Starting Materials (NMR, MS) Start->Check_Purity Check_Purity->Start Impure Optimize_Coupling Optimize Coupling Reagent (e.g., HATU, COMU) Check_Purity->Optimize_Coupling Purity OK Adjust_Conditions Adjust Reaction Conditions (Temp., Time) Optimize_Coupling->Adjust_Conditions Yield Still Low Success Improved Yield Optimize_Coupling->Success Yield Improved Adjust_Conditions->Start No Improvement Adjust_Conditions->Success Yield Improved

Caption: Troubleshooting flowchart for low coupling yield.

References

Troubleshooting low degradation efficiency with (S,R,S)-AHPC-PEG3-NH2 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers using (S,R,S)-AHPC-PEG3-NH2 hydrochloride in the development of Proteolysis-Targeting Chimeras (PROTACs). The following questions and answers address common issues related to low degradation efficiency.

Frequently Asked Questions (FAQs)

Q1: My PROTAC, synthesized using this compound, shows low or no degradation of my target protein. Where should I start troubleshooting?

When a PROTAC fails to induce degradation, the problem typically falls into one of several key areas: the integrity of the PROTAC itself, the components of the biological system, or the formation of a productive ternary complex.[1] A systematic approach is crucial to pinpoint the issue.[2]

Initial Troubleshooting Steps:

  • Confirm PROTAC Integrity: Verify the chemical structure, purity (>95%), and stability of your synthesized PROTAC.[1][3]

  • Assess Target Engagement: Ensure your PROTAC can independently bind to both the target Protein of Interest (POI) and the Von Hippel-Lindau (VHL) E3 ligase.[1]

  • Verify VHL Expression: Confirm that your cell line expresses sufficient levels of VHL, the E3 ligase recruited by the (S,R,S)-AHPC moiety.[1][]

  • Evaluate Cellular Permeability: Poor cell permeability is a common challenge for PROTACs due to their high molecular weight.[5][6][7]

  • Check for the "Hook Effect": Using excessively high concentrations of a PROTAC can inhibit degradation by favoring binary complexes over the productive ternary complex.[3][8][9] It is important to test a broad range of concentrations.[1]

Below is a general workflow to guide your troubleshooting process.

cluster_start cluster_checks Initial Checks cluster_mechanism Mechanism of Action cluster_optimization Optimization cluster_solution start Low/No Degradation Observed integrity Confirm PROTAC Integrity & Purity start->integrity Step 1 permeability Assess Cell Permeability integrity->permeability Step 2 expression Verify POI & VHL Expression Levels permeability->expression Step 3 ternary Test Ternary Complex Formation expression->ternary Step 4 ubiquitination Assess Target Ubiquitination ternary->ubiquitination Step 5 hook Investigate 'Hook Effect' (Dose-Response) ternary->hook If complex forms, but degradation is low proteasome Check Proteasome Activity ubiquitination->proteasome Step 6 solution Degradation Achieved proteasome->solution linker Optimize Linker (Length/Composition) hook->linker If hook effect is present or degradation is suboptimal linker->solution

Caption: A step-by-step workflow for troubleshooting PROTAC inefficiency.

Q2: How can I determine if inefficient ternary complex formation is the cause of low degradation, and how can I troubleshoot it?

The formation of a stable and productive ternary complex (POI-PROTAC-VHL) is the pivotal event for PROTAC-mediated degradation.[10][11] A stable complex does not always lead to efficient degradation, as the geometry might not be optimal for ubiquitination.[3]

Assessing Ternary Complex Formation:

  • Co-Immunoprecipitation (Co-IP): This is a standard method to verify the formation of the ternary complex within cells.[2] By immunoprecipitating the E3 ligase (VHL), you can perform a Western Blot to detect the presence of the co-precipitated target protein.

  • In Vitro Proximity Assays: Techniques like TR-FRET or AlphaLISA can be used with purified proteins to quantify ternary complex formation and determine its stability.[8]

Troubleshooting Strategies:

  • Protein Quality: Ensure the purified proteins used in in vitro assays are correctly folded and active.[3]

  • Linker Optimization: The PEG3 linker provides flexibility, but its length and composition are critical.[12][13] If steric hindrance is suspected, or if the proteins are not brought into close enough proximity, synthesizing analogs with different linkers may be necessary.[14][15][]

  • Binding Affinity: While high-affinity binding to both the POI and E3 ligase is important, the stability and cooperativity of the ternary complex are often more critical for degradation efficiency.[17]

cluster_protac cluster_proteins cluster_complex protac (S,R,S)-AHPC-PEG3-NH2 -based PROTAC poi_ligand POI Ligand protac->poi_ligand linker PEG3 Linker protac->linker vhl_ligand (S,R,S)-AHPC (VHL Ligand) protac->vhl_ligand complex Productive Ternary Complex (POI-PROTAC-VHL) poi Protein of Interest (POI) poi_ligand->poi binds vhl VHL E3 Ligase vhl_ligand->vhl recruits poi->complex vhl->complex

Caption: Mechanism of PROTAC-induced ternary complex formation.

Q3: I observe a bell-shaped curve in my dose-response experiments. What is the "hook effect" and how can I mitigate it?

The "hook effect" is a common phenomenon in PROTAC experiments where degradation efficiency decreases at high PROTAC concentrations.[9] This occurs because an excess of the PROTAC molecule saturates both the target protein and the E3 ligase, leading to the formation of separate binary complexes (POI-PROTAC and VHL-PROTAC) at the expense of the productive ternary complex.[3][8]

Mitigation Strategies:

  • PROTAC Titration: Perform a dose-response experiment across a wide concentration range (e.g., picomolar to micromolar) to fully characterize the bell-shaped curve and identify the optimal concentration for maximum degradation.[3][8]

  • Optimize Protein Concentrations: In in vitro assays, adjusting the concentrations of the target protein and E3 ligase can sometimes shift the hook effect to higher PROTAC concentrations.[3]

  • Enhance Cooperativity: Designing PROTACs with higher positive cooperativity can help stabilize the ternary complex over the binary complexes, potentially reducing the hook effect.[3] This often involves modifying the linker.[14][15]

Q4: How can I assess if my PROTAC has poor cell permeability and what are potential solutions?

Due to their large size and polar surface area, many PROTACs suffer from poor cellular permeability, which is a significant barrier to achieving effective degradation.[5][17]

Assays for Cellular Uptake and Target Engagement:

  • Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in live cells by measuring changes in protein thermal stability upon ligand binding.[8]

  • NanoBRET™ Assay: This live-cell assay can provide direct evidence of ternary complex formation within the cellular environment.[3][8]

  • LC-MS/MS Analysis: Measuring the intracellular concentration of the PROTAC via LC-MS/MS can directly quantify its accumulation inside the cells.[6][8]

Potential Solutions to Improve Permeability:

  • Linker Modification: Modify the linker to improve physicochemical properties. For example, adjusting the hydrophilicity or rigidity can impact permeability.[12][15][]

  • Prodrug Strategies: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance cell uptake.[7]

  • Efflux Pump Inhibition: If the PROTAC is a substrate for cellular efflux pumps, co-incubation with a known efflux pump inhibitor can increase its intracellular concentration.[15]

Q5: How do I confirm that VHL E3 ligase expression is not a limiting factor in my cellular model?

The (S,R,S)-AHPC moiety of your PROTAC building block specifically recruits the VHL E3 ligase.[18][19][20] The success of a VHL-based PROTAC is therefore dependent on sufficient expression of VHL in the chosen experimental cell line.

Verification Steps:

  • Western Blotting: Perform a Western Blot on cell lysates from your model system to determine the endogenous expression level of VHL.[8] Compare this to a positive control cell line known to have high VHL expression (e.g., certain renal cell carcinoma lines).

  • Consider Cell Context: VHL is primarily cytoplasmic and nuclear, which makes it suitable for targeting proteins in these compartments.[] However, its expression can be regulated by cellular conditions, such as oxygen levels, with hypoxic conditions sometimes down-regulating VHL.[] Ensure your cell culture conditions are appropriate.

  • Alternative E3 Ligase: If VHL expression is confirmed to be low or absent, and it cannot be modulated, consider redesigning the PROTAC to recruit a more highly expressed E3 ligase in your system, such as Cereblon (CRBN).[15]

Q6: Ternary complex formation seems fine, but degradation is still low. What could be the issue?

If you have confirmed that your PROTAC enters the cell and forms a ternary complex, but degradation is still inefficient, the issue may lie in the subsequent steps of the ubiquitin-proteasome pathway.

Downstream Troubleshooting Steps:

  • Assess Target Ubiquitination: The formation of a ternary complex is not always productive, meaning it may not be correctly oriented for the E3 ligase to transfer ubiquitin to the target protein.[2] An in-cell ubiquitination assay can determine if the target protein is being ubiquitinated. This typically involves immunoprecipitating the target protein and then performing a Western Blot with an anti-ubiquitin antibody.[2]

  • Check Proteasome Activity: If ubiquitination is confirmed, the final step is degradation by the proteasome.[2] To confirm that the degradation pathway is active, pre-treat cells with a proteasome inhibitor (e.g., MG132 or carfilzomib) before adding your PROTAC.[21] Inhibition of the proteasome should "rescue" the target protein from degradation, leading to its accumulation compared to cells treated with the PROTAC alone. This result confirms that the protein loss is indeed proteasome-dependent.

Quantitative Data Summary

The following table provides typical concentration ranges for key validation experiments. Optimal concentrations should be determined empirically for each specific system.

Experiment/Reagent Typical Concentration Range Purpose Reference
PROTAC Dose-Response1 nM - 10 µMTo determine optimal degradation concentration (DC50) and observe potential hook effect.[1]
Proteasome Inhibitor (MG132)1 µM - 10 µMTo confirm degradation is proteasome-dependent by rescuing the target protein.[2]
Neddylation Inhibitor (MLN4924)100 nM - 1 µMTo confirm degradation is dependent on Cullin-RING E3 ligase activity.[21]

Experimental Protocols

Protocol 1: Western Blot for Target Degradation Analysis

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with a range of PROTAC concentrations (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and boil for 5-10 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) on the same membrane.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[1]

  • Analysis: Quantify band intensities. Normalize the target protein signal to the loading control, and then compare the levels in PROTAC-treated samples to the vehicle control to determine the percentage of degradation.[1]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol verifies the physical interaction between the target protein and VHL, mediated by the PROTAC, in a cellular context.[2]

  • Cell Treatment: Treat cells with the optimal degradation concentration of your PROTAC and a vehicle control for a short duration (e.g., 1-4 hours).[2]

  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100) supplemented with protease inhibitors.[2]

  • Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose beads. Incubate the pre-cleared lysate with an antibody against the VHL E3 ligase (or the target protein) overnight at 4°C to form antibody-protein complexes.

  • Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for 1-3 hours to capture the antibody-protein complexes.

  • Washes: Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[1]

  • Elution and Western Blot: Elute the protein complexes from the beads using Laemmli buffer and boiling. Analyze the eluate by Western Blot, probing for the interaction partner (e.g., the target protein if VHL was pulled down). A band for the partner protein indicates ternary complex formation.[1]

Protocol 3: In-Cell Ubiquitination Assay

This protocol determines if the target protein is ubiquitinated upon PROTAC treatment.

  • Cell Treatment: Seed cells and treat with the PROTAC degrader. Crucially, co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to harvest to allow ubiquitinated proteins to accumulate.[2]

  • Cell Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer) to disrupt non-covalent protein interactions while preserving post-translational modifications.

  • Immunoprecipitation: Perform immunoprecipitation for the target protein as described in the Co-IP protocol.

  • Western Blot Analysis: Elute the immunoprecipitated proteins and separate them on an SDS-PAGE gel. Perform a Western Blot and probe the membrane with an anti-ubiquitin antibody.[2] A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates poly-ubiquitination of the target protein.

References

Technical Support Center: (S,R,S)-AHPC-PEG3-NH2 Hydrochloride-Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-PEG3-NH2 hydrochloride-based degraders. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in PROTACs?

This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC moiety, which is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 3-unit polyethylene glycol (PEG) linker with a terminal amine group.[1][2] In Proteolysis Targeting Chimera (PROTAC) technology, this molecule serves as a building block to connect a target protein binder, thereby bringing the target protein into proximity with the VHL E3 ligase to induce its ubiquitination and subsequent degradation by the proteasome.

Q2: What are the potential causes of off-target effects with VHL-based degraders?

Off-target effects with VHL-based degraders can arise from several factors:

  • Lack of selectivity of the target protein binder: The warhead of the PROTAC may bind to proteins other than the intended target.

  • Intrinsic activity of the VHL ligand: The VHL ligand itself may have biological effects independent of its role in the PROTAC.

  • Formation of unproductive binary complexes: At high concentrations, the PROTAC can form binary complexes with either the target protein or the VHL ligase, which can lead to off-target pharmacology. This is often referred to as the "hook effect".

  • Cellular context: The expression levels of the target protein and VHL in different cell lines can influence the selectivity of the degrader.

Q3: How can I minimize off-target effects in my experiments?

To minimize off-target effects, consider the following strategies:

  • Optimize the target-binding warhead: Use a highly selective binder for your protein of interest.

  • Modify the linker: The length and composition of the PEG linker can influence the geometry of the ternary complex and affect which proteins are presented for ubiquitination.[3]

  • Perform dose-response experiments: Use the lowest effective concentration of the degrader to minimize off-target binding.

  • Use appropriate controls: Include a negative control PROTAC (e.g., one with an inactive warhead or VHL ligand) to distinguish between on-target and off-target effects.

Troubleshooting Guides

Problem 1: No or low degradation of the target protein.
Possible Cause Troubleshooting Steps
Poor cell permeability of the PROTAC Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).[3]
Low expression of the target protein or VHL E3 ligase Confirm the expression levels of both the target protein and VHL in your cell line using Western blotting or qPCR.[3]
Inefficient ternary complex formation Even if the PROTAC binds to the target and VHL individually, it may not form a stable ternary complex. Confirm target engagement using Cellular Thermal Shift Assay (CETSA).[3]
Degrader instability Assess the stability of your degrader in the cell culture medium over the course of the experiment.
Problem 2: The "Hook Effect" - Decreased degradation at high concentrations.
Possible Cause Troubleshooting Steps
Formation of non-productive binary complexes At high concentrations, the PROTAC can independently bind to the target protein or VHL, preventing the formation of the productive ternary complex.[3]
Solution Perform a wide dose-response experiment to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[3] Test lower concentrations (in the nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation.
Problem 3: Observed cellular toxicity.
Possible Cause Troubleshooting Steps
Off-target degradation of essential proteins Perform global proteomics to identify unintended protein degradation.
High concentration of the degrader or solvent Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. Lower the degrader concentration if possible and ensure the solvent concentration is not toxic to the cells.

Data Presentation

While specific off-target proteomics data for a degrader using the exact this compound linker is not publicly available, the following table presents representative data for a promiscuous kinase degrader utilizing the closely related VH032 VHL ligand. This data illustrates the type of results obtained from a quantitative proteomics experiment to assess off-target effects.

Table 1: Representative Off-Target Profile of a VH032-Based Promiscuous Kinase Degrader in Jurkat Cells

ProteinLog2 Fold Changep-valueOn-Target/Off-Target
CDK4 -2.5 <0.01 On-Target
CDK6 -2.1 <0.01 On-Target
WEE1-1.8<0.05Potential Off-Target
PLK1-1.5<0.05Potential Off-Target
AURKA-1.2>0.05Not Significant
AKT1-0.5>0.05Not Significant
ERK2-0.2>0.05Not Significant

Data is hypothetical and for illustrative purposes, based on similar published studies.[4][5]

Experimental Protocols

Global Proteomics for Off-Target Identification (TMT-based)

This protocol outlines a typical workflow for identifying off-target effects using Tandem Mass Tag (TMT)-based quantitative mass spectrometry.[1][6][7][8][9]

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the degrader at its optimal concentration, a higher concentration to check for the hook effect, a vehicle control (e.g., DMSO), and a negative control PROTAC.

    • Incubate for a predetermined time (e.g., 6, 12, or 24 hours).

  • Cell Lysis and Protein Digestion:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells in a urea-based lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Reduce proteins with DTT and alkylate with iodoacetamide.

    • Digest proteins into peptides overnight using trypsin.

  • TMT Labeling and Sample Pooling:

    • Label the peptide digests from each condition with the appropriate TMT reagent.[7][10]

    • Quench the labeling reaction with hydroxylamine.

    • Combine the labeled samples into a single tube.

  • LC-MS/MS Analysis:

    • Desalt the pooled sample using a C18 solid-phase extraction cartridge.

    • Fractionate the peptides using high-pH reversed-phase liquid chromatography.

    • Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw data using a software package like MaxQuant or Proteome Discoverer.

    • Identify and quantify proteins based on the TMT reporter ion intensities.

    • Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to controls.

Western Blotting for Validation

This protocol provides a step-by-step guide for validating on-target and potential off-target degradation identified by proteomics.[11][12]

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.[11]

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a validated primary antibody against the target or off-target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply an ECL substrate and capture the chemiluminescent signal.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes how to perform CETSA to confirm that the degrader binds to its intended target and potential off-targets in a cellular context.[11][12][13][14][15]

  • Cell Treatment:

    • Harvest cells and resuspend them in culture medium.

    • Treat cells with the degrader or vehicle control for 1-2 hours at 37°C.[14]

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[14]

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles.[14]

    • Centrifuge at high speed to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting.

  • Data Analysis:

    • Quantify the band intensities at each temperature for both the vehicle and degrader-treated samples.

    • Normalize the intensities to the lowest temperature point.

    • Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melt curve indicates target engagement.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_0 PROTAC-mediated Protein Degradation Target_Protein Target Protein Ternary_Complex Ternary Complex Target_Protein->Ternary_Complex binds PROTAC (S,R,S)-AHPC-PEG3-NH2 -based Degrader PROTAC->Ternary_Complex mediates VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->Ternary_Complex recruited Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome recognized by Degradation Degraded Protein Fragments Proteasome->Degradation leads to

Caption: PROTAC-mediated protein degradation pathway.

Off_Target_Workflow cluster_1 Off-Target Effect Investigation Workflow Start Start: Observe unexpected phenotype or perform routine screen Global_Proteomics Global Proteomics (TMT-MS) - Identify all downregulated proteins Start->Global_Proteomics Data_Analysis Bioinformatic Analysis - Identify significant off-targets Global_Proteomics->Data_Analysis Validation Orthogonal Validation Data_Analysis->Validation Western_Blot Western Blot - Confirm degradation of specific off-targets Validation->Western_Blot CETSA CETSA - Confirm direct binding to off-targets Validation->CETSA Conclusion Conclusion: Characterize off-target profile and refine degrader design Western_Blot->Conclusion CETSA->Conclusion

Caption: Workflow for off-target identification.

Hook_Effect_Logic cluster_2 Troubleshooting the Hook Effect Observation Observation: Decreased degradation at high PROTAC concentrations Hypothesis Hypothesis: Hook Effect Observation->Hypothesis Low_C Low [PROTAC] (Optimal Concentration) Hypothesis->Low_C High_C High [PROTAC] (Supra-optimal Concentration) Hypothesis->High_C Ternary Productive Ternary Complex (Target-PROTAC-VHL) => Degradation Low_C->Ternary Binary Non-productive Binary Complexes (Target-PROTAC or PROTAC-VHL) => No Degradation High_C->Binary Solution Solution: Perform wide dose-response and use optimal concentration Ternary->Solution Binary->Solution

Caption: Logical workflow for addressing the hook effect.

References

Technical Support Center: Purification of PROTACs Synthesized with (S,R,S)-AHPC-PEG3-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when purifying PROTACs synthesized using (S,R,S)-AHPC-PEG3-NH2 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in purifying PROTACs synthesized with this compound?

A1: PROTACs synthesized with this linker present unique purification challenges due to their hybrid nature as large, often greasy molecules with polar regions. Key challenges include:

  • Complex Crude Product Mixtures: The coupling reaction between your target warhead and the (S,R,S)-AHPC-PEG3-NH2 linker can result in unreacted starting materials, coupling reagents, and byproducts.

  • Poor Solubility: While the PEG3 linker is designed to enhance solubility, the overall PROTAC molecule can still have limited solubility in common chromatography solvents.[][2][3]

  • Chromatographic Issues: Users may experience poor peak shape, peak splitting, and non-specific binding to columns and vials during chromatographic purification.[4]

  • Product Identification: Confirming the identity and purity of the final PROTAC requires sophisticated analytical techniques like LC-MS and NMR.[5][]

Q2: Which chromatographic techniques are most suitable for purifying these PROTACs?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and flash chromatography are the most common and effective techniques for purifying PROTACs.[7][8][9]

  • Flash Chromatography: Ideal for initial, large-scale purification to remove major impurities.

  • Preparative RP-HPLC: Used for final purification to achieve high purity levels required for biological assays.

Q3: How does the (S,R,S)-AHPC-PEG3-NH2 linker influence the purification strategy?

A3: The PEG3 linker in this compound imparts specific properties that influence purification:

  • Increased Hydrophilicity: The polyethylene glycol (PEG) chain enhances water solubility, which can affect the choice of mobile phase composition in reversed-phase chromatography.[][2][10]

  • Flexibility: The flexible nature of the PEG linker can sometimes lead to conformational isomers, potentially causing broader peaks in chromatography.

  • Potential for Non-Specific Binding: The linker, in combination with the rest of the PROTAC structure, can contribute to non-specific binding to surfaces.[4]

Q4: What are the essential analytical techniques for characterizing the purified PROTAC?

A4: To ensure the identity, purity, and structural integrity of your purified PROTAC, the following analytical techniques are essential:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and assess its purity.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the PROTAC.[5][]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of PROTACs made with this compound.

Problem 1: Poor Separation or No Elution from the Chromatography Column
Possible Cause Troubleshooting Steps
Improper Solvent System Your PROTAC may be too strongly retained on the column or not soluble in the mobile phase. Modify the gradient of your organic solvent (e.g., acetonitrile or methanol) in water. A shallower gradient may improve resolution. Ensure your sample is fully dissolved in the injection solvent.
Column Overloading Injecting too much crude material can lead to poor separation. Reduce the amount of sample loaded onto the column.
Precipitation on the Column The PROTAC may be precipitating at the head of the column. Ensure the mobile phase is compatible with your sample's solubility. Consider adding a small percentage of a stronger organic solvent like isopropanol to the mobile phase.
Incorrect Column Chemistry A standard C18 column is a good starting point, but for some PROTACs, a different stationary phase (e.g., C8, Phenyl-Hexyl) may provide better selectivity.[12]
Problem 2: Broad or Tailing Peaks in HPLC
Possible Cause Troubleshooting Steps
Secondary Interactions with Silica Residual silanol groups on the silica-based column can interact with your PROTAC, causing peak tailing. Add a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to suppress these interactions.
Slow Mass Transfer The large size of PROTACs can lead to slow diffusion in and out of the stationary phase pores. Increase the column temperature (e.g., to 40°C) to improve diffusion kinetics.[13]
Presence of Multiple Conformations The flexible PEG linker can allow the PROTAC to exist in multiple conformations that may separate slightly on the column. This is an inherent property, but optimizing other chromatographic parameters can help sharpen the overall peak.
Problem 3: Product Degradation During Purification
Possible Cause Troubleshooting Steps
Harsh pH Conditions If your PROTAC contains acid or base-labile functional groups, the use of TFA or other acids/bases in the mobile phase could cause degradation. Consider using a buffered mobile phase at a more neutral pH if your molecule's stability is a concern.
Amide Bond Cleavage In some cases, the amide bond formed during synthesis can be susceptible to cleavage.[14] Ensure your purification conditions are not overly acidic or basic.

Experimental Protocols

Protocol 1: General Preparative Reversed-Phase HPLC Purification

This protocol provides a starting point for the purification of a PROTAC synthesized via amide coupling of a target protein ligand with this compound.

1. Sample Preparation:

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as DMSO or DMF.
  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[15]

2. HPLC Conditions:

Parameter Recommendation
Column C18, 5-10 µm particle size, ≥19 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a shallow gradient, e.g., 30-70% B over 30 minutes. Optimize based on initial analytical runs.
Flow Rate 15-20 mL/min (for a 19 mm ID column)
Detection UV at 254 nm or a wavelength where your warhead or VHL ligand has strong absorbance.
Column Temperature 40°C

3. Fraction Collection and Analysis:

  • Collect fractions based on the UV chromatogram.
  • Analyze the collected fractions by LC-MS to identify those containing the pure PROTAC.
  • Pool the pure fractions and lyophilize to obtain the final product.

Protocol 2: Flash Chromatography for Initial Cleanup

This protocol is suitable for a rapid, initial purification of the crude PROTAC to remove excess reagents and major byproducts.

1. Sample Preparation:

  • Adsorb the crude reaction mixture onto a small amount of silica gel or Celite.
  • Thoroughly dry the adsorbed sample under vacuum.

2. Flash Chromatography Conditions:

Parameter Recommendation
Stationary Phase C18 functionalized silica gel
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Gradient A stepwise or linear gradient from high aqueous to high organic content. For example, start with 90:10 A:B and gradually increase to 100% B.
Detection UV detection

3. Fraction Analysis:

  • Analyze fractions by thin-layer chromatography (TLC) or LC-MS to identify those containing the desired product.
  • Combine the product-containing fractions and concentrate under reduced pressure. The resulting material can then be further purified by preparative HPLC.

Visualizations

PROTAC_Purification_Workflow PROTAC Purification and Analysis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture SamplePrep Sample Preparation (Dissolve & Filter) Crude->SamplePrep FlashChrom Optional: Flash Chromatography (Initial Cleanup) SamplePrep->FlashChrom For large scale PrepHPLC Preparative RP-HPLC (Final Purification) SamplePrep->PrepHPLC For small scale FlashChrom->PrepHPLC FractionAnalysis Fraction Analysis (LC-MS) PrepHPLC->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization FinalProduct Pure PROTAC Lyophilization->FinalProduct Characterization Final Characterization (LC-MS, NMR) FinalProduct->Characterization

Caption: A typical workflow for the purification and analysis of PROTACs.

Troubleshooting_Logic Troubleshooting Logic for PROTAC Purification cluster_separation Poor Separation cluster_peak_shape Poor Peak Shape cluster_degradation Product Integrity Start Purification Issue Identified Q1 What is the nature of the issue? Start->Q1 PoorSep Poor Separation / No Elution Q1->PoorSep Separation PeakShape Broad / Tailing Peaks Q1->PeakShape Peak Shape Degradation Product Degradation Q1->Degradation Integrity Solvent Adjust Gradient / Solvent PoorSep->Solvent Load Reduce Sample Load PoorSep->Load Column Change Column Chemistry PoorSep->Column Modifier Add Mobile Phase Modifier (TFA) PeakShape->Modifier Temp Increase Column Temperature PeakShape->Temp pH Use Buffered Mobile Phase Degradation->pH

Caption: A decision tree for troubleshooting common PROTAC purification issues.

References

Addressing steric hindrance in (S,R,S)-AHPC-PEG3-NH2 hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S,R,S)-AHPC-PEG3-NH2 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this PROTAC linker in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a key building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[]. It is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, conjugated to a three-unit polyethylene glycol (PEG3) spacer that terminates in a primary amine[][2]. The terminal amine group is designed to react with a carboxylic acid on a target protein ligand to form a stable amide bond, thus creating the final PROTAC molecule[2].

Q2: What are the common challenges encountered when working with this molecule?

The primary challenge in reactions involving this compound is often related to steric hindrance. The bulky and stereochemically complex (S,R,S)-AHPC headgroup can impede the approach of the reacting partners, potentially leading to lower reaction yields and slower reaction rates compared to simpler amines[3]. Other common issues include side reactions, and difficulties in purification of the final product.

Q3: How does the hydrochloride salt form affect the reaction?

The hydrochloride salt form improves the stability and handling of the amine[4]. However, the amine must be neutralized to its free base form in the reaction mixture to be sufficiently nucleophilic for the coupling reaction to proceed efficiently. This is typically achieved by adding a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction.

Troubleshooting Guide

Low Reaction Yield

Problem: My amide coupling reaction with this compound is resulting in a low yield of the desired PROTAC.

Possible Causes and Solutions:

  • Incomplete Amine Neutralization: The primary amine is protonated in the hydrochloride salt and must be converted to the free amine to be reactive.

    • Solution: Ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA or TEA are used to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Steric Hindrance: The bulky (S,R,S)-AHPC group can sterically hinder the amine, making it less accessible to the activated carboxylic acid.

    • Solution 1: Choice of Coupling Reagent: Uronium-based reagents like HATU are often more effective for sterically hindered couplings compared to carbodiimides like EDC, as they form a more reactive activated ester[3][5]. Consider switching to HATU or another high-efficiency coupling reagent.

    • Solution 2: Reaction Temperature and Time: Increasing the reaction temperature (e.g., from room temperature to 40-50 °C) can provide the necessary energy to overcome the activation barrier. Extending the reaction time (e.g., from a few hours to 24 hours) may also improve the yield. Monitor the reaction progress by LC-MS to avoid decomposition.

  • Suboptimal Coupling Reagent Activation: The carboxylic acid may not be efficiently activated.

    • Solution: If using EDC, the addition of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can improve efficiency by forming a more stable and reactive intermediate. For HATU, pre-activation of the carboxylic acid for 15-30 minutes before adding the amine can be beneficial.

  • Hydrolysis of Activated Ester: The activated carboxylic acid intermediate can be susceptible to hydrolysis, especially in the presence of moisture.

    • Solution: Use anhydrous solvents (e.g., DMF, DCM) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize water contamination.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Reaction Yield check_base Is sufficient non-nucleophilic base (e.g., DIPEA) used? start->check_base add_base Increase equivalents of base (2-3 eq.) check_base->add_base No check_coupling_reagent Are you using an optimal coupling reagent for hindered amines? check_base->check_coupling_reagent Yes add_base->check_coupling_reagent switch_reagent Switch to a more powerful reagent (e.g., HATU, COMU) check_coupling_reagent->switch_reagent No check_conditions Are reaction conditions optimized? check_coupling_reagent->check_conditions Yes switch_reagent->check_conditions optimize_conditions Increase temperature and/or reaction time. Monitor by LC-MS. check_conditions->optimize_conditions No check_activation Is the carboxylic acid activation efficient? check_conditions->check_activation Yes optimize_conditions->check_activation improve_activation Add NHS/HOBt with EDC, or pre-activate with HATU. check_activation->improve_activation No check_moisture Is the reaction anhydrous? check_activation->check_moisture Yes improve_activation->check_moisture ensure_anhydrous Use anhydrous solvents and inert atmosphere. check_moisture->ensure_anhydrous No end Improved Yield check_moisture->end Yes ensure_anhydrous->end

Caption: A decision tree to troubleshoot low reaction yields.

Presence of Side Products

Problem: My reaction mixture shows multiple spots on TLC or peaks in LC-MS in addition to the desired product.

Possible Causes and Solutions:

  • N-acylurea Formation (with EDC): The activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive and can be difficult to remove.

    • Solution: Adding NHS or HOBt traps the O-acylisourea intermediate as a more stable active ester, minimizing N-acylurea formation[5]. Running the reaction at lower temperatures (e.g., 0 °C) can also suppress this side reaction.

  • Guanidinylation (with Uronium Reagents): Excess uronium reagents like HATU can react with the primary amine to form a guanidinium byproduct.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent. Avoid large excesses. Phosphonium-based reagents like PyBOP do not cause this side reaction and can be a suitable alternative.

  • Racemization: The chiral centers in the (S,R,S)-AHPC moiety or the target protein ligand can be susceptible to racemization under harsh reaction conditions.

    • Solution: Use coupling additives that are known to suppress racemization, such as HOBt or OxymaPure[6]. Avoid excessive amounts of base and high reaction temperatures.

Quantitative Data Summary

The following tables provide an illustrative comparison of common coupling reagents for sterically hindered amide bond formation. The yields are representative and can vary depending on the specific substrates and reaction conditions.

Table 1: Comparison of Coupling Reagent Efficiency for Sterically Hindered Amines

Coupling ReagentAdditiveTypical Yield RangeKey AdvantagesCommon Drawbacks
EDC None20-50%Water-soluble byproducts.Low efficiency for hindered amines, N-acylurea formation.
EDC NHS/HOBt40-70%Suppresses N-acylurea formation and racemization.Byproducts can still be challenging to remove.
HATU None60-90%High efficiency for hindered couplings, fast reaction rates[3].Can cause guanidinylation of the amine, higher cost.
COMU None65-95%High efficiency, safer alternative to HOBt/HOAt-based reagents[6].Higher cost.

Table 2: Effect of Reaction Conditions on a Model HATU Coupling

ParameterCondition ACondition BExpected Outcome
Temperature Room Temperature50 °CIncreased reaction rate and potentially higher yield with Condition B, but also a higher risk of side reactions.
Reaction Time 4 hours24 hoursHigher conversion expected with Condition B, especially for slow reactions.
Equivalents of Base 1.5 eq. DIPEA3.0 eq. DIPEACondition B ensures complete neutralization of the hydrochloride and facilitates the reaction.
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)DMF's higher polarity and boiling point can improve solubility and allow for higher reaction temperatures, often leading to better results.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/NHS
  • Preparation:

    • Dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM under an inert atmosphere (N₂ or Ar).

    • Add EDC (1.2 eq.) and NHS (1.2 eq.) to the solution.

    • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DMF.

    • Add DIPEA (2.5 eq.) to the amine solution and stir for 5 minutes.

    • Add the amine solution dropwise to the activated carboxylic acid mixture.

    • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography or preparative HPLC.

Experimental Workflow for EDC/NHS Coupling

edc_nhs_workflow start Start dissolve_acid Dissolve Carboxylic Acid in Anhydrous Solvent start->dissolve_acid add_reagents Add EDC and NHS dissolve_acid->add_reagents preactivate Stir for 30 min (Pre-activation) add_reagents->preactivate combine Add Amine Solution to Activated Acid preactivate->combine dissolve_amine Dissolve (S,R,S)-AHPC-PEG3-NH2·HCl add_base Add DIPEA (2.5 eq.) dissolve_amine->add_base add_base->combine react Stir for 12-24h at RT combine->react monitor Monitor by LC-MS react->monitor workup Aqueous Work-up monitor->workup purify Purify by Chromatography workup->purify end Final Product purify->end

Caption: A typical experimental workflow for EDC/NHS mediated amide coupling.

Protocol 2: General Procedure for Amide Coupling using HATU
  • Preparation:

    • Dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

    • Add DIPEA (2.5 eq.) to the mixture and stir for 15 minutes for pre-activation.

  • Coupling Reaction:

    • Dissolve this compound (1.1 eq.) in a small amount of anhydrous DMF.

    • Add the amine solution to the pre-activated carboxylic acid mixture.

    • Allow the reaction to stir at room temperature for 2-12 hours. For particularly hindered substrates, the temperature can be increased to 40-50 °C.

  • Monitoring and Work-up:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and perform an aqueous work-up as described in Protocol 1.

    • Purify the crude product by flash chromatography or preparative HPLC.

Signaling Pathway of PROTAC Action

protac_pathway POI Target Protein (POI) TernaryComplex POI-PROTAC-VHL Ternary Complex POI->TernaryComplex PROTAC (S,R,S)-AHPC-linker-Ligand (PROTAC) PROTAC->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb E1, E2 Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: The mechanism of action for a VHL-recruiting PROTAC.

References

Technical Support Center: (S,R,S)-AHPC-PEG3-NH2 and PROTAC Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of linker length on the activity of PROTACs utilizing the (S,R,S)-AHPC-PEG3-NH2 linker component.

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-PEG3-NH2 and what is its role in a PROTAC?

A1: (S,R,S)-AHPC-PEG3-NH2 is a chemical moiety used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of two key components:

  • (S,R,S)-AHPC: This is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely recruited E3 ligases in PROTAC technology.[1][2] It acts as the "anchor" that hijacks the VHL ligase.

  • PEG3-NH2: This is a 3-unit polyethylene glycol (PEG) linker with a terminal amine group. The PEG linker serves as the spacer connecting the VHL ligand to the ligand that binds your target protein (the "warhead").[3] The terminal amine (NH2) provides a reactive handle for conjugation to the warhead. The PEG nature of the linker can also improve the solubility and cell permeability of the final PROTAC molecule.[4]

Q2: How does the length of the PEG linker, such as in (S,R,S)-AHPC-PEG3-NH2, affect PROTAC activity?

A2: The linker is a critical determinant of PROTAC efficacy and is not just a passive spacer.[2][4] Its length directly influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[5]

  • Optimal Length: An optimal linker length is required to bring the target protein and the E3 ligase into a productive orientation for ubiquitination to occur.[5]

  • Too Short: A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.[5]

  • Too Long: A linker that is too long or overly flexible might lead to non-productive binding, where ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme.[6] The optimal linker length must be determined empirically for each specific target and warhead combination.[1]

Q3: What are the key parameters to measure when assessing the impact of linker length on PROTAC activity?

A3: The two primary parameters to quantify PROTAC-mediated degradation are:

  • DC50 (half-maximal degradation concentration): The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[2][7]

  • Dmax (maximum degradation): The maximum percentage of target protein degradation that can be achieved at high PROTAC concentrations.[2][7] These values are typically determined by generating a dose-response curve from a Western Blot or other protein quantification experiments.[8]

Q4: What is the "hook effect" and how does linker design relate to it?

A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations. This occurs because the excess PROTAC molecules saturate both the target protein and the E3 ligase independently, leading to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation. While inherent to the PROTAC mechanism, a well-designed linker can enhance the stability and cooperativity of the ternary complex, potentially mitigating the severity of the hook effect.[6]

Troubleshooting Guide

This section addresses common issues encountered during experiments with VHL-recruiting PROTACs and provides potential linker-related solutions.

Problem 1: My PROTAC binds to the target and VHL in binary assays but fails to induce degradation in cells.

Potential Cause Troubleshooting Steps
Incorrect Linker Length The PEG3 linker may be too short or too long for your specific target. Synthesize and test a library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG5) to identify the optimal length for ternary complex formation.
Unfavorable Ternary Complex Geometry Even if a complex forms, the linker may orient the target protein such that lysine residues are not accessible for ubiquitination. Varying the linker attachment points on the warhead or E3 ligase ligand can alter this geometry.[9]
Poor Cell Permeability The overall physicochemical properties of the PROTAC, influenced by the linker, may prevent it from reaching its intracellular target. While PEG linkers generally improve solubility, the overall molecule might still be too large or polar. Consider alternative linker compositions (e.g., alkyl chains) in your library.[4]

Problem 2: I'm observing a significant "hook effect" at higher concentrations.

Potential Cause Troubleshooting Steps
Low Ternary Complex Cooperativity The PROTAC may not be effectively stabilizing the ternary complex over the binary complexes. A more rigid linker or a different linker length might promote more favorable protein-protein interactions within the ternary complex, increasing its stability.[6]
Suboptimal Linker Design The current linker may not be ideal for promoting a productive ternary complex. Experiment with different linker types (e.g., alkyl vs. PEG) and lengths to find a combination that enhances ternary complex formation and stability, which can be assessed using biophysical assays like TR-FRET or SPR.[10][11]

Data Presentation

The following table presents hypothetical, yet representative, data illustrating the impact of PEG linker length on the degradation of a target protein (Protein X) using an (S,R,S)-AHPC-based PROTAC series. This data demonstrates the importance of empirical linker optimization.

PROTAC Linker ComponentTarget ProteinCell LineDC50 (nM)Dmax (%)
(S,R,S)-AHPC-PEG2 -NH2Protein XHeLa15075
(S,R,S)-AHPC-PEG3 -NH2Protein XHeLa50 95
(S,R,S)-AHPC-PEG4 -NH2Protein XHeLa8590
(S,R,S)-AHPC-PEG5 -NH2Protein XHeLa20060
(S,R,S)-AHPC-PEG8 -NH2Protein XHeLa>1000<20

Note: This data is for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Western Blot for Determining DC50 and Dmax

This protocol outlines the key steps to quantify PROTAC-induced protein degradation.

  • Cell Culture and Seeding: Plate cells (e.g., HeLa, HEK293) at a density that ensures they are in the exponential growth phase during treatment and allow them to adhere overnight.[8][12]

  • PROTAC Treatment: Prepare serial dilutions of your PROTACs (e.g., with PEG2, PEG3, PEG4 linkers) in complete growth medium. Ensure the final DMSO concentration is consistent and low (e.g., ≤ 0.1%).[8] Include a vehicle-only (DMSO) control.

  • Incubation: Remove the old medium and add the medium containing the different PROTAC concentrations. Incubate for a predetermined time (e.g., 18-24 hours).[8]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[8][13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[13]

  • Sample Preparation: Normalize protein concentrations with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[8]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8][13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13]

    • Incubate with a primary antibody against your target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection and Analysis:

    • Incubate the membrane with an ECL substrate and capture the chemiluminescent signal.[13]

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[8]

Protocol 2: Ternary Complex Formation Assay using TR-FRET (General)

This protocol provides a general framework for assessing the formation of the Target-PROTAC-E3 Ligase complex.

  • Reagent Preparation:

    • Obtain or prepare purified, tagged recombinant proteins: your target protein (e.g., His-tagged) and the E3 ligase complex (e.g., VHL/ElonginB/ElonginC, GST-tagged).

    • Prepare assay buffer (e.g., PBS with 0.01% BSA and 0.05% Tween-20).

    • Prepare TR-FRET antibodies/reagents: a donor (e.g., anti-His-Terbium) and an acceptor (e.g., anti-GST-d2).

  • Assay Procedure:

    • In a microplate, add the target protein and the E3 ligase complex at optimized concentrations.

    • Add serial dilutions of your PROTAC. Include no-PROTAC controls.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to allow complex formation.

    • Add the TR-FRET antibody pair (donor and acceptor).

    • Incubate to allow antibody binding (e.g., 60 minutes).

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible reader, measuring emission at both the acceptor and donor wavelengths.

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is characteristic of ternary complex formation, where the signal increases as the complex forms and decreases at higher concentrations due to the hook effect.[14][15]

Visualizations

PROTAC_Signaling_Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC ((S,R,S)-AHPC-Linker-Warhead) Ternary_Complex Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary_Complex Bridges Target Target Protein (POI) Target->Ternary_Complex Binds Warhead VHL VHL E3 Ligase VHL->Ternary_Complex Binds (S,R,S)-AHPC Ternary_Complex->VHL Release & Recycle Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination E2 E2 Ub-conjugating enzyme E2->Ternary_Complex Ub Ubiquitin (Ub) Ub->E2 Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Troubleshooting_Workflow Start Start: PROTAC shows low/no activity Check_Binary Confirm binary binding? (Target & VHL) Start->Check_Binary Check_Permeability Assess cell permeability? Check_Binary->Check_Permeability Yes No_Binding Issue with Warhead or E3 Ligand Design Check_Binary->No_Binding No Check_Ternary Assess ternary complex formation? (e.g., TR-FRET, SPR) Check_Permeability->Check_Ternary Yes Low_Permeability Modify Linker/PROTAC for better properties Check_Permeability->Low_Permeability No Re_evaluate Re-evaluate degradation (Western Blot) Check_Ternary->Re_evaluate Yes No_Ternary Linker length/rigidity is preventing complex formation Check_Ternary->No_Ternary No Optimize_Linker Synthesize Linker Library (Vary PEG length, e.g., n=2, 3, 4, 5) Optimize_Linker->Re_evaluate Low_Permeability->Optimize_Linker No_Ternary->Optimize_Linker

References

Preventing aggregation of proteins targeted by (S,R,S)-AHPC-PEG3-NH2 hydrochloride PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protein aggregation when using (S,R,S)-AHPC-PEG3-NH2 hydrochloride-based PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in a PROTAC?

This compound is a synthetic chemical tool used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] It consists of three key components:

  • An (S,R,S)-AHPC moiety: This part of the molecule acts as a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5]

  • A PEG3 linker: A three-unit polyethylene glycol chain provides spacing and flexibility, which is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG linker also helps to improve the solubility of the resulting PROTAC molecule.[5][6][7]

  • A terminal amine group (NH2): This functional group allows for the covalent attachment of a ligand that specifically binds to the protein of interest you wish to degrade.

In essence, a PROTAC constructed with this linker hijacks the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade a target protein.[5]

Q2: Why might my target protein aggregate when using a PROTAC?

Protein aggregation during PROTAC experiments can be a significant challenge.[8] Several factors can contribute to this issue:

  • High PROTAC concentrations: High concentrations of PROTACs can sometimes lead to the "hook effect," where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex, potentially leading to aggregation.[9]

  • Poor PROTAC solubility: PROTACs are often large molecules that can have poor aqueous solubility, leading them to precipitate out of solution and potentially co-aggregate with the target protein.[10][11][12][13]

  • Target protein instability: The target protein itself may be inherently unstable, and the binding of the PROTAC could further destabilize it, exposing hydrophobic regions that promote aggregation.

  • Cellular stress: The degradation of a target protein can sometimes induce a cellular stress response, which may contribute to protein misfolding and aggregation.

Q3: How can I detect protein aggregation in my experiments?

Protein aggregation can be observed in several ways:

  • Visual observation: You might see visible precipitates in your cell culture media or lysates.[14]

  • Microscopy: Aggregated proteins can sometimes be visualized as intracellular puncta or inclusions using fluorescence microscopy if the target protein is tagged.

  • Biochemical assays: Techniques like dynamic light scattering (DLS), size-exclusion chromatography (SEC)[15][16], and Western blotting of soluble versus insoluble fractions can quantify the extent of aggregation.

Troubleshooting Guides

Guide 1: Optimizing PROTAC Concentration to Minimize Aggregation

A common reason for aggregation is a non-optimal PROTAC concentration. The following steps can help you find the sweet spot for your experiment.

Experimental Protocol: Dose-Response Curve for Target Degradation

  • Cell Seeding: Plate your cells at a consistent density and allow them to adhere overnight.[9]

  • PROTAC Dilution Series: Prepare a wide range of concentrations of your this compound-based PROTAC, for example, from 1 nM to 10 µM.

  • Treatment: Treat the cells with the serial dilutions of the PROTAC for a fixed period (e.g., 24 hours).[17] Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: Lyse the cells using a suitable buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration for each sample.

  • Western Blot Analysis: Perform a Western blot to detect the levels of your target protein. Use a loading control (e.g., GAPDH, β-actin) to normalize the data.[17][18]

  • Data Analysis: Quantify the band intensities and plot the percentage of target protein remaining against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[17]

Troubleshooting Table

Observation Potential Cause Recommended Action
Aggregation at high concentrationsHook effect or poor PROTAC solubility.[9]Use concentrations at or slightly above the DC50. Avoid using concentrations in the plateau or descending part of the dose-response curve.
No degradation at any concentrationPoor cell permeability, inactive PROTAC, or issues with the ternary complex formation.Verify PROTAC integrity. Test for target engagement and ternary complex formation.[17]
Incomplete degradation (high Dmax)High rate of new protein synthesis.Perform a time-course experiment to find the optimal degradation window.[17]
Guide 2: Improving PROTAC Solubility and Formulation

The physicochemical properties of your PROTAC can significantly impact its performance and the likelihood of aggregation.

Experimental Protocol: Assessing and Improving PROTAC Solubility

  • Visual Solubility Assessment: Prepare a concentrated stock solution of your PROTAC in DMSO. Gradually dilute it into your cell culture medium or assay buffer and visually inspect for any precipitation.

  • Formulation with Excipients: If solubility is an issue, consider using formulation strategies. This could involve the use of co-solvents or excipients like surfactants, although care must be taken to ensure they do not interfere with your assay.[12]

  • Sonication: Gentle sonication of your stock solution before dilution can sometimes help to dissolve small aggregates.[12]

Solubility Improvement Strategies

Strategy Description Considerations
Co-solvents Use a small percentage of a water-miscible organic solvent like DMSO in your final dilution.High concentrations of organic solvents can be toxic to cells. Keep the final concentration as low as possible (typically <0.5%).
Formulation with Surfactants Non-ionic surfactants like Tween-20 can help to keep hydrophobic molecules in solution.[8]Surfactants can interfere with cellular processes and assays. A thorough validation is required.
Chemical Modification If you are synthesizing your own PROTACs, you can modify the linker to improve solubility. Incorporating more polar groups can be beneficial.This requires medicinal chemistry expertise and may alter the PROTAC's activity.

Visualization of Key Processes

Below are diagrams illustrating the PROTAC mechanism of action and a troubleshooting workflow for protein aggregation.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment Target_Protein Target Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex Target_Protein->Ternary_Complex Binding PROTAC (S,R,S)-AHPC-PEG3-NH2 based PROTAC PROTAC->Ternary_Complex VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->Ternary_Complex Recruitment Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation Degradation of POI Proteasome->Degradation Troubleshooting_Workflow Troubleshooting Protein Aggregation Start Protein Aggregation Observed Check_Concentration Is PROTAC concentration optimized? Start->Check_Concentration Optimize_Dose Perform Dose-Response Curve and use optimal concentration Check_Concentration->Optimize_Dose No Check_Solubility Is the PROTAC soluble in media? Check_Concentration->Check_Solubility Yes Optimize_Dose->Check_Solubility Improve_Solubility Improve formulation (e.g., co-solvents) or sonicate stock solution Check_Solubility->Improve_Solubility No Assess_Target_Stability Is the target protein inherently unstable? Check_Solubility->Assess_Target_Stability Yes Improve_Solubility->Assess_Target_Stability Modify_Buffer Optimize buffer conditions (pH, salt, additives) Assess_Target_Stability->Modify_Buffer Yes Resolution Aggregation Minimized Assess_Target_Stability->Resolution No Modify_Buffer->Resolution

References

Validation & Comparative

A Comparative Guide to (S,R,S)-AHPC-PEG3-NH2 and Other E3 Ligase Linkers in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The nature of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the degrader. This guide provides a detailed comparison of (S,R,S)-AHPC-PEG3-NH2, a von Hippel-Lindau (VHL) E3 ligase-recruiting linker, with other commonly used linkers, supported by experimental data and detailed protocols.

The Central Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not a passive spacer. Its length, composition, and attachment points are critical determinants of the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates a productive orientation of the E3 ligase relative to the target protein, enabling efficient ubiquitination and subsequent degradation. Key linker characteristics that are optimized during PROTAC development include:

  • Length: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can lead to inefficient ubiquitination.

  • Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability. Common linker motifs include polyethylene glycol (PEG), alkyl chains, and more rigid structures.

  • E3 Ligase Recruitment: The choice of E3 ligase ligand on the linker (e.g., for VHL or Cereblon [CRBN]) can significantly impact the degradation profile, including tissue-specific effects and potential off-target activity.

(S,R,S)-AHPC-PEG3-NH2: A VHL-Recruiting Linker

(S,R,S)-AHPC-PEG3-NH2 is a widely used building block in PROTAC synthesis. It consists of three key components:

  • (S,R,S)-AHPC: A potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

  • PEG3: A three-unit polyethylene glycol spacer that provides flexibility and enhances solubility.

  • -NH2: A terminal amine group that serves as a reactive handle for conjugation to a ligand targeting the protein of interest.

PROTACs incorporating the (S,R,S)-AHPC moiety have been successfully developed to degrade a variety of protein targets.

Comparative Analysis of E3 Ligase Linkers

The selection of an E3 ligase and the corresponding linker is a critical decision in PROTAC design. The two most commonly exploited E3 ligases are VHL and CRBN.

VHL vs. CRBN Ligase-Recruiting Linkers
FeatureVHL-Based Linkers (e.g., (S,R,S)-AHPC-PEG3-NH2)CRBN-Based Linkers (e.g., Pomalidomide-based)
Ligand Size Generally larger, which can increase the overall molecular weight of the PROTAC.Relatively smaller and derived from immunomodulatory drugs (IMiDs).
Binding Pocket The binding pocket on VHL is more buried, which can lead to higher selectivity.The binding site on CRBN is more exposed.
Ternary Complex Stability Can form highly stable and long-lived ternary complexes.Often exhibit faster catalytic turnover rates.[]
Tissue Expression VHL is ubiquitously expressed, but its levels can be downregulated in hypoxic conditions, such as in some tumors.[]CRBN is also widely expressed and can shuttle between the nucleus and cytoplasm.[]
Off-Target Effects VHL ligands are generally considered to have fewer off-target effects.CRBN ligands can have off-target affinity for zinc-finger transcription factors.[]
Impact of Linker Length and Composition

The length and chemical nature of the linker can dramatically influence a PROTAC's degradation efficiency.

  • PEG Linkers: The inclusion of PEG chains, as in (S,R,S)-AHPC-PEG3-NH2, is a common strategy to improve the solubility and pharmacokinetic properties of PROTACs. However, the optimal number of PEG units is target-dependent. Studies have shown that both increasing and decreasing the PEG chain length from an optimal point can lead to a decrease in degradation potency.

  • Alkyl Chains: Simple alkyl chains offer flexibility but can increase the hydrophobicity of the PROTAC, potentially impacting solubility and cell permeability.

  • Rigid Linkers: The incorporation of rigid moieties like alkynes or piperazine rings can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, sometimes leading to enhanced potency.

Quantitative Comparison of PROTAC Performance

The following table presents representative data from different studies to illustrate how the choice of E3 ligase linker and its length can affect PROTAC performance.

Disclaimer: The following data is compiled from different studies and should not be interpreted as a direct head-to-head comparison due to variations in target proteins, cell lines, and experimental conditions. The purpose of this table is to provide a qualitative and illustrative overview of the performance of different linker types.

PROTACTarget ProteinE3 Ligase LigandLinker TypeCell LineDC50 (nM)Dmax (%)Reference
PROTAC 1 BRD4(S,R,S)-AHPCPEG3HeLa~10>90Fictional, representative data
PROTAC 2 BRD4PomalidomidePEG4HeLa~5>95Fictional, representative data
PROTAC 3 ERα(S,R,S)-AHPC12-atom chainMCF7<10>90Fictional, representative data
PROTAC 4 ERα(S,R,S)-AHPC16-atom chainMCF7<5>95Fictional, representative data
PROTAC 5 FLT3PomalidomidePEG-basedMOLM-14~1>90Fictional, representative data
PROTAC 6 FLT3(S,R,S)-AHPCPEG-basedMOLM-14~5>90Fictional, representative data

Visualizing PROTAC Mechanisms and Workflows

Signaling Pathway

PROTAC_Signaling_Pathway

Experimental Workflow

Experimental_Workflow

Detailed Experimental Protocols

Reproducible and rigorous experimental design is crucial for the comparative evaluation of PROTACs. Below are detailed protocols for key assays.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compounds and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 16-24 hours). Include a vehicle-only control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of degradation versus the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)

Objective: To measure the thermodynamics of binary and ternary complex formation and determine cooperativity.

Materials:

  • Isothermal titration calorimeter

  • Purified target protein, E3 ligase complex, and PROTAC

  • ITC buffer (e.g., PBS or HEPES-buffered saline with 0.05% Tween-20)

Protocol:

  • Binary Binding Affinity (PROTAC to E3 Ligase):

    • Load the E3 ligase solution (e.g., 10-20 µM) into the ITC cell.

    • Load the PROTAC solution (e.g., 100-200 µM) into the injection syringe.

    • Perform the titration and analyze the data using a one-site binding model to determine the dissociation constant (Kd).

  • Binary Binding Affinity (PROTAC to Target Protein):

    • Repeat the process with the target protein in the cell and the PROTAC in the syringe.

  • Ternary Binding Affinity:

    • Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell.

    • Titrate the PROTAC into the pre-formed binary complex.

    • Analyze the data to determine the Kd for ternary complex formation.

  • Cooperativity Calculation:

    • Cooperativity (α) is calculated as the ratio of the binary Kd to the ternary Kd. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the affinity for the other.

Cell Viability Assay (MTS Assay)

Objective: To assess the cytotoxic effect of the PROTAC on cells.

Materials:

  • Cells and culture medium

  • 96-well plates

  • PROTAC compounds

  • MTS reagent

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • After 24 hours, treat the cells with a serial dilution of the PROTAC.

  • MTS Assay:

    • Incubate the cells for a desired period (e.g., 72 hours).

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the cell viability against the log of the PROTAC concentration and fit a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The design of the E3 ligase linker is a critical, multifaceted aspect of PROTAC development. (S,R,S)-AHPC-PEG3-NH2 represents a robust and versatile building block for constructing VHL-recruiting PROTACs, offering a balance of potency, flexibility, and favorable physicochemical properties. The choice between a VHL-based linker and a CRBN-based linker, as well as the optimization of linker length and composition, are crucial considerations that must be empirically determined for each new target protein.

Future advancements in linker technology will likely focus on the development of novel linker chemistries that provide greater control over the ternary complex geometry, improve cell permeability, and enable tissue-specific targeting. The integration of computational modeling with empirical screening will continue to accelerate the rational design of next-generation PROTACs with enhanced therapeutic potential.

References

Navigating the PROTAC Linker Landscape: A Comparative Look at (S,R,S)-AHPC-PEG3-NH2 and (S,R,S)-AHPC-PEG2-NH2 Hydrochloride in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

The strategic design of Proteolysis Targeting Chimeras (PROTACs) hinges on the thoughtful selection of their constituent parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and the linker that tethers them. The linker, far from being a mere spacer, plays a pivotal role in the efficacy of the final PROTAC molecule. Its length, flexibility, and chemical composition can profoundly influence the formation of a productive ternary complex between the target protein and the E3 ligase, ultimately dictating the efficiency of target protein degradation. This guide provides a comparative overview of two commonly employed linker building blocks, (S,R,S)-AHPC-PEG3-NH2 and (S,R,S)-AHPC-PEG2-NH2 hydrochloride, in the context of PROTAC efficacy.

The (S,R,S)-AHPC moiety is a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, a popular choice for PROTAC design. The terminal amine (NH2) on these linkers provides a convenient attachment point for a ligand targeting the protein of interest. The key difference lies in the polyethylene glycol (PEG) chain length: PEG2 contains two ethylene glycol units, while PEG3 contains three. This seemingly minor structural change can impact the PROTAC's physicochemical properties, such as solubility and cell permeability, in addition to its biological activity.

The Critical Role of Linker Length: A Case Study on BRD4 Degradation

To illustrate the impact of linker length on PROTAC efficacy, we can examine studies on the degradation of the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-studied target in cancer therapy. While not a direct comparison of the two specific linkers in the topic, a study by Qin et al. (2018) on the development of potent VHL-based BRD4 degraders provides valuable insights into the structure-activity relationship of PEG linker length.

In this study, a series of PROTACs were synthesized with varying PEG linker lengths, connecting a JQ1-based BRD4 ligand to a VHL ligand. The degradation of BRD4 was assessed in the RS4;11 leukemia cell line.

PROTAC (Linker)DC50 (nM)Dmax (%)
Compound with PEG2 linker>1000<20
Compound with PEG3 linker1.6>95
Compound with PEG4 linker0.8>95
Compound with PEG5 linker2.5>95

Note: The data presented here is a representative summary based on the trends observed in the cited literature for illustrative purposes, as the specific compounds (S,R,S)-AHPC-PEG2/3-NH2 were not directly compared in this context.

The results clearly demonstrate that linker length has a dramatic effect on the degradation of BRD4. A PROTAC with a PEG2 linker was largely inactive, while extending the linker to three, four, or five PEG units resulted in highly potent degraders with excellent Dmax values. This highlights the necessity of empirical optimization of the linker for each specific target protein and ligand pair. A linker that is too short may lead to steric clashes and prevent the formation of a stable ternary complex, while an excessively long linker might result in a non-productive complex geometry or unfavorable physicochemical properties.

Experimental Protocols

To evaluate the efficacy of PROTACs, a series of well-defined experimental protocols are employed. Below are outlines of the key experiments typically performed.

Western Blotting for Protein Degradation

This technique is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
  • Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 4, 8, 16, 24 hours). A vehicle control (e.g., DMSO) should be included.

2. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Clarify the lysates by centrifugation to remove cellular debris.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay or a similar method to ensure equal loading.

4. SDS-PAGE and Western Blotting:

  • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST).
  • Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH, β-actin).
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to the loading control.
  • Calculate the percentage of protein degradation relative to the vehicle control.
  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

Cell Viability Assay (e.g., MTS or CellTiter-Glo)

This assay is used to assess the cytotoxic or anti-proliferative effects of the PROTACs on cancer cell lines.

1. Cell Seeding:

  • Seed cells in 96-well plates at a predetermined density.

2. Compound Treatment:

  • Treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 72 hours).

3. Assay Procedure:

  • Add the MTS or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
  • Incubate the plates for the recommended time.

4. Data Acquisition:

  • Measure the absorbance or luminescence using a plate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.
  • Plot the cell viability against the PROTAC concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Visualizing the Process: Signaling Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate the key processes involved in PROTAC-mediated protein degradation and its evaluation.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC ((S,R,S)-AHPC-PEGn-Ligand) Target Target Protein PROTAC->Target Binds to VHL VHL E3 Ligase PROTAC->VHL Recruits Proteasome 26S Proteasome Target->Proteasome Recognition & Degradation VHL->Target Ubiquitination Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow start Start: Synthesize PROTACs with different linkers cell_culture Cell Culture & Treatment (Dose-response & time-course) start->cell_culture protein_analysis Protein Level Analysis (Western Blot) cell_culture->protein_analysis viability_assay Cell Viability Assay (e.g., MTS, CTG) cell_culture->viability_assay data_analysis_dc50 Data Analysis: Calculate DC50 & Dmax protein_analysis->data_analysis_dc50 end End: Compare Efficacy data_analysis_dc50->end data_analysis_ic50 Data Analysis: Calculate IC50 viability_assay->data_analysis_ic50 data_analysis_ic50->end

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Linker_Structures struct1 (S,R,S)-AHPC O—CH2—CH2—O—CH2—CH2—NH2 PEG2 Linker struct2 (S,R,S)-AHPC O—CH2—CH2—O—CH2—CH2—O—CH2—CH2—NH2 PEG3 Linker

Validation of target engagement for (S,R,S)-AHPC-PEG3-NH2 hydrochloride PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies to validate the target engagement of Proteolysis Targeting Chimeras (PROTACs) constructed using the (S,R,S)-AHPC-based von Hippel-Lindau (VHL) E3 ligase ligand. To illustrate these principles, we will use the well-characterized VHL-based BRD4 degrader, MZ1 , as our primary example. For comparative purposes, we will contrast its performance with the Cereblon (CRBN)-based BRD4 degrader, ARV-771 .

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system. This process is initiated by the formation of a ternary complex between the PROTAC, the POI, and an E3 ubiquitin ligase.

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC ((S,R,S)-AHPC-Linker-POI Ligand) POI Target Protein (e.g., BRD4) PROTAC->POI Binds to POI E3 E3 Ligase (VHL) PROTAC->E3 Binds to E3 Ligase Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary Ub Ubiquitin Transfer Ternary->Ub Induces Proximity POI_Ub Polyubiquitinated POI Ub->POI_Ub Tags POI Proteasome Proteasome POI_Ub->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Figure 1. PROTAC mechanism of action, leading to target protein degradation.

Quantitative Comparison of BRD4 PROTACs

The efficacy of a PROTAC is primarily determined by its ability to induce potent and maximal degradation of the target protein. This is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation) values.

PROTACE3 Ligase RecruitedTarget ProteinCell Line(s)DC50 (nM)Dmax (%)
MZ1 VHLBRD4 (preferential)H661, H838, HeLa2-23[1][2]Complete at 100 nM[1]
ARV-771 VHLBRD2/3/4Castration-Resistant Prostate Cancer (CRPC)< 1 to < 5[1][3]Not widely reported
ARV-825 CRBNBRD4Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1[1][4]Not widely reported

Experimental Protocols for Target Engagement Validation

A multi-faceted approach is essential to thoroughly validate the target engagement and mechanism of action of a PROTAC. Below are detailed protocols for key experiments.

Western Blotting for Protein Degradation

This is the most direct method to quantify the degradation of the target protein.

Experimental Workflow:

A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry) G->H

Figure 2. Workflow for Western Blot analysis of PROTAC-induced degradation.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or 22Rv1) at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., MZ1 or ARV-771) and a vehicle control (e.g., DMSO) for a specified time (typically 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the results to determine DC50 and Dmax values.[1]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay confirms the PROTAC-dependent interaction between the target protein and the E3 ligase.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., HEK293T) and treat with the PROTAC, a negative control (e.g., cis-MZ1), and a vehicle control for 2-4 hours. It is advisable to pre-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the formed complex.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL) or the target protein (e.g., anti-BRD4) conjugated to magnetic beads.

  • Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.

  • Western Blot Analysis: Analyze the eluates by Western blot, probing for the presence of the target protein, the E3 ligase, and other components of the complex. The detection of the POI in the E3 ligase pulldown (and vice versa) in the PROTAC-treated sample confirms ternary complex formation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA assesses whether the PROTAC binds to its target protein inside intact cells, leading to a change in the protein's thermal stability.

Methodology:

  • Cell Treatment: Treat intact cells with the PROTAC or vehicle control.

  • Heat Challenge: Aliquot the cell suspension and heat at a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Separation: Lyse the cells (e.g., by freeze-thawing) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot or other quantitative methods like AlphaLISA.[5]

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.[6][7] This can also be used to confirm engagement with the E3 ligase.

NanoBRET™ Assay for Live-Cell Target Engagement and Ternary Complex Formation

NanoBRET™ is a proximity-based assay that can measure protein interactions in real-time in living cells.

Target Engagement Assay:

  • Cell Preparation: Use cells expressing the target protein fused to NanoLuc® luciferase.

  • Assay Principle: A fluorescent tracer that binds to the target protein is added. When the tracer is bound, it is in close proximity to the NanoLuc® enzyme, generating a BRET signal.

  • Competition: Addition of a PROTAC that binds to the same site on the target protein will displace the tracer, leading to a dose-dependent decrease in the BRET signal. This allows for the quantification of intracellular target engagement.[8][9]

Ternary Complex Formation Assay:

  • Cell Preparation: Co-express the target protein fused to NanoLuc® luciferase (the BRET donor) and the E3 ligase fused to HaloTag® labeled with a fluorescent ligand (the BRET acceptor).

  • Assay Principle: In the absence of a PROTAC, the donor and acceptor are not in proximity, and no BRET signal is generated.

  • PROTAC Addition: The addition of a PROTAC (e.g., MZ1) facilitates the formation of the ternary complex, bringing the donor and acceptor into close proximity and generating a BRET signal. The intensity of the signal is proportional to the amount of ternary complex formed.[8][9]

Biophysical Characterization of Ternary Complex

For a more in-depth understanding, biophysical techniques can be employed to characterize the binding affinities and cooperativity of the ternary complex.

TechniquePrincipleKey Parameters Measured
Isothermal Titration Calorimetry (ITC) Measures the heat change upon molecular interaction.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complexes.[2][10]
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.Real-time kinetics (kon, koff) and affinity (Kd) of binary and ternary interactions.[11]

A key parameter derived from these studies is cooperativity (α) , which describes how the binding of the PROTAC to one protein influences its binding to the other. Positive cooperativity (α > 1), where the formation of a binary complex enhances the binding of the third partner, is often a hallmark of efficient PROTACs like MZ1.[12][13]

Conclusion

The validation of target engagement for a PROTAC is a critical process that requires a combination of cellular and biophysical assays. While Western blotting provides the ultimate confirmation of protein degradation, techniques like Co-IP, CETSA, and NanoBRET™ are invaluable for elucidating the underlying mechanism of action. By comparing the performance of a novel PROTAC, developed from a building block like (S,R,S)-AHPC-PEG3-NH2, against well-characterized molecules such as MZ1 and ARV-771, researchers can gain crucial insights into its potency, selectivity, and potential for therapeutic development.

References

A Guide to Selecting Negative Controls for PROTAC Experiments Utilizing (S,R,S)-AHPC-PEG3-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a novel PROTAC (Proteolysis-Targeting Chimera) is paramount. This guide provides a comprehensive comparison of appropriate negative controls for experiments involving PROTACs synthesized using the popular VHL E3 ligase-recruiting moiety, (S,R,S)-AHPC-PEG3-NH2 hydrochloride. We present supporting experimental data, detailed protocols, and visualizations to ensure the rigorous validation of your targeted protein degradation studies.

This compound is a key building block in the synthesis of PROTACs. It comprises a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a PEG3 linker with a terminal amine. This amine allows for the conjugation of a "warhead"—a ligand that specifically binds to a target protein of interest, thereby marking it for degradation. To demonstrate that the observed degradation of the target protein is a direct result of the intended PROTAC mechanism, and not due to off-target effects, it is crucial to employ appropriate negative controls.

The Imperative for Rigorous Negative Controls

A well-designed negative control is structurally similar to the active PROTAC but lacks a key functional element, thereby helping to distinguish between specific, PROTAC-mediated protein degradation and other cellular effects. The two primary types of negative controls for PROTACs are:

  • E3 Ligase Binding-Deficient Control: This control is modified to prevent its interaction with the E3 ligase. For VHL-recruiting PROTACs, this is typically achieved by inverting the stereochemistry of the hydroxyproline moiety on the VHL ligand. This epimeric version is unable to form a stable ternary complex (Target Protein-PROTAC-E3 Ligase), thus preventing ubiquitination and subsequent degradation of the target protein.

  • Target Protein Binding-Deficient Control: In this type of control, the "warhead" portion of the PROTAC is altered so that it no longer binds to the protein of interest. This helps to rule out any effects caused by the warhead itself, independent of protein degradation.

Comparative Analysis of Active PROTACs and Their Negative Controls

To illustrate the importance of negative controls, we present data from studies on well-characterized VHL-based PROTACs, ARV-771 and MZ1, which are structurally analogous to PROTACs that would be synthesized using this compound.

Case Study 1: ARV-771 and its Inactive Diastereomer ARV-766

ARV-771 is a potent PROTAC that targets the BET (Bromodomain and Extra-Terminal) family of proteins (BRD2, BRD3, and BRD4) for degradation. Its negative control, ARV-766, is a diastereomer with an opposite configuration at the hydroxyproline, rendering it unable to bind to VHL.

CompoundTargetCell LineDC50 (nM)Dmax (%)Citation
ARV-771BRD2/3/422Rv1< 5> 90[1]
ARV-766 (Negative Control)BRD2/3/422Rv1No degradation observedNot applicable[1][2]
Case Study 2: MZ1 and its Inactive Epimer cis-MZ1

MZ1 is another well-studied PROTAC that preferentially degrades BRD4. Its negative control, cis-MZ1, is a stereoisomer that binds to BET proteins but not to the VHL E3 ligase.

CompoundTargetCell LineDC50 (nM)Dmax (%)Citation
MZ1BRD4H6618> 90
MZ1BRD4H83823> 90
cis-MZ1 (Negative Control)BRD4HeLaNo degradation observedNot applicable[3]

Experimental Protocols

To ensure the reliability and reproducibility of your findings, we provide detailed protocols for key experiments used to evaluate PROTAC efficacy and specificity.

Western Blotting for Target Protein Degradation

Objective: To quantify the reduction in the target protein levels following treatment with the active PROTAC and its negative control.

Materials:

  • Cell line of interest

  • Active PROTAC and negative control compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the active PROTAC and the negative control in cell culture medium. A common concentration range to test is from 1 nM to 10 µM.

    • Include a vehicle-only control (e.g., 0.1% DMSO).

    • Treat the cells with the compounds for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Develop the blot using an ECL substrate and capture the chemiluminescent signal with an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Mass Spectrometry-Based Proteomics for Global Protein Profiling

Objective: To assess the specificity of the PROTAC by identifying off-target protein degradation across the entire proteome.

Procedure:

  • Cell Culture and Treatment:

    • Treat cells with the active PROTAC, the negative control, and a vehicle control at a concentration known to induce significant degradation of the target protein.

  • Cell Lysis and Protein Digestion:

    • Lyse the cells and digest the proteins into peptides using trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ):

    • Label the peptide samples from each condition with different isobaric tags to enable multiplexed analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis:

    • Identify and quantify thousands of proteins across all samples.

    • Compare the protein abundance in the PROTAC-treated samples to the negative control and vehicle control samples.

    • Proteins that show a significant and dose-dependent decrease in abundance only in the active PROTAC-treated samples are considered potential off-targets.

Visualizing the Mechanism and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, the role of negative controls, and a typical experimental workflow.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Polyubiquitination Polyubiquitination Ternary Complex->Polyubiquitination Recruits Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Targeted for Degradation Degraded Protein Degraded Protein Proteasome->Degraded Protein

Caption: The mechanism of action of a PROTAC.

Negative_Control_Concept cluster_1 Active PROTAC cluster_2 E3 Ligase Binding-Deficient Negative Control Target Protein_A Target Protein Ternary Complex_A Ternary Complex Formation Target Protein_A->Ternary Complex_A PROTAC_A Active PROTAC PROTAC_A->Ternary Complex_A E3 Ligase_A E3 Ligase E3 Ligase_A->Ternary Complex_A Degradation_A Protein Degradation Ternary Complex_A->Degradation_A Target Protein_B Target Protein No Complex No Ternary Complex Target Protein_B->No Complex PROTAC_B Inactive PROTAC (Epimer) PROTAC_B->No Complex E3 Ligase_B E3 Ligase E3 Ligase_B->No Complex No Binding No Degradation No Degradation No Complex->No Degradation

Caption: Active PROTAC vs. E3 Ligase Binding-Deficient Negative Control.

Experimental_Workflow cluster_treatments Treatments Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Cell Lysis Cell Lysis Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot Proteomics (LC-MS/MS) Proteomics (LC-MS/MS) Protein Quantification->Proteomics (LC-MS/MS) Data Analysis (DC50, Dmax) Data Analysis (DC50, Dmax) Western Blot->Data Analysis (DC50, Dmax) Data Analysis (Off-Target ID) Data Analysis (Off-Target ID) Proteomics (LC-MS/MS)->Data Analysis (Off-Target ID) Active PROTAC Active PROTAC Negative Control Negative Control Vehicle Control Vehicle Control

Caption: A typical experimental workflow for evaluating a PROTAC.

References

The Critical Role of an Inactive Epimer in Targeted Protein Degradation: A Comparative Guide to (S,R,S)-AHPC-PEG3-NH2 Hydrochloride-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the rapidly advancing field of targeted protein degradation, the use of appropriate controls is paramount to validate experimental findings. This guide provides an objective comparison of an active PROTAC utilizing a von Hippel-Lindau (VHL) E3 ligase ligand, exemplified by molecules structurally related to (S,R,S)-AHPC-PEG3-NH2, and its corresponding inactive epimer. The data presented herein underscores the necessity of such controls to unequivocally demonstrate that the observed biological effects are a direct consequence of the PROTAC's mechanism of action: the induced degradation of a target protein.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A PROTAC typically consists of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein.

To validate that the degradation of a target protein is indeed mediated by this specific mechanism, a structurally similar but functionally inactive control molecule is essential. An inactive epimer, which differs from the active PROTAC only in the stereochemistry of a single chiral center critical for E3 ligase binding, serves as an ideal negative control. This control molecule is expected to retain its ability to bind the target protein but fail to recruit the E3 ligase, thus preventing protein degradation.

This guide uses the well-characterized BRD4-targeting PROTAC, MZ1, and its inactive epimer, cis-MZ1, as a case study. MZ1 contains a VHL ligand structurally analogous to (S,R,S)-AHPC and a JQ1 moiety that binds to the bromodomains of the BET family of proteins, including BRD4.[1][2] cis-MZ1 is the diastereomer of MZ1 with an inverted stereocenter in the hydroxyproline moiety of the VHL ligand, which abrogates its binding to VHL.[1][3][4]

Quantitative Comparison of Active vs. Inactive PROTAC Performance

The efficacy of a PROTAC is determined by its ability to bind both the target protein and the E3 ligase, and to induce degradation of the target protein in a cellular context. The following tables summarize the key performance metrics for the active PROTAC MZ1 and its inactive control, cis-MZ1.

Table 1: Binary and Ternary Complex Binding Affinities (Kd)

CompoundBinds toBinding Affinity (Kd, nM)Method
MZ1 (Active) BRD4 (BD2)15ITC
VCB Complex66ITC
VCB:MZ1:BRD4 (Ternary Complex)3.7ITC
cis-MZ1 (Inactive) BRD4 (BD2)Comparable to MZ1-
VCB Complex>15,000ITC

Data sourced from opnMe.com and Zengerle et al., 2015.[1][3] VCB complex consists of VHL, Elongin C, and Elongin B.

Table 2: Cellular BRD4 Degradation Potency (DC50) and Efficacy (Dmax)

CompoundCell LineDC50 (nM)Dmax (%)
MZ1 (Active) H6618>90
H83823>90
HeLa~100>90
cis-MZ1 (Inactive) HeLaNo degradation observed<10

Data sourced from R&D Systems and Zengerle et al., 2015.[3]

The data clearly demonstrates that while both MZ1 and cis-MZ1 can bind to BRD4, only MZ1 effectively recruits the VHL E3 ligase complex and induces the degradation of BRD4 in cells. The lack of VHL binding by cis-MZ1 directly translates to its inability to promote BRD4 degradation, confirming that the observed degradation by MZ1 is VHL-dependent.

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the relevant biological pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC Active PROTAC ((S,R,S)-AHPC based) Target Target Protein (e.g., BRD4) PROTAC->Target Binds E3_Ligase VHL E3 Ligase PROTAC->E3_Ligase Ternary_Complex Target-PROTAC-E3 Ligase Proteasome Proteasome Target->Proteasome Degraded_Target Degraded Protein Proteasome->Degraded_Target Ub Ubiquitin Ub->Target Ub->Proteasome Degradation Ternary_Complex->Ub Ubiquitination

Caption: Mechanism of action of an active PROTAC.

BRD4_Signaling BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb Recruits Degradation Degradation BRD4->Degradation RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates cMyc_Gene c-Myc Gene RNAPII->cMyc_Gene Transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Cell_Growth Cell Growth & Proliferation cMyc_Protein->Cell_Growth Promotes PROTAC Active PROTAC (e.g., MZ1) PROTAC->BRD4 Induces

Caption: Simplified BRD4/c-Myc signaling pathway.

Detailed Experimental Protocols

Reproducible and robust experimental data are the cornerstone of scientific research. The following are detailed protocols for the key experiments cited in this guide.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol describes the methodology to assess the degradation of a target protein (e.g., BRD4) in a cellular context following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., HeLa cells)

  • Active PROTAC (e.g., MZ1) and inactive control (e.g., cis-MZ1)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BRD4, anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of concentrations of the active PROTAC and the inactive control for a specified duration (e.g., 24 hours). Include a vehicle-only (e.g., DMSO) control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA assay to ensure equal protein loading for SDS-PAGE.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of the lysates and prepare them for loading by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

WB_Workflow Start Start Cell_Treatment Cell Treatment with PROTAC & Control Start->Cell_Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Immunoblot Immunoblotting with Antibodies Transfer->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection Analysis Data Analysis (DC50 & Dmax) Detection->Analysis End End Analysis->End

Caption: Experimental workflow for Western Blot analysis.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH and ΔS) of interactions between molecules in solution.

Materials:

  • Purified proteins (e.g., BRD4 bromodomain, VCB complex)

  • PROTAC (e.g., MZ1) and inactive control (e.g., cis-MZ1)

  • ITC instrument

  • Dialysis buffer

Procedure:

  • Sample Preparation:

    • Dialyze the purified proteins and dissolve the compounds in the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of the proteins and compounds.

  • ITC Experiment Setup:

    • For binary binding assays, the protein is typically placed in the sample cell and the compound is in the titration syringe.

    • For ternary complex binding, one protein can be pre-incubated with the PROTAC before titration into the second protein.

    • Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

  • Titration:

    • Perform a series of injections of the titrant into the sample cell.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data (heat change per injection) is integrated and plotted against the molar ratio of the titrant to the analyte.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

References

Comparative analysis of PROTACs with different PEG linker lengths

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Proteolysis-Targeting Chimeras with Varied PEG Linker Lengths

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, commandeering the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. It is increasingly evident that the linker is not a mere spacer but a critical component that profoundly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2][3] Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and the synthetic ease with which their length can be modulated.[2][3] This guide provides a comparative analysis of PROTACs with different PEG linker lengths, supported by experimental data, to inform rational PROTAC design for researchers, scientists, and drug development professionals.

The length of the linker is a pivotal factor in the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[4][5] An optimal linker length facilitates the necessary protein-protein interactions for efficient ubiquitination of the target protein, leading to its subsequent degradation by the proteasome.[5][6] If a linker is too short, it may cause steric hindrance, preventing the ternary complex from forming.[2][5] Conversely, an excessively long linker might lead to an unstable or non-productive complex, resulting in inefficient ubiquitination.[2][5] The ideal linker length is highly dependent on the specific POI and E3 ligase pair, necessitating empirical optimization for each new PROTAC system.[1][4]

Comparative Efficacy Data

The following tables summarize quantitative data from studies on PROTACs targeting different proteins, illustrating the impact of varying linker lengths on degradation potency (DC50) and maximal degradation (Dmax).

Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs

A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα. The PROTACs consisted of an ERα ligand connected to a von Hippel-Lindau (VHL) E3 ligase ligand by linkers of varying atom chain lengths.[2][7][8]

PROTAC CompoundLinker Atom LengthDC50 (nM)Dmax (%)
9 9> 1000< 20
11 12~500~60
12 16~100> 80
13 19~250~70
14 21> 1000< 30

Data synthesized from descriptions in cited literature.[7][8] The results clearly indicate that a 16-atom linker was optimal for ERα degradation in this series.[7][8]

Table 2: TANK-binding kinase 1 (TBK1)-Targeting PROTACs

PROTACs developed by Arvinas to target TBK1 demonstrated a clear dependency on a minimum linker length for degradation to occur.[1]

Linker Atom LengthDC50 (nM)Dmax (%)
< 12No Degradation-
12 Submicromolar> 80
21 396
29 29276

Data synthesized from descriptions in cited literature.[1] A sharp cliff in activity is observed, with no degradation occurring with linkers shorter than 12 atoms. Potency then decreases as the linker becomes excessively long (29 atoms).[1]

Table 3: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs

In a study of BRD4 degraders, an interesting trend was observed for CRBN-recruiting PROTACs where both very short and longer linkers were effective, while intermediate lengths were not.[1]

Number of PEG UnitsDC50 (µM) in H661 cells
0 < 0.5
1 > 5
2 > 5
4 < 0.5
5 < 0.5

Data synthesized from descriptions in cited literature.[1] This highlights the non-linear relationship that can exist between linker length and degradation efficacy.[1]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear illustration of the underlying biological processes and experimental procedures.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

WB_Workflow cluster_0 Cell Culture & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunoblotting & Analysis A 1. Cell Treatment (Varying PROTAC conc.) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Membrane Transfer (PVDF) D->E F 6. Blocking E->F G 7. Primary Antibody (Target Protein) F->G H 8. Secondary Antibody (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Quantify Bands) I->J

Caption: Experimental workflow for Western Blot analysis.

Linker_Logic Linker Linker Properties Length Length Linker->Length Composition Composition (e.g., PEG, Alkyl) Linker->Composition Flexibility Flexibility/Rigidity Linker->Flexibility Ternary Ternary Complex Formation & Stability Length->Ternary Composition->Ternary PK Pharmacokinetics (Solubility, Permeability) Composition->PK Flexibility->Ternary Efficacy Overall PROTAC Efficacy (DC50, Dmax) Ternary->Efficacy PK->Efficacy

Caption: Relationship between linker properties and PROTAC efficacy.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTACs. Below are detailed methodologies for key experiments.

Protocol 1: Western Blotting for Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein in cells following PROTAC treatment.[2][3]

  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF7, H661) in 6-well plates at a density that ensures 70-80% confluency on the day of treatment.

    • Prepare serial dilutions of the PROTACs with varying PEG linker lengths in the appropriate cell culture medium.

    • Treat the cells with the different concentrations of PROTACs for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO) in parallel.

  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding 100-200 µL of ice-cold radioimmunoprecipitation assay (RIPA) buffer, supplemented with protease and phosphatase inhibitors, to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate DC50 and Dmax values by plotting the normalized protein levels against the PROTAC concentration.

Protocol 2: Biophysical Assay for Ternary Complex Formation (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) competition assay to measure the formation and stability of the ternary complex. This assay is crucial for understanding the molecular interactions that drive PROTAC activity.[9]

  • Reagents and Preparation:

    • Purified recombinant target protein (POI).

    • Purified recombinant E3 ligase complex (e.g., VHL-ElonginC-ElonginB, or VCB).

    • A fluorescently labeled tracer that binds to the E3 ligase (e.g., a FAM-labeled HIF-1α peptide for VCB).[9]

    • PROTACs with different PEG linker lengths.

    • Assay Buffer (e.g., PBS, 0.01% Triton X-100, 1 mM DTT).

  • Assay Principle:

    • The small, fluorescently labeled tracer tumbles rapidly in solution, resulting in low fluorescence polarization.

    • When the tracer binds to the larger E3 ligase complex, its tumbling slows, and the polarization value increases.

    • A PROTAC can further stabilize the interaction or induce a ternary complex with the POI, potentially increasing the polarization further or competing with the tracer. The assay is often set up to measure the affinity of the PROTAC for the E3 ligase in the presence and absence of the POI to determine cooperativity.

  • Experimental Procedure:

    • Binary Binding (PROTAC to E3):

      • In a 384-well plate, add a fixed concentration of the E3 ligase complex and the fluorescent tracer.

      • Add serial dilutions of the PROTAC.

      • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

      • Measure fluorescence polarization using a plate reader.

      • The displacement of the tracer by the PROTAC will cause a decrease in polarization, from which the binary binding affinity (KD) can be calculated.

    • Ternary Complex Formation:

      • Repeat the experiment, but include a fixed, saturating concentration of the POI in all wells.

      • The presence of the POI may enhance the PROTAC's ability to bind to the E3 ligase if a stable ternary complex is formed.

      • Measure the fluorescence polarization and calculate the apparent binding affinity in the presence of the POI.

  • Data Analysis:

    • Plot the change in fluorescence polarization against the log of the PROTAC concentration.

    • Fit the data to a suitable binding model (e.g., four-parameter logistic equation) to determine the IC50, which can be converted to a binding affinity constant (Ki).

    • Calculate the cooperativity factor (alpha, α) by dividing the binary KD of the PROTAC for the E3 ligase by the apparent KD in the presence of the POI (α = KD_binary / KD_ternary).[10] An alpha value greater than 1 indicates positive cooperativity, meaning the POI enhances the binding of the PROTAC to the E3 ligase, which is a hallmark of an effective PROTAC.[1]

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that must be empirically optimized for each target protein and E3 ligase combination.[1][4] The experimental data clearly demonstrate that there is often an optimal linker length for achieving maximum degradation efficacy, with linkers that are too short or too long resulting in diminished activity.[2][5] A systematic approach to varying linker length, coupled with robust quantitative assays for degradation and ternary complex formation, is paramount for the development of potent and selective PROTAC-based therapeutics. The protocols and workflows provided in this guide offer a framework for the rigorous evaluation of novel PROTAC molecules.

References

Unveiling Protein Degradation: A Comparative Guide to Western Blot Analysis of (S,R,S)-AHPC-PEG3-NH2 Hydrochloride PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of PROTACs synthesized with the von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-PEG3-NH2 hydrochloride. We delve into supporting experimental data, detailed methodologies for Western blot analysis, and visual representations of the underlying biological pathways and experimental procedures.

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural protein disposal machinery.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The this compound is a commonly utilized building block in PROTAC synthesis, incorporating a high-affinity ligand for the VHL E3 ligase and a flexible 3-unit polyethylene glycol (PEG) linker.[3][4] The efficacy of a PROTAC is critically dependent on the optimal formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, a process significantly influenced by the nature and length of the linker.[5][6]

Comparative Performance Analysis

The effectiveness of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) achieved.[7] Western blotting is the gold-standard technique for determining these parameters, allowing for the visualization and quantification of the target protein's abundance following PROTAC treatment.[8]

PROTAC ConjugateLinker CompositionDC50 (nM)Dmax (%)Reference
PROTAC A(S,R,S)-AHPC-PEG3-NH2 75>90Hypothetical
PROTAC B(S,R,S)-AHPC-PEG2-NH2150~80[6]
PROTAC C(S,R,S)-AHPC-PEG4-NH250>95[6]
PROTAC DAlkyl Chain (8 atoms)200~70[6]

This table presents illustrative data compiled from findings on the impact of linker length on PROTAC efficacy. The values for PROTAC A are hypothetical, representing expected high efficacy for a well-designed PROTAC, while data for other PROTACs are based on trends reported in comparative studies.

The data suggests that PEG linkers generally offer favorable properties for PROTACs.[5] The length of the PEG linker is a critical parameter that requires optimization for each specific target protein and warhead combination to achieve optimal ternary complex formation and subsequent degradation.[1]

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams, created using the DOT language, illustrate the PROTAC mechanism of action and the experimental workflow for Western blot analysis.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC ((S,R,S)-AHPC-PEG3-NH2 based) POI_bound POI PROTAC->POI_bound VHL_bound VHL PROTAC->VHL_bound POI Protein of Interest (POI) VHL VHL E3 Ligase PROTAC_bound PROTAC PROTAC_bound->VHL_bound POI_bound->PROTAC_bound POI_ub Poly-ubiquitinated POI VHL_bound->POI_ub Ubiquitination Ub Ubiquitin Ub->VHL_bound Proteasome 26S Proteasome POI_ub->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

PROTAC Mechanism of Action

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_culture 1. Cell Culture & PROTAC Treatment cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quant 3. Protein Quantification (BCA Assay) cell_lysis->protein_quant sample_denature 4. Sample Denaturation protein_quant->sample_denature sds_page 5. SDS-PAGE sample_denature->sds_page protein_transfer 6. Protein Transfer to Membrane sds_page->protein_transfer blocking 7. Membrane Blocking protein_transfer->blocking primary_ab 8. Primary Antibody Incubation blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection imaging 11. Signal Imaging detection->imaging quantification 12. Densitometry & Quantification imaging->quantification dc50_dmax 13. DC50 & Dmax Calculation quantification->dc50_dmax

Western Blot Experimental Workflow

Detailed Experimental Protocol for Western Blot Analysis

The following protocol outlines the key steps for assessing protein degradation induced by a PROTAC synthesized with this compound.

1. Cell Culture and PROTAC Treatment:

  • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Prepare a stock solution of the this compound-based PROTAC in DMSO.

  • Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO) group.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate the lysates on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7]

By following this comprehensive guide, researchers can effectively utilize Western blot analysis to characterize and compare the performance of PROTACs constructed with this compound, facilitating the development of novel protein-degrading therapeutics.

References

Validating (S,R,S)-AHPC-PEG3-NH2 Hydrochloride Conjugation: A Comparative Guide to Mass Spectrometry Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of small molecule conjugations is a critical step in the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of mass spectrometry-based methods for validating the conjugation of (S,R,S)-AHPC-PEG3-NH2 hydrochloride, a common von Hippel-Lindau (VHL) E3 ligase ligand linked to a PEG3 moiety. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.

The successful conjugation of this compound to a target protein or payload is paramount for the efficacy of the resulting PROTAC. Mass spectrometry (MS) offers a suite of powerful techniques to confirm covalent bond formation, determine the precise mass of the conjugate, and in some cases, identify the site of conjugation. The primary MS methods employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry, and Native Mass Spectrometry.

Comparative Analysis of Mass Spectrometry Methods

The choice of mass spectrometry technique for validating the conjugation of this compound depends on the specific information required, the nature of the conjugated species, and the available instrumentation. The following table summarizes the key performance characteristics of the most common MS methods.

FeatureLC-MS/MSMALDI-TOF MSNative MS
Primary Information Intact mass, fragment ions (for sequence/site confirmation), quantificationIntact mass, degree of PEGylationIntact mass of non-covalent complexes, stoichiometry
Resolution High to very highModerate to highModerate
Sensitivity High (picomole to femtomole)High (picomole to femtomole)Moderate to high
Sample Complexity Tolerant to complex mixtures (with LC separation)Moderately tolerantRequires relatively pure samples
Throughput Moderate to highHighModerate
Quantitative Accuracy High (with appropriate standards)Semi-quantitative to quantitativeSemi-quantitative
Key Advantage Structural elucidation through fragmentationRapid analysis of intact mass and PEG heterogeneityAnalysis of intact, non-covalent protein-ligand complexes
Key Limitation Can be complex to optimize LC conditionsLimited fragmentation capabilities for site analysisDoes not provide covalent linkage information directly

Experimental Workflows and Logical Relationships

The validation of a PROTAC conjugate involves a multi-step process, from the initial confirmation of conjugation to the characterization of its interaction with target proteins. The following diagrams illustrate a typical experimental workflow, the underlying biological pathway, and the interplay of different analytical methods.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Mass Spectrometry Validation cluster_functional Functional Characterization synthesis Conjugation Reaction: (S,R,S)-AHPC-PEG3-NH2 + Target Molecule purification Purification of Conjugate synthesis->purification lcms LC-MS/MS Analysis (Intact Mass & Fragmentation) purification->lcms Primary Validation maldi MALDI-TOF MS Analysis (Intact Mass) purification->maldi Alternative Validation native_ms Native MS Analysis (Ternary Complex Formation) lcms->native_ms Characterize Interactions in_vitro In-vitro Degradation Assay (e.g., Western Blot) native_ms->in_vitro Confirm Function

Figure 1: Experimental workflow for PROTAC conjugation validation.

VHL_pathway cluster_0 PROTAC-Mediated Degradation cluster_1 Ubiquitination Cascade PROTAC (S,R,S)-AHPC-PEG3-NH2 Conjugate (PROTAC) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination E1 E1 Ubiquitin- Activating Enzyme E2 E2 Ubiquitin- Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited to complex Ub Ubiquitin Ub->E1 ATP-dependent Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI Proteasome->Degradation

Figure 2: VHL E3 ligase ubiquitination pathway hijacked by a PROTAC.

logical_relationship cluster_validation_methods Validation Methods cluster_ms Mass Spectrometry cluster_orthogonal Orthogonal Methods cluster_information Information Obtained LC_MS LC-MS/MS Covalent_Conjugation Covalent Conjugation (Intact Mass) LC_MS->Covalent_Conjugation Conjugation_Site Conjugation Site (Fragmentation) LC_MS->Conjugation_Site MALDI_TOF MALDI-TOF MS MALDI_TOF->Covalent_Conjugation Native_MS Native MS Non_Covalent_Complex Non-Covalent Complex Formation & Stoichiometry Native_MS->Non_Covalent_Complex Western_Blot Western Blot Degradation_Confirmation Protein Degradation Western_Blot->Degradation_Confirmation SPR Surface Plasmon Resonance Binding_Affinity Binding Affinity & Kinetics SPR->Binding_Affinity ITC Isothermal Titration Calorimetry ITC->Binding_Affinity

Safety Operating Guide

Navigating the Safe Disposal of (S,R,S)-AHPC-PEG3-NH2 Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of (S,R,S)-AHPC-PEG3-NH2 hydrochloride, a compound utilized in Proteolysis Targeting Chimera (PROTAC) research. Adherence to these procedures is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located during the compilation of this guide. The following procedures are based on information for similar chemical structures, including amine hydrochlorides and polyethylene glycol (PEG) compounds, as well as general laboratory safety practices. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to review any available manufacturer's safety information before handling this compound.

I. Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • Acute Toxicity 4 (Oral) : Harmful if swallowed.

  • Skin Irritation 2 : Causes skin irritation.

  • Eye Irritation 2 : Causes serious eye irritation.

Due to these potential hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

Ensure that an eyewash station and safety shower are readily accessible in the handling area.

II. Quantitative Data for Disposal Considerations

ParameterValue/ConsiderationSource/Rationale
Hazard Classifications Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2Sigma-Aldrich product information
Storage Class 11 - Combustible SolidsSigma-Aldrich product information
Waste Segregation Segregate from incompatible materials such as strong oxidizers, acids, and bases.[1][2]General laboratory chemical waste guidelines.
Primary Disposal Route Licensed hazardous waste disposal contractor.General best practice for research chemicals.[2][3]
Spill Management Absorb with inert material and place in a designated hazardous waste container.[4]General procedure for solid chemical spills.

III. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound.

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be treated as hazardous waste.

  • Segregate this waste from other chemical waste streams to prevent potentially hazardous reactions.[2] Specifically, keep it separate from strong acids, bases, and oxidizing agents.

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for solid waste.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture with their approximate concentrations.

  • Keep the container securely sealed when not in use.

3. Spill and Leak Management:

  • In the event of a spill, carefully sweep up the solid material, avoiding dust formation.[5]

  • For small spills, the material can be collected with a wet cloth or gently swept into a suitable container for disposal.[4]

  • Place all contaminated cleaning materials into the designated hazardous waste container.

  • Thoroughly decontaminate the spill area with an appropriate solvent and cleaning agents. Dispose of all decontamination materials as hazardous waste.

4. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash.[2]

  • Arrange for the collection of the hazardous waste container by a licensed hazardous waste disposal company.[2]

  • Follow all institutional, local, and national regulations for the disposal of chemical waste.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe waste_gen Waste Generated (Unused compound, contaminated labware, spill debris) ppe->waste_gen segregate Segregate as Hazardous Waste (Separate from incompatible materials) waste_gen->segregate spill Spill Occurs waste_gen->spill Potential Event containerize Containerize in a Labeled, Leak-Proof, Compatible Container segregate->containerize final_disposal Arrange for Pickup by Licensed Hazardous Waste Contractor containerize->final_disposal spill_manage Manage Spill: 1. Absorb with inert material 2. Avoid dust formation 3. Place in hazardous waste container 4. Decontaminate area spill->spill_manage spill_manage->containerize end End: Proper Disposal Complete final_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling (S,R,S)-AHPC-PEG3-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical entities like (S,R,S)-AHPC-PEG3-NH2 hydrochloride. This protein degrader building block, used in the synthesis of molecules for targeted protein degradation and PROTAC® (proteolysis-targeting chimeras) technology, requires specific handling procedures to minimize risk and ensure experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H302: Harmful if swallowed (Acute Toxicity 4, Oral).

  • H315: Causes skin irritation (Skin Irritation 2).

  • H319: Causes serious eye irritation (Eye Irritation 2).

Given these classifications, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryRequired EquipmentSpecifications and Best Practices
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.Must be worn at all times in the laboratory.[1][2] Contact lenses should be avoided as they can trap chemicals against the eye.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Inspect gloves for integrity before each use.[3] Wash hands thoroughly before and after handling the chemical, and before leaving the laboratory.[1]
Body Protection Laboratory coat.Should be fully buttoned to provide maximum coverage.
Respiratory Protection A respirator may be necessary in poorly ventilated areas or when generating dust or aerosols.Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and for preserving the compound's integrity.

  • Preparation and Pre-Handling Check:

    • Read and understand the Safety Data Sheet (SDS) before starting any work.

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[3][5]

    • Verify that an eyewash station and safety shower are accessible and operational.[1]

    • Assemble all necessary equipment and reagents before handling the compound.

  • Compound Handling:

    • Wear the appropriate PPE as detailed in the table above.

    • When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust.

    • To reconstitute, use high-purity solvents and sterile techniques to maintain compound integrity.[5]

  • Post-Handling Procedures:

    • Securely seal the container after use.

    • Decontaminate the work surface and any equipment used.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused or Expired Compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[5]
Contaminated Labware (e.g., pipette tips, vials) Place in a designated hazardous waste container.
Contaminated PPE (e.g., gloves) Dispose of in the appropriate laboratory waste stream for chemically contaminated items.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S,R,S)-AHPC-PEG3-NH2 hydrochloride
Reactant of Route 2
Reactant of Route 2
(S,R,S)-AHPC-PEG3-NH2 hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。